molecular formula C7H12ClNO B049488 3-Quinuclidinone hydrochloride CAS No. 1193-65-3

3-Quinuclidinone hydrochloride

Cat. No.: B049488
CAS No.: 1193-65-3
M. Wt: 161.63 g/mol
InChI Key: RFDPHKHXPMDJJD-UHFFFAOYSA-N
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Description

3-Quinuclidinone hydrochloride (CAS 1193-65-3) is a white, crystalline bicyclic amine of high purity, serving as a versatile and critical intermediate in organic and medicinal chemistry research . Its molecular formula is C 7 H 11 NO·HCl, with a molecular weight of 161.63 g/mol . This compound is highly soluble in water and exhibits a melting point above 300°C . In pharmaceutical research, this compound is primarily valued as a precursor in the synthesis of various bioactive molecules . Its most prominent application is in the stereospecific production of (R)-3-quinuclidinol, a valuable chiral building block for pharmaceuticals . This makes it a key compound for investigations into treatments for neurological disorders such as Alzheimer's and Parkinson's disease . The synthetic utility of this compound is demonstrated in its role in Dieckmann condensations to form bicyclic systems . Please note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers should handle with appropriate safety precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one;hydrochloride
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InChI

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H
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InChI Key

RFDPHKHXPMDJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CN2CCC1C(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12ClNO
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DSSTOX Substance ID

DTXSID4061599
Record name Quinuclidin-3-one hydrochloride
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Molecular Weight

161.63 g/mol
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Physical Description

Off-white powder; [Acros Organics MSDS]
Record name 3-Quinuclidinone hydrochloride
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CAS No.

1193-65-3
Record name 1-Azabicyclo[2.2.2]octan-3-one, hydrochloride (1:1)
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Foundational & Exploratory

Spectroscopic Analysis of 3-Quinuclidinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinone hydrochloride is a key bicyclic organic compound and a vital building block in the synthesis of various pharmaceuticals, including cevimeline (B1668456) and novel cannabinoid receptor ligands.[1] Its rigid, caged structure presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details experimental protocols, presents spectral data in a structured format, and offers visual workflows to aid researchers in the comprehensive characterization of this compound.

Chemical Structure and Properties

3-Quinuclidinone, also known as 1-Azabicyclo[2.2.2]octan-3-one, is a tertiary amine and a cyclic ketone.[2] The hydrochloride salt is a white to off-white powder with a melting point greater than 300 °C (with decomposition).[1][3]

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a set of complex multiplets due to the rigid bicyclic system. The protonation of the bridgehead nitrogen causes a downfield shift of the adjacent protons compared to the free base.

Proton Assignment Approximate Chemical Shift (δ) ppm Multiplicity
CH (bridgehead)~3.8 - 4.0Multiplet
CH₂ (adjacent to N⁺)~3.2 - 3.6Multiplet
CH₂ (adjacent to C=O)~2.8 - 3.1Multiplet
CH₂~2.0 - 2.4Multiplet
NH⁺Variable, broadSinglet

Note: Data are estimated from typical values and the spectrum available from ChemicalBook.[4] Precise shifts can vary with solvent and concentration.[5]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides distinct signals for each carbon environment. A key identifier is the signal for the carbonyl carbon, which is significantly downfield. For the free base, 3-quinuclidinone, the carbonyl carbon (C-3) signal appears at approximately 217 ppm.[6]

Carbon Assignment Approximate Chemical Shift (δ) ppm
C=O (C3)~215 - 217
CH (bridgehead, C4)~55 - 60
CH₂ (adjacent to N⁺, C2, C6)~45 - 50
CH₂ (C5, C7)~25 - 30

Note: Data are based on values for the free base and typical shifts for similar structures.[6][7] The exact chemical shifts for the hydrochloride salt may vary slightly.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. Deuterated chloroform (B151607) (CDCl₃) is generally not suitable due to the low solubility of the hydrochloride salt.

  • Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters :

    • The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity.[4]

    • For ¹H NMR : A standard single-pulse experiment is used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR : A proton-decoupled pulse sequence is typically employed to simplify the spectrum.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS) or the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. As a solid, this compound is typically analyzed as a KBr pellet or a Nujol mull.

IR Spectral Data

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl group and vibrations associated with the amine salt.

Vibration Approximate Position (cm⁻¹) Intensity
N⁺-H Stretch3000 - 2700Strong, Broad
C-H Stretch (Aliphatic)2950 - 2850Medium-Strong
C=O Stretch (Ketone)1730 - 1750Strong
C-N Stretch1200 - 1100Medium

Note: Peak positions are estimated from the spectrum available from ChemicalBook and standard IR correlation tables.[9][10]

Experimental Protocol for IR Spectroscopy (KBr Pellet)
  • Sample Preparation : Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer a portion of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Typically, the analysis is performed on the free base, 3-quinuclidinone, after in-source dissociation of the hydrochloride salt or by analyzing a sample of the free base directly. The molecular weight of the free base is 125.17 g/mol .

Mass Spectral Data

The mass spectrum is expected to show the molecular ion peak of the free base and characteristic fragments from the cleavage of the bicyclic ring system.

m/z Value Assignment Notes
125[M]⁺Molecular ion of the free base (C₇H₁₁NO)
96[M - C₂H₅]⁺Loss of an ethyl radical
82[M - C₂H₃O]⁺Loss of a ketene (B1206846) fragment
55[C₃H₅N]⁺Common fragment for saturated cyclic ketones

Note: Fragmentation patterns are predicted based on the general behavior of cyclic ketones in mass spectrometry. The molecular ion of the free base is expected to be the primary ion observed under typical EI conditions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS). For GC-MS, the sample would be dissolved in a suitable organic solvent like methanol (B129727) or dichloromethane.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 126.

  • Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Analytical Workflow

A cohesive workflow is essential for the efficient and comprehensive analysis of this compound. The following diagram illustrates the logical flow from sample preparation to final data interpretation across the key spectroscopic techniques.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_report 4. Final Report Sample 3-Quinuclidinone HCl Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., D₂O) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (for GC/ESI-MS) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS, ESI-MS) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Coupling Constants Structure Elucidation Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification (C=O, N⁺-H) Acq_IR->Analysis_IR Analysis_MS Molecular Weight Fragmentation Pattern Acq_MS->Analysis_MS Report Comprehensive Spectral Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Figure 2: Integrated workflow for the spectral analysis of 3-Quinuclidinone HCl.

References

An In-depth Technical Guide to 3-Quinuclidinone Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Quinuclidinone hydrochloride, a pivotal building block in medicinal chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its fundamental characteristics and its role in the synthesis of significant pharmaceutical compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its bicyclic structure makes it a valuable scaffold in organic synthesis.[2] The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂ClNO[3]
Molecular Weight 161.63 g/mol [2][3]
Melting Point >300 °C (decomposes)[1][3]
Boiling Point 204.9 °C at 760 mmHg (for free base)[3]
Solubility Soluble in water[4]
Appearance White to off-white powder[1]
CAS Number 1193-65-3[1]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a piperidine (B6355638) derivative.[5][6] This synthetic route is valued for its efficiency and is adaptable for large-scale production.

Experimental Protocol: Dieckmann Condensation Route

This protocol describes the synthesis of this compound starting from piperidine-4-carboxylic acid.[5]

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid in ethanol.

  • Add thionyl chloride dropwise at a controlled temperature.

  • Reflux the mixture to drive the reaction to completion, yielding ethyl piperidine-4-carboxylate.

Step 2: N-Alkylation

  • Dissolve the ethyl piperidine-4-carboxylate in a suitable solvent.

  • Add methyl chloroacetate (B1199739) in the presence of a base such as sodium carbonate.

  • Heat the mixture to afford ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Treat the product from Step 2 with a strong base, such as potassium tert-butoxide, in a suitable solvent to initiate the Dieckmann condensation.

  • The resulting intermediate is then subjected to acidic hydrolysis and heated to induce decarboxylation.

  • The final product, 3-Quinuclidinone, is then treated with hydrochloric acid to yield this compound.

G Dieckmann Condensation for 3-Quinuclidinone HCl Synthesis A Piperidine-4-carboxylic acid B Ethyl piperidine-4-carboxylate A->B Ethanol, Thionyl Chloride C Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate B->C Methyl chloroacetate, Na2CO3 D Dieckmann Condensation Intermediate C->D Potassium tert-butoxide E 3-Quinuclidinone D->E Acid Hydrolysis, Heat (Decarboxylation) F This compound E->F HCl

Figure 1. Synthetic pathway for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, owing to its versatile bicyclic structure.[7][8] Its applications span from the development of drugs for neurological disorders to agents targeting cannabinoid receptors.[7][9]

Synthesis of Cevimeline (B1668456)

Cevimeline, a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome, is synthesized from 3-Quinuclidinone.[1]

Experimental Protocol: Synthesis of Cevimeline The synthesis of cevimeline from 3-quinuclidinone involves the formation of a spiro-oxathiolane ring.[4]

  • Epoxidation: 3-Quinuclidinone is reacted with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in DMSO to form the corresponding epoxide.[1]

  • Thiol Opening: The epoxide is then opened by reaction with hydrogen sulfide (B99878) in the presence of sodium hydroxide (B78521) to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[1]

  • Cyclization: This intermediate is cyclized with acetaldehyde (B116499) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form a mixture of cis and trans diastereomers of 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine).[1][4]

  • Isomer Separation and Salt Formation: The desired cis-isomer (cevimeline) is separated and treated with hydrochloric acid to form the final hydrochloride salt.

G Synthesis of Cevimeline from 3-Quinuclidinone A 3-Quinuclidinone B Spiro-epoxide intermediate A->B Trimethylsulfoxonium iodide, NaH, DMSO C 3-hydroxy-3-(sulfanylmethyl)quinuclidine B->C H2S, NaOH D Cevimeline (cis-isomer) C->D Acetaldehyde, BF3·OEt2

Figure 2. Key steps in the synthesis of Cevimeline.
Synthesis of Cannabinoid Receptor Ligands

This compound is also a precursor for novel CB1 and CB2 cannabinoid receptor ligands, which are under investigation for various therapeutic applications.[9][10]

Experimental Protocol: Synthesis of a (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogue

This protocol outlines the synthesis of a specific class of cannabinoid receptor ligands.

  • Aldol (B89426) Condensation: 1-acetylindole-3-carboxaldehyde undergoes an aldol condensation with this compound in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at low temperatures to produce a (Z)-2-(N-acetylindol-3-ylmethylene)quinuclidin-3-one derivative.

  • N-Deacetylation: The acetyl group is removed by refluxing in an aqueous sodium hydroxide solution, yielding the (Z)-2-(1H-indol-3-ylmethylene)-quinuclidin-3-one.

  • N-Benzylation: The final step involves the N-benzylation of the indole (B1671886) nitrogen to yield the target cannabinoid receptor ligand.

G Synthesis of a Cannabinoid Receptor Ligand A 3-Quinuclidinone HCl + 1-acetylindole-3-carboxaldehyde B (Z)-2-(N-acetylindol-3-ylmethylene) quinuclidin-3-one A->B LDA, THF, -78°C C (Z)-2-(1H-indol-3-ylmethylene) quinuclidin-3-one B->C 1N NaOH (aq), reflux D (Z)-2-((1-benzyl-1H-indol-3-yl)methylene) quinuclidin-3-one C->D Benzyl bromide, Base

Figure 3. Synthetic workflow for a cannabinoid ligand.

Involvement in Signaling Pathways

Ligands derived from this compound primarily target cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that modulate several intracellular signaling cascades.

CB1 and CB2 Receptor Signaling

Both CB1 and CB2 receptors are coupled to Gi/o proteins.[6][11] Activation of these receptors by an agonist typically leads to the following downstream effects:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Modulation of Ion Channels: CB1 receptor activation is known to inhibit N-type and P/Q-type calcium channels and activate inwardly rectifying potassium channels.[6]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CB1 and CB2 receptors can activate the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell proliferation, differentiation, and apoptosis.[6]

G CB1/CB2 Receptor Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Cannabinoid Ligand Receptor CB1/CB2 Receptor Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ca2+/K+ Channels G_Protein->Ion_Channel modulates MAPK ↑ MAPK (ERK, JNK, p38) G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmission & Inflammation Ion_Channel->Cellular_Response cAMP->Cellular_Response MAPK->Cellular_Response

Figure 4. Overview of CB1 and CB2 receptor signaling.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its robust synthesis and versatile structure make it an invaluable starting material for a range of therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways of its derivatives is essential for leveraging its full potential in the ongoing quest for novel and effective pharmaceuticals.

References

An In-depth Technical Guide to the Pharmacological Significance of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Quinuclidinone hydrochloride is a versatile bicyclic intermediate whose primary significance in pharmacology and drug development is not derived from its own intrinsic biological activity, but from its role as a crucial structural scaffold for the synthesis of potent and clinically relevant muscarinic acetylcholine (B1216132) receptor (mAChR) ligands.[1][2] While the quinuclidinone core itself may possess modest biological activity, its true value is realized upon chemical modification into drugs such as aceclidine (B1665410) and cevimeline (B1668456). This guide elucidates the mechanism of action of these key derivatives, providing quantitative pharmacological data, detailed experimental protocols for their characterization, and visual diagrams of the signaling pathways they modulate.

This compound: A Synthetic Building Block

This compound (CAS: 1193-65-3) is a stable, water-soluble salt of the bicyclic ketone, 3-quinuclidinone.[2] Its rigid structure serves as a foundational template for creating compounds that target various biological pathways. While direct, potent interaction with neurotransmitter receptors is not its primary characteristic, derivatives have shown some activity. For instance, the related compound N-methyl-3-quinuclidinone was found to be a potent inhibitor of high-affinity choline (B1196258) uptake (HAChU) with an I₅₀ value of 0.56 µM, suggesting that the core quinuclidine (B89598) structure can interact with cholinergic system components.[3] However, the principal pharmacological relevance of this compound is as a precursor to potent muscarinic receptor agonists.

Mechanism of Action of Key Derivatives: Muscarinic Receptor Agonism

Derivatives of 3-quinuclidinone, such as aceclidine and cevimeline, function as agonists at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5) that mediate a vast range of physiological functions. The mechanism of action is subtype-dependent.[4][5]

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This calcium transient is a key event in cellular activation.[6][7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly modulate ion channels.[4][8]

Quantitative Pharmacology of Aceclidine

Aceclidine is a potent mAChR agonist used clinically as a miotic agent in ophthalmology.[8] Its (S)-enantiomer is the more active form. The tables below summarize its binding affinity (Ki) and functional potency (EC₅₀) at the five human muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of (S)-Aceclidine at Human Muscarinic Receptors [8]

Receptor Subtype Representative K_i_ (nM)
M1 150
M2 45
M3 120
M4 60
M5 180

Data derived from radioligand competition binding assays using transfected CHO-K1 cells.

Table 2: Functional Potency (EC₅₀) of (S)-Aceclidine at Human Muscarinic Receptors [8]

Receptor Subtype Assay Type Representative EC₅₀ (nM)
M1 Phosphoinositide Hydrolysis 130
M2 cAMP Inhibition 30
M3 Phosphoinositide Hydrolysis 100
M4 cAMP Inhibition 40
M5 Phosphoinositide Hydrolysis 160 (Estimated)

Data derived from functional assays using transfected CHO-K1 cells.

Quantitative Pharmacology of Cevimeline

Cevimeline is a mAChR agonist approved for the treatment of dry mouth associated with Sjögren's syndrome.[9][10] It shows a preference for M1 and M3 receptors, which are prevalent on salivary gland epithelia.[9][11][12]

Table 3: Functional Potency (EC₅₀) of Cevimeline at Human Muscarinic Receptors [11][13]

Receptor Subtype Representative EC₅₀ (µM)
M1 0.023
M2 1.04
M3 0.048
M4 1.31
M5 0.063

Data derived from functional assays evaluating receptor activation.

Signaling Pathway Diagrams

The following diagrams illustrate the intracellular signaling cascades initiated by muscarinic agonists derived from 3-quinuclidinone.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist (e.g., Aceclidine, Cevimeline) Receptor M1 / M3 / M5 Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers

Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist (e.g., Aceclidine) Receptor M2 / M4 Receptor Agonist->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

Caption: Gi/o signaling pathway for M2 and M4 receptors.

Experimental Protocols

The characterization of muscarinic ligands relies on robust in vitro assays. The following sections detail the methodologies for the key experiments used to generate the data in this guide.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).[8][14]

  • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[14]

  • Test Compound: The unlabeled compound to be tested (e.g., S-Aceclidine).

  • Non-specific Control: A high concentration of a known antagonist (e.g., 1 µM Atropine) to determine non-specific binding.[4]

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS).

  • Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filter mats.

Methodology:

  • Membrane Preparation: Culture transfected cells to confluence, harvest, and prepare a crude membrane fraction via homogenization and differential centrifugation.[4] Determine the protein concentration of the final membrane suspension.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Cell Membranes + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Cell Membranes + Non-specific Control (Atropine).

    • Competition: Radioligand + Cell Membranes + serial dilutions of the Test Compound.[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[15]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove residual unbound ligand.[4]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (Receptor Source) - Radioligand ([³H]-NMS) - Test Compound (Serial Dilutions) - NSB Control (Atropine) B Set up 96-well Plate (Total, NSB, Competition wells) A->B C Incubate to Reach Equilibrium B->C D Harvest via Vacuum Filtration (Separate Bound from Unbound) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: 1. Calculate IC₅₀ from competition curve 2. Calculate Ki via Cheng-Prusoff E->F

Caption: Experimental workflow for a competition radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (M1, M3, M5).

Objective: To determine the functional potency (EC₅₀) of a muscarinic agonist.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5).[16]

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye, such as Fluo-4 AM or a no-wash kit.[7][16]

  • Test Compound: The muscarinic agonist to be tested (e.g., Cevimeline).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Equipment: Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).[7]

Methodology:

  • Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom assay plate and culture overnight to form a confluent monolayer.[16]

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (prepared in assay buffer) to each well. Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[7]

  • Compound Preparation: Prepare serial dilutions of the agonist test compound in assay buffer.

  • Signal Detection: Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument automatically adds the agonist dilutions to the wells.

    • Immediately begin recording the fluorescence intensity kinetically (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium flux.[16][17]

  • Data Analysis:

    • The change in fluorescence intensity (peak signal - baseline signal) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the log concentration of the agonist.

    • Fit the data with a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).[16]

Conclusion

While this compound itself is not a primary therapeutic agent, its role as a foundational scaffold is indispensable for the synthesis of important cholinergic drugs. The pharmacological mechanisms of its derivatives, primarily as potent muscarinic receptor agonists, are well-characterized through established in vitro assays. An understanding of these mechanisms, supported by quantitative binding and functional data, is critical for researchers in medicinal chemistry and pharmacology aiming to design and develop novel therapeutics targeting the muscarinic acetylcholine receptor system.

References

An In-depth Technical Guide to the Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Quinuclidinone hydrochloride, a crucial intermediate in the manufacturing of various pharmaceutical compounds. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this process, offering valuable insights for professionals in chemical research and drug development.

Introduction

3-Quinuclidinone is a key building block in the synthesis of a range of biologically active molecules, including antiviral, anticonvulsant, antibacterial, and anticancer agents.[1] Its rigid bicyclic structure is a sought-after feature in medicinal chemistry. The Dieckmann condensation provides an efficient route to construct the characteristic azabicyclo[2.2.2]octane core of the quinuclidine (B89598) system.[2] This intramolecular reaction involves the base-catalyzed cyclization of a diester, typically followed by hydrolysis and decarboxylation to yield the final ketone.[3]

The Dieckmann Condensation: Mechanism and Principles

The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is effective in forming five- or six-membered rings.[4][5][6] The reaction proceeds via the following steps:

  • Enolate Formation: A strong base abstracts an α-proton from one of the ester groups of the acyclic diester, forming an enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses by eliminating an alkoxide group to form a cyclic β-keto ester.

  • Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base, driving the equilibrium towards the product.

  • Protonation: An acidic workup in a subsequent step neutralizes the enolate to give the final β-keto ester.

For the synthesis of 3-Quinuclidinone, the starting material is typically a piperidine (B6355638) derivative with two ester side chains, such as 1-carbethoxymethyl-4-carbethoxypiperidine.[2]

Reaction Mechanism: Dieckmann Condensation

Dieckmann_Condensation start 1-Carbethoxymethyl- 4-carbethoxypiperidine enolate Enolate Intermediate start->enolate -H+ cyclic_intermediate Cyclic Tetrahedral Intermediate enolate->cyclic_intermediate Intramolecular Attack beta_keto_ester_enolate β-Keto Ester Enolate cyclic_intermediate->beta_keto_ester_enolate -OEt beta_keto_ester Cyclic β-Keto Ester beta_keto_ester_enolate->beta_keto_ester quinuclidinone 3-Quinuclidinone beta_keto_ester->quinuclidinone base Base (e.g., KOtBu) base->start h3o H3O+ h3o->beta_keto_ester_enolate heat_hcl Heat, HCl (aq) (Hydrolysis & Decarboxylation) heat_hcl->beta_keto_ester

Caption: Mechanism of 3-Quinuclidinone synthesis via Dieckmann condensation.

Experimental Protocols

The synthesis of this compound can be broadly divided into three key stages: preparation of the diester precursor, the Dieckmann condensation itself, and subsequent hydrolysis and decarboxylation.

This precursor is typically synthesized by the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethyl chloroacetate (B1199739) or ethyl bromoacetate.[2]

Protocol:

  • To a solution of ethyl isonipecotate and a base (e.g., sodium carbonate or triethylamine) in a suitable solvent (e.g., water or ethanol), ethyl chloroacetate is added dropwise.

  • The reaction mixture is heated and stirred for several hours.

  • After completion, the reaction is worked up by dilution with water and extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the desired diester.

The cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine is the crucial step.

Protocol:

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an anhydrous aprotic solvent like toluene (B28343) is prepared in a flask equipped with a stirrer, condenser, and under a dry nitrogen atmosphere.[2]

  • A strong base, such as potassium tert-butoxide or potassium metal, is added to the solvent.[2][3]

  • The diester solution is then added dropwise to the base suspension at an elevated temperature, typically at the reflux temperature of the solvent.[2]

  • The reaction mixture is refluxed for several hours to ensure complete cyclization.[2]

  • After cooling, the reaction is quenched by the careful addition of an acid, such as hydrochloric acid.[2]

The resulting β-keto ester is then converted to this compound.

Protocol:

  • The aqueous acidic layer from the previous step, containing the β-keto ester, is heated under reflux for an extended period (e.g., 15 hours) to effect both hydrolysis of the ester and decarboxylation.[2]

  • The solution is then treated with activated charcoal to decolorize it and filtered.[2]

  • The filtrate is evaporated to dryness under reduced pressure.[2]

  • The residue is dissolved in water, made alkaline with a saturated potassium carbonate solution, and extracted with an organic solvent like ether.[2]

  • The combined organic extracts are dried and the solvent is removed.

  • The resulting crude 3-quinuclidinone is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropyl alcohol) and treated with hydrochloric acid to precipitate this compound.[2][7]

  • The solid product is collected by filtration, washed with a solvent like acetone, and dried.[2]

Experimental Workflow

Experimental_Workflow start Start: Ethyl Isonipecotate & Ethyl Chloroacetate alkylation Alkylation (Base, Solvent, Heat) start->alkylation diester 1-Carbethoxymethyl-4-carbethoxypiperidine alkylation->diester dieckmann Dieckmann Condensation (Strong Base, Toluene, Reflux) diester->dieckmann beta_keto_ester Cyclic β-Keto Ester dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation (HCl, Heat) beta_keto_ester->hydrolysis_decarboxylation workup Workup & Extraction hydrolysis_decarboxylation->workup salt_formation Salt Formation (HCl in Alcohol) workup->salt_formation product This compound salt_formation->product

References

Physical and chemical properties of 3-Quinuclidinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Quinuclidinone hydrochloride (CAS No: 1193-65-3). This versatile bicyclic amine derivative is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and holds significant interest for researchers in medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is known for its stability and solubility in water, which makes it a convenient intermediate for various synthetic applications.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO·HCl[1][4][5]
Molecular Weight 161.63 g/mol [1][4][6]
Melting Point >300 °C (decomposes)[4][7][8]
Boiling Point 204.9 °C at 760 mmHg[7]
Solubility Soluble in water and methanol; insoluble in ether, THF, and toluene (B28343).[1][4][5][5]
pKa 7.2 (for the conjugate acid of the free base, 3-Quinuclidinone)[9]
Appearance White to off-white crystalline powder[1][2]
Hygroscopicity Hygroscopic[2]
CAS Number 1193-65-3[1][7]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton NMR spectra are available for this compound, providing characteristic peaks for the protons in its bicyclic structure.[10]

  • IR: Infrared spectroscopy data is also available, which can be used to identify the functional groups present in the molecule.[11]

Experimental Protocols

The synthesis of this compound is a well-established process in organic chemistry. One common method is the Dieckmann condensation.[9]

Synthesis via Dieckmann Condensation

A widely cited method for the synthesis of this compound involves the Dieckmann condensation of a piperidine (B6355638) derivative.[9][12]

Materials:

  • 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Sulfuric acid

  • Sodium hydroxide (B78521)

  • Chloroform

  • Sodium sulfate

  • Isopropyl alcohol

  • Hydrochloric acid

Procedure:

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing mixture of potassium tert-butoxide in toluene and THF. The mixture is stirred at reflux for several hours.

  • Dilute sulfuric acid is then added dropwise to the reaction mass at a controlled temperature.

  • The aqueous layer is collected, heated to reflux, and maintained for several hours to effect hydrolysis and decarboxylation.

  • The pH of the mixture is adjusted with a sodium hydroxide solution.

  • The product is extracted with chloroform, and the organic layer is dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 3-Quinuclidinone base.

  • The crude product is purified, often by crystallization from hexane.

  • The purified base is then dissolved in a suitable solvent like isopropyl alcohol, and hydrochloric acid is added to precipitate the hydrochloride salt.[12]

  • The resulting this compound is collected by filtration, washed, and dried.[12]

Key Applications and Logical Relationships

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[3] Its rigid bicyclic structure provides a valuable scaffold for designing ligands for various receptors.

It is a key precursor in the synthesis of cevimeline, a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[2] It is also utilized in the preparation of novel ligands for cannabinoid receptors (CB1 and CB2).[2] Furthermore, its derivatives are investigated as potential therapeutic agents for neurological disorders.[3] The compound is also used in the development of organometallic catalysts and as a reagent in broader organic synthesis.[3][5]

applications Applications of this compound A 3-Quinuclidinone Hydrochloride B Pharmaceutical Intermediates A->B C Synthesis of Heterocycles A->C D Chiral Synthesis A->D E Organometallic Catalysts A->E F Neurochemical Research A->F

Applications of this compound

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound.

synthesis_workflow Synthesis Workflow of this compound start Starting Materials (e.g., Piperidine derivative) step1 Dieckmann Condensation start->step1 Base (e.g., KOtBu) step2 Hydrolysis & Decarboxylation step1->step2 Acid step3 Extraction & Purification of Free Base step2->step3 Solvent Extraction step4 Salt Formation (with HCl) step3->step4 HCl end 3-Quinuclidinone Hydrochloride step4->end

References

An In-depth Technical Guide on the Stability and Degradation Profile of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 3-Quinuclidinone hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, general chemical principles, and detailed protocols adapted from studies on structurally related compounds. This approach provides a robust framework for researchers to design and execute their own stability studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-azabicyclo[2.2.2]octan-3-one, a bicyclic amine and a ketone. The hydrochloride form is often utilized for its enhanced stability in various applications[1].

PropertyValueReference(s)
Chemical Name 1-Azabicyclo[2.2.2]octan-3-one hydrochloride[2]
Synonyms 3-Quinuclidinone HCl, Quinuclidin-3-one hydrochloride[1][2]
CAS Number 1193-65-3[2]
Molecular Formula C₇H₁₁NO·HCl[1][2]
Molecular Weight 161.63 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point >300 °C (decomposition)
Solubility Soluble in water[2]
Hygroscopicity Hygroscopic
pKa (conjugate acid) 7.2 (for 3-Quinuclidinone)[3]

Stability and Storage

General Stability: this compound is reported to be stable under normal temperatures and pressures[2][4]. The hydrochloride salt form is specifically used to enhance its stability in chemical reactions[1].

Storage Conditions: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[1][2][4]. Due to its hygroscopic nature, exposure to moisture should be minimized.

Incompatibilities: The compound is incompatible with strong oxidizing agents[2][4]. Contact with such materials should be avoided to prevent potential degradation.

Hazardous Decomposition Products: Upon decomposition, typically at temperatures above 300 °C, hazardous products such as hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide may be formed[2][4].

Forced Degradation Studies: Experimental Protocols

Hydrolytic Degradation

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

3.1.1. Acid Hydrolysis

  • Protocol:

    • Prepare a stock solution of this compound in 0.1 N hydrochloric acid.

    • Divide the solution into aliquots and store them at room temperature and an elevated temperature (e.g., 60 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

    • Neutralize the sample with a suitable base (e.g., 0.1 N sodium hydroxide).

    • Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

    • Analyze the sample using a stability-indicating HPLC method.

3.1.2. Base Hydrolysis

  • Protocol:

    • Prepare a stock solution of this compound in 0.1 N sodium hydroxide.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 N hydrochloric acid) before analysis.

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature.

    • At specified time intervals, withdraw an aliquot.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a stability-indicating HPLC method.

Thermal Degradation

Objective: To assess the stability of solid this compound when exposed to heat.

  • Protocol:

    • Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • At specified time intervals, withdraw a sample.

    • Dissolve the sample in a suitable solvent and dilute it to a known concentration with the mobile phase.

    • Analyze the sample using a stability-indicating HPLC method.

Photolytic Degradation

Objective: To determine the effect of light exposure on the stability of this compound.

  • Protocol:

    • Expose a sample of solid this compound or a solution of the compound to a calibrated light source as per ICH Q1B guidelines. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • At the end of the exposure period, prepare the samples (and the control) for analysis by dissolving and diluting them to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation products of this compound have not been reported in the literature, potential degradation pathways can be inferred based on its chemical structure and general reactivity of bicyclic amines and ketones.

  • Hydrolysis: Under harsh acidic or basic conditions, the bicyclic ring system could potentially undergo ring-opening reactions, although the quinuclidine (B89598) cage is generally stable.

  • Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide. The ketone functionality could potentially undergo Baeyer-Villiger oxidation to form a lactone, especially in the presence of strong oxidizing agents like peroxy acids.

  • Photodegradation: UV radiation could potentially lead to radical-mediated degradation pathways.

Analytical Methods for Stability Testing

A stability-indicating analytical method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Development Approach:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to achieve separation of all components.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide molecular weight information and fragmentation patterns of the degradation products, aiding in their structural elucidation.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) Sampling Withdraw Samples at Time Intervals Acid->Sampling Base Base Hydrolysis (0.1 N NaOH, RT & 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (Solid, 80°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Neutralize Neutralize (for Hydrolysis) Sampling->Neutralize if applicable Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC Inject into Stability-Indicating HPLC System Dilute->HPLC Separate Separate Parent & Degradants HPLC->Separate Quantify Calculate % Degradation Separate->Quantify Identify Identify Degradants (LC-MS) Separate->Identify MassBalance Assess Mass Balance Quantify->MassBalance

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation Parent This compound RingOpening Potential Ring-Opened Products Parent->RingOpening H⁺ / OH⁻, H₂O N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Lactone Lactone (Baeyer-Villiger) Parent->Lactone [O] e.g., peroxy acid RadicalProducts Radical-Mediated Products Parent->RadicalProducts

Caption: Potential degradation pathways for this compound.

Conclusion

While this compound is a generally stable compound under recommended storage conditions, it is susceptible to degradation under stress conditions such as strong oxidation. This technical guide provides a foundational understanding of its stability profile and outlines detailed experimental protocols for conducting forced degradation studies. The information presented here, though partly based on structurally similar compounds, offers a comprehensive framework for researchers to initiate their own stability programs, develop and validate stability-indicating analytical methods, and ultimately ensure the quality and safety of products containing this compound. Further research is warranted to isolate and characterize the specific degradation products to fully elucidate its degradation pathways.

References

An In-depth Technical Guide to the pKa and Basicity of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-base properties of 3-quinuclidinone hydrochloride, a key building block in the synthesis of various pharmaceutical agents. A detailed examination of its pKa value and inherent basicity is presented, supported by quantitative data and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the physicochemical characteristics that influence the compound's reactivity, solubility, and biological activity.

Introduction

This compound is the salt form of 3-quinuclidinone, a bicyclic amine. Its rigid, cage-like structure and the presence of a nitrogen atom make it a versatile scaffold in medicinal chemistry. The basicity of the nitrogen atom, quantified by its pKa value, is a critical parameter that dictates its behavior in physiological environments and its suitability for various synthetic transformations. Understanding the pKa is essential for predicting its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Physicochemical Properties of this compound

A summary of the key quantitative data for 3-quinuclidinone and its hydrochloride salt is presented in the table below for easy reference and comparison.

PropertyValueReference
pKa of Conjugate Acid 7.2[1]
Molecular Formula C₇H₁₁NO·HCl[2][3]
Molecular Weight 161.63 g/mol [2][4]
Melting Point >300 °C (decomposes)[2]
Appearance White to off-white powder
Solubility Soluble in water

Basicity of 3-Quinuclidinone

The basicity of 3-quinuclidinone is attributed to the lone pair of electrons on the nitrogen atom. The pKa of its conjugate acid is 7.2.[1] This value indicates that 3-quinuclidinone is a moderately weak base. For comparison, the pKa of the conjugate acid of quinuclidine (B89598) (the parent compound without the carbonyl group) is significantly higher, indicating that quinuclidine is a much stronger base.[1] The reduced basicity of 3-quinuclidinone can be attributed to the electron-withdrawing effect of the adjacent carbonyl group, which decreases the electron density on the nitrogen atom and makes the lone pair less available for protonation.

The relationship between the structure of 3-quinuclidinone, its protonation state, and its basicity is illustrated in the following diagram:

G Equilibrium of 3-Quinuclidinone cluster_0 Unprotonated Form (Base) cluster_1 Protonated Form (Conjugate Acid) cluster_2 pKa = 7.2 Base 3-Quinuclidinone Acid 3-Quinuclidinonium ion Base->Acid + H⁺ Acid->Base - H⁺ pKa_node Indicates the equilibrium position. At pH 7.2, 50% is protonated and 50% is unprotonated.

Caption: Equilibrium between 3-Quinuclidinone and its conjugate acid.

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established methods. Below are detailed protocols for two common techniques: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 161.6 mg of this compound (to make a ~0.01 M solution) and dissolve it in 100 mL of deionized water in a beaker.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH of the solution. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 11-12). Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep rise in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and unprotonated forms of the compound have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in solutions of varying pH.

Materials and Equipment:

  • This compound

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • A series of buffer solutions with known pH values (e.g., from pH 5 to 9)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.

  • Determination of Analytical Wavelengths:

    • Prepare two solutions of the compound, one in a highly acidic buffer (e.g., pH 2) to ensure it is fully protonated, and one in a highly basic buffer (e.g., pH 11) to ensure it is fully unprotonated.

    • Scan the UV-Vis spectrum of both solutions to identify the wavelengths of maximum absorbance (λmax) for both the protonated and unprotonated forms.

  • Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffers, ensuring the final concentration of the compound is the same in each solution.

  • Absorbance Measurements: Measure the absorbance of each buffered solution at the predetermined analytical wavelengths.

  • Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully unprotonated form.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow from the synthesis of this compound to the determination of its key physicochemical property, the pKa.

G Workflow: Synthesis to pKa Determination cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis start Starting Materials (e.g., Piperidine derivative) reaction Dieckmann Condensation start->reaction product 3-Quinuclidinone reaction->product salt_formation Reaction with HCl product->salt_formation final_product This compound salt_formation->final_product pka_determination pKa Determination final_product->pka_determination Sample for Analysis potentiometry Potentiometric Titration pka_determination->potentiometry spectrophotometry UV-Vis Spectrophotometry pka_determination->spectrophotometry data_analysis Titration Curve / Absorbance vs. pH Plot potentiometry->data_analysis spectrophotometry->data_analysis pka_value pKa = 7.2 data_analysis->pka_value

Caption: A logical workflow for the synthesis and pKa determination of 3-quinuclidinone HCl.

Conclusion

The pKa of this compound is a fundamental physicochemical parameter that is crucial for its application in drug discovery and development. This guide has provided a concise yet comprehensive overview of its basicity, along with detailed experimental protocols for the determination of its pKa. The provided data and methodologies will aid researchers in understanding and utilizing this important synthetic intermediate to its full potential. By applying the principles and procedures outlined herein, scientists can ensure the accurate characterization of this compound, facilitating its effective use in the synthesis of novel therapeutic agents.

References

Characterization of 3-Quinuclidinone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-Quinuclidinone hydrochloride, a key building block in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is a bicyclic organic compound that serves as a precursor in the synthesis of various pharmaceutical agents. Its rigid structure and functional groups make it a versatile scaffold in drug design. Accurate characterization of this compound is crucial for ensuring the quality and purity of downstream products. This guide presents a comprehensive overview of the NMR and FTIR spectral data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections provide a summary of the quantitative NMR and FTIR data for this compound. The data is presented in a clear, tabular format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Quinuclidinone provide definitive information about its structure. The protonation of the bridgehead nitrogen in the hydrochloride salt influences the chemical shifts of nearby protons and carbons compared to the free base.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆, would be expected to show signals corresponding to the different sets of non-equivalent protons in the molecule.

Proton Assignment Approximate Chemical Shift (δ) ppm Multiplicity
H2, H43.0 - 3.5m
H5, H72.0 - 2.5m
H61.8 - 2.2m
N-H9.0 - 12.0br s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The N-H proton signal may be broad and its chemical shift is highly dependent on the solvent and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most notable signal is that of the carbonyl carbon, which appears significantly downfield. The data presented below is for the free base, 3-quinuclidinone, and serves as a close approximation for the hydrochloride salt. The carbons alpha to the protonated nitrogen in the salt are expected to be shifted slightly downfield.

Carbon Assignment Chemical Shift (δ) ppm (for 3-Quinuclidinone)
C=O (C3)~217
C2, C4~55.4
C5, C7~47.5
C6~25.0
C8 (bridgehead)~39.8

Data adapted from a comparative NMR analysis of 3-quinuclidinone and (R)-3-quinuclidinol.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch and absorptions related to the protonated amine.

FTIR Spectral Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3000 - 2700N-H⁺ StretchStrong, Broad
~2950C-H Stretch (aliphatic)Medium
~1750C=O Stretch (ketone)Strong
~1460C-H Bend (CH₂)Medium
~1200 - 1000C-N StretchMedium

Note: The N-H⁺ stretching vibration in tertiary amine salts typically appears as a broad and strong band in the 3000-2700 cm⁻¹ region.[2]

Experimental Protocols

Detailed methodologies for the acquisition of NMR and FTIR data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • If using a solvent without a deuterium lock signal, add a capillary containing a deuterated solvent.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Scans: 16-64 scans.

  • Spectral Width: 16 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Data Acquisition:

  • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

  • Scans: 1024 or more scans, depending on the sample concentration.

  • Spectral Width: 240 ppm.

  • Relaxation Delay: 2 seconds.

  • Decoupling: Proton-decoupled pulse sequence.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. A baseline correction may be applied if necessary.

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

analytical_workflow Workflow for Spectroscopic Characterization of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 3-Quinuclidinone HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep FTIR NMR_Acq NMR Data Acquisition (1H & 13C) NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Proc Process NMR Spectra (FT, Phasing, Referencing) NMR_Acq->NMR_Proc FTIR_Proc Process FTIR Spectrum (Ratio, Baseline Correction) FTIR_Acq->FTIR_Proc NMR_Interp Assign Chemical Shifts NMR_Proc->NMR_Interp FTIR_Interp Assign Vibrational Bands FTIR_Proc->FTIR_Interp Conclusion Structural Confirmation NMR_Interp->Conclusion FTIR_Interp->Conclusion

Workflow for Spectroscopic Characterization.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and definitive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the reliable identification and quality control of this important synthetic intermediate.

References

3-Quinuclidinone Hydrochloride: A Pivotal Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone hydrochloride is a versatile bicyclic organic compound that has emerged as a critical building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its rigid structure, incorporating both a ketone and a tertiary amine, provides a unique scaffold for the development of complex molecules with diverse biological activities. This technical guide delves into the synthesis, key reactions, and significant applications of this compound in medicinal chemistry, offering detailed experimental protocols and a summary of relevant data for laboratory application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 1193-65-3[1]
Molecular Formula C₇H₁₁NO·HCl[1]
Molecular Weight 161.63 g/mol [1]
Melting Point >300 °C (decomposes)[2]
Appearance White to off-white powder[3]
pKa (conjugate acid) 7.2[4]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4][5] An improved and simplified route starting from piperidine-4-carboxylic acid has also been described.[6][7]

Experimental Protocol: Synthesis via Dieckmann Condensation[8]

This protocol is adapted from Organic Syntheses.

Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide

  • A solution of ethyl isonicotinate (B8489971) (151 g, 1.00 mole) and ethyl bromoacetate (B1195939) (167 g, 1.00 mole) in 500 ml of ethanol (B145695) is allowed to stand overnight at room temperature in a 1-l. round-bottomed flask fitted with a reflux condenser.

  • The mixture is then heated at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.

Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To the solution from Step A, add 15 g of 10% palladium on charcoal.

  • The mixture is hydrogenated in a 2-l. autoclave at 90°C under an initial pressure of 100 atm. Hydrogen uptake is complete within 30–60 minutes.

  • After cooling, the catalyst is filtered off, and the filtrate is evaporated to dryness under reduced pressure.

  • The residue is dissolved in 500 ml of ice-cold water and added to 500 ml of chloroform (B151607) in a 5-l. beaker in an ice bath.

  • An ice-cold solution of potassium carbonate (150 g) in 250 ml of water is added gradually with stirring.

  • The chloroform layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate (B86663).

  • The chloroform is removed by distillation, and the oily residue is distilled under high vacuum to yield 1-carbethoxymethyl-4-carbethoxypiperidine (156–190 g, 64–78%).

Step C: this compound

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (121.5 g, 0.50 mole) in 500 ml of dry toluene (B28343) is added to a stirred suspension of potassium ethoxide (from 21.5 g, 0.55 g-atom of potassium) in 500 ml of toluene at 90-95°C over 30 minutes.

  • The mixture is refluxed for 2 hours, cooled to 0°C, and decomposed by the careful addition of 500 ml of 10N hydrochloric acid.

  • The aqueous phase is separated, and the toluene layer is extracted with 10N hydrochloric acid.

  • The combined aqueous extracts are refluxed for 15 hours to effect decarboxylation.

  • The solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.

  • The residue is dissolved in a minimum amount of hot water, and boiling isopropyl alcohol is added until crystallization begins.

  • After cooling to 0–5°C, the solid is filtered, washed with acetone, and dried to yield this compound.

G cluster_synthesis Synthesis Workflow of this compound start Ethyl isonicotinate + Ethyl bromoacetate step1 Reflux in Ethanol start->step1 intermediate1 1-Carbethoxymethyl-4-carbethoxypyridinium bromide step1->intermediate1 step2 Hydrogenation (Pd/C, 100 atm, 90°C) intermediate1->step2 intermediate2 1-Carbethoxymethyl-4-carbethoxypiperidine step2->intermediate2 step3 Dieckmann Condensation (Potassium ethoxide, Toluene) intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Hydrolysis & Decarboxylation (10N HCl, Reflux) intermediate3->step4 product This compound step4->product

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry

This compound is a precursor to a variety of therapeutic agents, particularly those targeting the central and peripheral nervous systems.[2][8]

Muscarinic Receptor Agonists and Antagonists

Derivatives of 3-quinuclidinol (B22445), obtained from the reduction of 3-quinuclidinone, are integral to the structure of several muscarinic M1 and M3 receptor agonists and antagonists. These compounds have therapeutic potential in the treatment of Alzheimer's disease, Sjögren's syndrome, and urinary incontinence. For example, cevimeline, a muscarinic agonist, is synthesized from a derivative of 3-quinuclidinone.[3] Muscarinic antagonists derived from this precursor are also being investigated for overactive bladder.[9]

G cluster_pathway Muscarinic Acetylcholine Receptor Signaling ligand Muscarinic Agonist (e.g., Cevimeline) receptor Muscarinic Receptor (M1/M3) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response (e.g., Salivary Secretion, Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Caption: Simplified M1/M3 muscarinic receptor signaling pathway.

Treatments for Neurological Disorders

The quinuclidine (B89598) scaffold is crucial in the development of drugs for neurological conditions like Alzheimer's disease and schizophrenia.[8] Talsaclidine, a muscarinic M1 agonist, has been investigated for Alzheimer's treatment. The dopaminergic and serotonergic systems, which are key targets in schizophrenia treatment, can be modulated by compounds derived from 3-quinuclidinone.[10][11]

Cannabinoid Receptor Ligands

This compound is also a precursor for the synthesis of novel CB1 and CB2 cannabinoid receptor ligands.[3] These ligands are being explored for their therapeutic potential in a variety of neurological and psychiatric conditions.[8]

Key Reactions and Transformations

The chemical versatility of this compound is centered around the reactivity of its ketone group.

Reduction to 3-Quinuclidinol

The reduction of the ketone in 3-quinuclidinone yields 3-quinuclidinol, a key intermediate for many active pharmaceutical ingredients.[4][12] This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice.[13]

  • Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.

  • Stir the reaction mixture for 4 hours at 30-35°C. Monitor reaction completion by gas chromatography.

  • Extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.

  • The crude product can be purified by recrystallization from acetone, yielding a white crystalline solid (9.0 g, 89.0%).

Table 2: Quantitative Data for Reduction of 3-Quinuclidinone

ParameterValueReference(s)
Starting Material 3-Quinuclidinone[13]
Reagent Sodium Borohydride[13]
Solvent Water[13]
Reaction Time 4 hours[13]
Temperature 30-35°C[13]
Product (±)-3-Quinuclidinol[13]
Yield 89.0%
Melting Point (Purified) 221-224°C
Asymmetric Hydrogenation

For the synthesis of enantiomerically pure drugs, the asymmetric hydrogenation of 3-quinuclidinone to produce chiral (R)- or (S)-3-quinuclidinol is crucial.[14] This can be achieved using chiral metal catalysts (e.g., Ruthenium-based) or through biocatalytic methods.[14][15]

  • Ensure a high-pressure autoclave reactor is clean, dry, and purged with an inert gas (e.g., Argon).

  • Under an inert atmosphere, charge the autoclave with 3-quinuclidinone, a chiral Ruthenium catalyst (e.g., RuBr₂-[(R)-BINAP]) at a substrate-to-catalyst molar ratio of 100,000:1, and anhydrous ethanol.

  • Add a base (e.g., potassium tert-butoxide) to the reaction mixture.

  • Seal the autoclave and pressurize with hydrogen gas to 15 atm.

  • Heat the reaction mixture to 30-45°C with constant stirring for approximately 4 hours, monitoring the reaction progress by GC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The resulting enantiomerically enriched 3-quinuclidinol can then be isolated and purified.

G cluster_reactions Key Reactions of 3-Quinuclidinone start 3-Quinuclidinone reduction Reduction (e.g., NaBH₄) start->reduction asymmetric_hydrog Asymmetric Hydrogenation (e.g., Ru-BINAP, H₂) start->asymmetric_hydrog product_racemic (±)-3-Quinuclidinol reduction->product_racemic product_chiral_R (R)-3-Quinuclidinol asymmetric_hydrog->product_chiral_R product_chiral_S (S)-3-Quinuclidinol asymmetric_hydrog->product_chiral_S application Precursor for: - Muscarinic Agonists/Antagonists - Neurological Drugs - Cannabinoid Ligands product_racemic->application product_chiral_R->application product_chiral_S->application

Caption: Key transformations of 3-Quinuclidinone in medicinal chemistry.

This compound is an undeniably valuable and versatile precursor in the field of medicinal chemistry.[16] Its rigid bicyclic framework serves as an excellent starting point for the synthesis of a multitude of biologically active molecules, particularly those targeting the nervous system. The straightforward synthesis of the core structure and the well-established protocols for its key transformations, such as reduction and asymmetric hydrogenation, make it an accessible and indispensable tool for drug discovery and development professionals. As research into complex neurological and psychiatric disorders continues, the importance of this compound as a foundational building block for novel therapeutics is set to endure.

References

The Hygroscopic Nature of 3-Quinuclidinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone hydrochloride (CAS No. 1193-65-3) is a bicyclic amine derivative widely utilized as a key intermediate in the synthesis of various pharmaceutical active ingredients (APIs).[1][2] As a hydrochloride salt, it is often selected for its improved stability and solubility.[1] However, like many amine hydrochlorides, this compound is designated as hygroscopic, meaning it has a tendency to attract and absorb moisture from the atmosphere.[2]

The hygroscopic nature of an API or intermediate is a critical physicochemical property that can significantly impact its chemical and physical stability, as well as its handling, storage, and formulation development.[3] Uncontrolled moisture uptake can lead to a range of issues including chemical degradation (e.g., hydrolysis), changes in crystal form (polymorphism), and alterations in bulk physical properties like powder flow, compaction, and dissolution rate.[4][5]

This technical guide provides an in-depth overview of the hygroscopic nature of materials like this compound. It details the standard experimental protocols used to quantify moisture sorption, outlines classification systems for hygroscopicity, and discusses the implications for drug development professionals. While specific quantitative sorption data for this compound is not publicly available, this document presents the established methodologies that are applied to characterize such materials.

Understanding and Classifying Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, which occurs through absorption or adsorption.[5] The extent of moisture uptake is influenced by factors such as the chemical structure of the material, its crystalline form, particle size, and the ambient temperature and relative humidity (RH).[5]

In the pharmaceutical industry, hygroscopicity is formally classified to ensure consistent terminology and to guide development and storage decisions. The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system based on the percentage increase in mass after a substance is exposed to a high-humidity environment for a defined period.[3][6]

European Pharmacopoeia (Ph. Eur.) Classification

The Ph. Eur. method involves storing a sample at 25°C and 80% RH for 24 hours and measuring the subsequent weight gain.[3][6] The classification is determined based on this data.

Hygroscopicity ClassificationIncrease in Mass (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Table 1: European Pharmacopoeia classification of hygroscopicity based on mass increase after 24 hours at 25°C and 80% RH.[3][6]

Experimental Protocols for Hygroscopicity Assessment

A thorough characterization of a material's interaction with water involves several analytical techniques. The most powerful is Dynamic Vapor Sorption (DVS), which provides a detailed moisture sorption-desorption profile. This is often complemented by the Ph. Eur. static method for classification and Karl Fischer titration for precise water content measurement.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen at a constant temperature.[7] This analysis provides a sorption-desorption isotherm, which is crucial for understanding the material's behavior across a wide range of humidity conditions.[7]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed onto a microbalance within the DVS instrument.[5]

  • Drying: The sample is initially dried by exposure to a stream of dry (0% RH) nitrogen or air until a stable mass is achieved. This establishes a dry reference weight.

  • Sorption Phase: The relative humidity is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , falls below a set threshold, such as 0.0005%/min).[8]

  • Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is plotted as a percentage of the initial dry mass. The resulting plot of % mass change versus %RH is the sorption-desorption isotherm. Hysteresis, the difference between the sorption and desorption curves, can provide insight into the nature of the water-solid interaction and potential structural changes.[9]

European Pharmacopoeia Static Method

This method provides a straightforward classification of hygroscopicity based on a single-point measurement.[3]

Methodology:

  • Chamber Preparation: A desiccator or a suitable sealed container is prepared to maintain a constant humidity of 80% ± 2% RH at 25°C ± 1°C. This is typically achieved using a saturated solution of ammonium (B1175870) chloride.[3] The internal conditions are monitored with a calibrated thermohygrometer.

  • Sample Preparation: A pre-weighed, shallow weighing bottle is tared. Approximately 0.1 to 0.3 grams of the test substance is placed in the bottle and the initial weight is accurately recorded.[10]

  • Exposure: The open weighing bottle containing the sample is placed in the prepared humidity chamber.

  • Incubation: The sample is stored under these conditions for 24 hours.[3][6]

  • Measurement: After 24 hours, the weighing bottle is removed, promptly closed, and re-weighed.

  • Calculation: The percentage weight gain is calculated, and the substance is classified according to the criteria in Table 1.

Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[11][12] It is used to measure the initial water content of a material before hygroscopicity testing and to quantify water content in stability studies. The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[12]

Methodology (Volumetric):

  • Apparatus Setup: A Karl Fischer titrator is used, which consists of a sealed titration vessel to prevent interference from atmospheric moisture.[13]

  • Solvent Preparation: A suitable solvent, typically methanol, is added to the titration vessel and pre-titrated with the KF reagent to a stable, anhydrous endpoint.[11]

  • Sample Introduction: A precisely weighed amount of the test substance is quickly introduced into the vessel.

  • Titration: The sample is titrated with a standardized Karl Fischer reagent. The endpoint is detected electrometrically (bivoltametric indication).

  • Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample, based on the pre-determined water equivalence factor of the reagent. The result is typically expressed as a percentage (% w/w).[11]

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental and logical processes involved in assessing hygroscopicity.

Hygroscopicity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Hygroscopicity Profiling cluster_2 Data Analysis & Classification cluster_3 Implications Assessment Start Receive New Batch of 3-Quinuclidinone HCl KF1 Determine Initial Water Content (Karl Fischer Titration) Start->KF1 DVS Perform Dynamic Vapor Sorption (DVS) (0-90-0% RH Cycle) KF1->DVS PhEur Perform Ph. Eur. Static Method (24h @ 80% RH) KF1->PhEur Analyze_DVS Analyze Sorption Isotherm & Hysteresis DVS->Analyze_DVS Calculate_PhEur Calculate % Mass Gain PhEur->Calculate_PhEur Classify Classify Hygroscopicity (e.g., Slightly, Moderately) Analyze_DVS->Classify Calculate_PhEur->Classify Stability Design ICH Stability Studies (Accelerated & Long-Term) Classify->Stability Handling Define Handling & Storage (e.g., Inert gas, low RH) Classify->Handling Formulation Assess Formulation Risk (e.g., Excipient compatibility) Classify->Formulation Moisture_Impact_Pathway Logical Pathway of Moisture-Induced Effects cluster_env Environment cluster_material Material Interaction cluster_consequences Potential Consequences High_RH High Relative Humidity Sorption Moisture Sorption (Adsorption/Absorption) High_RH->Sorption exposure Degradation Chemical Degradation (e.g., Hydrolysis) Sorption->Degradation Physical Physical Changes (e.g., Deliquescence, Polymorphism) Sorption->Physical Processing Processing Issues (e.g., Poor Powder Flow, Caking) Sorption->Processing

References

An In-depth Technical Guide to 3-Quinuclidinone Hydrochloride (CAS 1193-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinone hydrochloride (CAS: 1193-65-3) is a pivotal bicyclic organic compound and a versatile synthetic intermediate. Its rigid structure and chemical reactivity make it an essential building block in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its significant applications, particularly in the development of therapeutic agents targeting neurological disorders and other conditions. This document is intended to serve as a detailed resource for researchers, chemists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3-Quinuclidinone, presenting as a white to off-white crystalline powder.[1][2] Its stability and solubility in aqueous media make it a convenient precursor for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1193-65-3
Molecular Formula C₇H₁₂ClNO[2]
Molecular Weight 161.63 g/mol [2]
Appearance White to off-white powder[1][2]
Melting Point >300 °C (decomposes)[2]
Boiling Point 204.9 °C at 760 mmHg[2]
Flash Point 78.1 °C[2]
Solubility H₂O: 0.1 g/mL, clear[2]
Vapor Pressure 0.257 mmHg at 25°C[2]
pKa (conjugate acid) 7.2[3]
Storage 2-8°C, in a tightly closed container[4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

TechniqueKey Data and ObservationsReference(s)
¹H NMR Spectra available, showing characteristic peaks for the bicyclic structure.[5]
¹³C NMR Data for the parent compound, 3-quinuclidinone, and related structures are available, which can be used for comparative analysis.[6][7]
IR Spectroscopy Infrared spectrum is available for confirmation of functional groups.[8]
Mass Spectrometry Mass spectral data for the parent compound, 3-quinuclidinone, is available.[1]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the Dieckmann condensation being a classical and widely cited method.[3][9] An alternative, industrially viable process involves the oxidation of the unwanted (S)-isomer of 3-quinuclidinol (B22445).[10]

Dieckmann Condensation

This method involves the intramolecular condensation of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.[9][11]

Experimental Protocol: Dieckmann Condensation

  • Preparation of 1-carbethoxymethyl-4-carbethoxypiperidine: Ethyl isonipecotate is reacted with ethyl chloroacetate (B1199739) in the presence of a base such as sodium carbonate or triethylamine.

  • Cyclization: The resulting diester is treated with a strong base, such as potassium tert-butoxide or potassium ethoxide, in an anhydrous solvent like toluene (B28343) or THF at reflux.[11] This promotes the intramolecular Dieckmann condensation to form the β-keto ester.

  • Hydrolysis and Decarboxylation: The reaction mixture is then acidified with a strong acid (e.g., sulfuric acid or hydrochloric acid) and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid, yielding 3-quinuclidinone.[11]

  • Salt Formation and Purification: The 3-quinuclidinone base is extracted and then treated with hydrochloric acid to form the hydrochloride salt. The product is typically purified by recrystallization from a suitable solvent system, such as water/isopropyl alcohol.[11]

G cluster_0 Dieckmann Condensation Workflow A Ethyl Isonipecotate + Ethyl Chloroacetate B 1-carbethoxymethyl-4- carbethoxypiperidine A->B Alkylation C Intramolecular Dieckmann Condensation (Potassium tert-butoxide) B->C D β-Keto Ester Intermediate C->D E Acid Hydrolysis & Decarboxylation D->E F 3-Quinuclidinone E->F G HCl Treatment F->G H 3-Quinuclidinone Hydrochloride G->H Purification

Caption: Workflow for the synthesis of this compound via Dieckmann condensation.

Corey-Kim Oxidation of 3-S-Quinuclidinol

This method provides an efficient way to recycle the undesired (S)-enantiomer of 3-quinuclidinol, which is often a byproduct of stereoselective syntheses.[10]

Experimental Protocol: Corey-Kim Oxidation

  • Formation of the Corey-Kim Reagent: N-chlorosuccinimide (NCS) is reacted with dimethyl sulfide (B99878) (DMS) in a suitable solvent like toluene or dichloromethane (B109758) at low temperatures (0 °C to -20 °C) to form the electrophilic sulfur species.[3][10]

  • Oxidation: A solution of 3-S-quinuclidinol in the same solvent is added dropwise to the pre-formed reagent. The reaction is typically stirred at low temperature for a period to ensure complete formation of the alkoxysulfonium salt.[3][10]

  • Base-induced Elimination: A hindered base, such as triethylamine, is added to the reaction mixture. The base facilitates an elimination reaction to yield 3-quinuclidinone, dimethyl sulfide, and triethylammonium (B8662869) chloride.[3]

  • Workup and Salt Formation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then treated with hydrochloric acid to precipitate this compound, which is then collected and dried.[10]

G cluster_1 Corey-Kim Oxidation Workflow A 3-S-Quinuclidinol D Oxidation A->D B N-chlorosuccinimide (NCS) + Dimethyl Sulfide (DMS) C Corey-Kim Reagent B->C C->D E Alkoxysulfonium Salt D->E G Elimination E->G F Triethylamine F->G H 3-Quinuclidinone G->H I HCl Treatment H->I J 3-Quinuclidinone Hydrochloride I->J

Caption: Workflow for the synthesis of this compound via Corey-Kim oxidation.

Applications in Drug Development

This compound is a key starting material for the synthesis of a wide range of biologically active molecules.[12]

Synthesis of Cevimeline

Cevimeline is a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[2][13] 3-Quinuclidinone is the precursor for the synthesis of cevimeline.[2][14] The synthesis involves the conversion of the ketone to an epoxide, followed by ring-opening and subsequent cyclization.[2][13]

Precursor for Cannabinoid Receptor Ligands

The quinuclidine (B89598) scaffold is utilized in the development of novel ligands for cannabinoid receptors (CB1 and CB2).[15] These receptors are involved in various physiological processes, and their modulation is a target for treating pain, inflammation, and other conditions.[16] this compound serves as a versatile starting material for the synthesis of these complex molecules.[17]

Role in Cholinergic Signaling

Quinuclidine-based compounds, derived from 3-Quinuclidinone, often interact with the cholinergic system.[18][19] As precursors to muscarinic receptor agonists like cevimeline, they play a crucial role in modulating cholinergic signaling pathways.[14][20] These pathways are fundamental in processes such as learning, memory, and autonomic functions.[18][20] The inhibition of acetylcholinesterase, the enzyme that breaks down acetylcholine, is another therapeutic strategy where quinuclidine derivatives have been explored.[21]

G cluster_2 Cholinergic Signaling Pathway Modulation A Acetylcholine B Muscarinic Receptors (e.g., M1, M3) A->B Binds to G Acetylcholinesterase (AChE) A->G Hydrolyzed by C G-protein Activation B->C D Downstream Signaling (e.g., PLC, IP3, DAG) C->D E Physiological Response (e.g., Salivary Secretion) D->E F Cevimeline (derived from 3-Quinuclidinone) F->B Agonist H AChE Inhibitors (Quinuclidine Derivatives) H->G Inhibits

Caption: Simplified overview of cholinergic signaling and points of intervention by quinuclidine derivatives.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8] In case of contact, flush the affected area with plenty of water.[8] For spills, sweep up the material and place it in a suitable container for disposal.[4][8]

Table 3: Hazard and Precautionary Statements

GHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)Reference(s)
GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)WarningH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H411: Toxic to aquatic life with long-lasting effects.P261, P264, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P391, P501[3]

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, established synthetic routes, and broad applicability as a precursor for therapeutic agents make it a valuable tool in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of this compound, aiming to facilitate its effective and safe use in research and development endeavors.

References

Discovering Novel Derivatives from 3-Quinuclidinone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinuclidinone hydrochloride is a highly versatile bicyclic amine that serves as a fundamental building block in the realm of medicinal chemistry and drug discovery.[1][2] Its rigid structure, combined with a reactive ketone and a tertiary amine, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This intermediate is pivotal in the development of novel therapeutic agents, particularly those targeting neurological disorders and acting as anticholinergic agents.[2] Derivatives of 3-quinuclidinone have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system stimulating properties.[3] This guide provides a comprehensive overview of the synthesis of novel derivatives from this compound, detailing experimental protocols, presenting quantitative data, and visualizing key synthetic and signaling pathways.

Synthesis of Novel Derivatives

A prominent strategy for generating novel derivatives involves the synthesis of a common intermediate, (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid, from this compound. This intermediate can then be further functionalized to produce a library of ester and amide derivatives.[4]

G A 3-Quinuclidinone Hydrochloride C (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid (Intermediate) A->C Reflux B 4-Formylbenzoic Acid B->C D Acid Chloride Formation C->D SOCl2 or (COCl)2 E Ester Derivatives D->E F Amide Derivatives D->F G Various Alcohols G->E Reaction H Various Amines H->F Reaction

Caption: General workflow for synthesizing ester and amide derivatives.

Another significant application of 3-quinuclidinone is its reduction to 3-quinuclidinol (B22445), a key chiral intermediate for various pharmaceuticals, including muscarinic M1 and M3 receptor antagonists.[5] Both racemic and enantiomerically pure forms of 3-quinuclidinol are valuable in drug synthesis.[6]

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below.

Protocol 1: Synthesis of (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid (Intermediate) [4]

  • Reaction Setup: this compound (1) is refluxed with 4-formylbenzoic acid.

  • Characterization: The resulting intermediate, (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid (3), is characterized using various spectroscopic techniques such as IR and 1H NMR. A downfield peak at 13.1 δ ppm in the 1H NMR spectrum confirms the formation of the carboxylic acid.[4]

Protocol 2: General Synthesis of Ester and Amide Derivatives [4]

  • Acid Chloride Formation: The intermediate benzoic acid (3) is converted to its corresponding acid chloride.

  • Esterification/Amidation: The acid chloride is then reacted with various substituted alcohols or amines to yield the final ester or amide derivatives.

  • Purification and Characterization: The final products are purified and their structures are confirmed based on elemental analysis and spectral data.

Protocol 3: Racemic Synthesis of 3-Quinuclidinol via Sodium Borohydride (B1222165) Reduction [6]

  • Reaction: To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.[6]

  • Stirring: The reaction mixture is stirred for 4 hours at 30-35°C.[6]

  • Monitoring: The completion of the reaction is monitored by gas chromatography (GC).[6]

  • Extraction: The reaction mass is extracted with chloroform (B151607) (3 x 50 ml).[6]

  • Drying and Evaporation: The combined organic layer is dried over sodium sulfate, and the solvent is distilled off under reduced pressure to yield crude RS-3-Quinuclidinol.[6]

  • Purification: The crude product is purified by acetone (B3395972) to yield a white crystalline solid.

Protocol 4: Corey-Kim Oxidation of 3-S-Quinuclidinol [7]

This protocol is useful for recycling an unwanted isomer back to the starting ketone.

  • Complex Formation: A complex is formed from N-chlorosuccinimide (NCS) and dimethyl sulfide.

  • Oxidation: 3-S-quinuclidinol is added to the pre-formed complex in a suitable solvent at low temperature.

  • Work-up: The reaction is quenched, and the product, 3-quinuclidinone, is extracted.

  • Salt Formation: The base is converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropyl alcohol.

Quantitative Data

The following tables summarize key quantitative data for the synthesized derivatives and related processes.

Table 1: Anti-proliferative Activity of Novel Quinuclidinone Derivatives [4]

Compound IDCell LineIC50 (µM)
4a A549>100
4b A54985.4
4c A54962.8
4d A54979.2
4e A54992.1
4f A54955.6
4a L132>100
4b L13291.3
4c L13278.5
4d L13284.9
4e L13296.4
4f L13268.2

Data extracted from a study on novel (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates.[4]

Table 2: Synthesis Yields of 3-Quinuclidinone and 3-Quinuclidinol

ProductStarting MaterialReagentsYieldMelting Point (°C)
3-Quinuclidinone Base1-carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, Toluene/THF69.0%136-140
RS-3-Quinuclidinol3-QuinuclidinoneSodium borohydride, Water89.0%221-224

Biological Activity and Signaling Pathways

Novel derivatives of 3-quinuclidinone have shown promising anti-cancer activity.[4] Studies on lung carcinoma cells indicated that some potent derivatives exert their effect by activating the release of cytochrome C, a key event in the intrinsic pathway of apoptosis.[4] The activation of this pathway ultimately leads to programmed cell death, which is a desirable outcome for an anti-cancer agent.

G cluster_cell Cancer Cell A Quinuclidinone Derivative B Mitochondrion A->B Induces Stress C Cytochrome C Release B->C D Apoptosome Formation C->D E Caspase Activation D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Representative pathway for anticancer activity.

Conclusion

This compound remains a cornerstone intermediate for the development of novel, biologically active compounds. The synthetic accessibility and the possibility for diverse functionalization allow for the creation of large libraries of derivatives for screening. The anti-proliferative activities observed in newly synthesized benzamides and benzoates highlight the potential of this scaffold in oncology drug discovery. Future research will likely focus on optimizing these derivatives to enhance potency and selectivity, as well as exploring their efficacy in other therapeutic areas, leveraging the rich and versatile chemistry of the quinuclidine (B89598) core.

References

Theoretical Insights into the Conformational Landscape of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinone, a key bicyclic intermediate in the synthesis of various pharmaceuticals, possesses a rigid yet conformationally interesting structure. Its protonated form, 3-Quinuclidinone hydrochloride, is of significant interest in drug design and development due to the influence of the charged nitrogen on molecular interactions. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. We delve into the computational methodologies, summarize key quantitative data from analogous systems, and present visual workflows to elucidate the process of theoretical conformational analysis. This document serves as a valuable resource for researchers aiming to understand and predict the structural and energetic properties of this important molecule and its derivatives.

Introduction

The quinuclidine (B89598) nucleus, a 1-azabicyclo[2.2.2]octane system, is a prevalent scaffold in a multitude of biologically active compounds and natural products. The rigid bicyclic structure imparts a well-defined three-dimensional geometry, which is crucial for specific interactions with biological targets. 3-Quinuclidinone, featuring a ketone group at the 3-position, and its hydrochloride salt are pivotal intermediates in the synthesis of drugs such as cevimeline (B1668456) and novel cannabinoid receptor ligands.

The conformational preference of this compound is governed by the interplay of the rigid bicyclic frame, the electronic effects of the carbonyl group, and the electrostatic influence of the protonated bridgehead nitrogen. Understanding the stable conformations and the energy barriers between them is essential for rational drug design, as the conformation of a ligand in a receptor-bound state can significantly differ from its lowest energy state in solution. Theoretical and computational studies provide a powerful avenue to explore the conformational landscape of such molecules, offering insights that are often challenging to obtain through experimental methods alone.

This guide will explore the theoretical methodologies employed to investigate the conformation of this compound, present representative geometric data, and provide a logical framework for conducting such computational analyses.

Theoretical Methodologies for Conformational Analysis

The computational study of molecular conformation involves a hierarchy of methods, each with a different balance of accuracy and computational cost. For a molecule like this compound, a combination of these methods is often employed to gain a thorough understanding of its potential energy surface.

Molecular Mechanics (MM)

Molecular mechanics methods are based on classical physics and use a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

  • Protocol:

    • Force Field Selection: Choose a suitable force field, such as COSMIC (Computation and Structure of Molecules in Condensed Phases), which has been shown to be effective for piperidinium (B107235) salts.[1] Other common force fields include AMBER, CHARMM, and OPLS.

    • Initial Structure Generation: Generate an initial 3D structure of this compound.

    • Energy Minimization: Perform an energy minimization to find the nearest local minimum on the potential energy surface.

    • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, molecular dynamics) to explore different possible conformations. This is particularly important for more flexible molecules, though for the rigid quinuclidine core, the conformational space is limited.

Quantum Mechanics (QM)

Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more accurate description of its properties than molecular mechanics.

  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method. More accurate, and computationally expensive, methods include Møller-Plesset perturbation theory (e.g., MP2).

  • Density Functional Theory (DFT): DFT is a popular quantum mechanical method that calculates the electronic energy based on the electron density. It offers a good compromise between accuracy and computational cost.

    • Protocol for DFT Calculations:

      • Functional and Basis Set Selection: Choose a functional and a basis set. A common choice for systems like this is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more flexible basis set like def2-TZVP for higher accuracy.[2] For radical cations of similar structures, the M06-2X functional has been successfully used.[3]

      • Geometry Optimization: Start with the structures obtained from molecular mechanics or a pre-optimized structure and perform a full geometry optimization. This process finds the stationary points on the potential energy surface.

      • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum.

      • Energy Calculation: Calculate the single-point energy of the optimized structures, often with a larger basis set for improved accuracy.

      • Solvation Effects: To model the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

G Computational Conformational Analysis Workflow cluster_0 Initial Steps cluster_1 Quantum Mechanics Refinement cluster_2 Analysis and Results start Define Molecular Structure (this compound) mm_search Molecular Mechanics Conformational Search start->mm_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_search->dft_opt Low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis Vibrational frequencies and thermal corrections geom_analysis Geometric Parameter Analysis (Bond Lengths, Angles) freq_calc->geom_analysis Optimized geometries results Final Conformational Data energy_analysis->results geom_analysis->results

Caption: A flowchart illustrating the typical workflow for the theoretical conformational analysis of this compound.

Conformational Features and Quantitative Data

Due to the rigid bicyclic nature of the quinuclidine core, this compound does not exhibit a wide range of conformations in the same way as a flexible acyclic molecule. The primary conformational considerations revolve around slight puckering of the rings and the orientation of the proton on the nitrogen. However, the fundamental cage-like structure remains intact.

The table below presents a summary of expected geometric parameters for the optimized structure of this compound, based on typical values from DFT calculations of related compounds.

ParameterAtom(s)Expected Value (DFT)
Bond Lengths (Å)
C=OC3=O~1.22 Å
C-C (carbonyl)C2-C3, C4-C3~1.52 Å
C-NC2-N1, C6-N1, C7-N1~1.50 Å
N-HN1-H~1.03 Å
C-C (bridge)C4-C5, C8-C7~1.54 Å
Bond Angles (°)
O=C-CO=C3-C2, O=C3-C4~122°
C-C-C (at carbonyl)C2-C3-C4~116°
C-N-CC2-N1-C6, etc.~108°
H-N-CH-N1-C2, etc.~111°
Dihedral Angles (°)
C2-N1-C6-C5~60° (gauche)
C7-N1-C2-C3~60° (gauche)

Signaling Pathways and Logical Relationships

The influence of protonation on the conformation of piperidine-containing rings is a well-studied phenomenon. The electrostatic interactions between the positively charged nitrogen and any polar substituents play a crucial role in determining the conformational equilibrium. In the case of this compound, the key interaction is between the protonated nitrogen (N1) and the carbonyl group at C3. This interaction can be visualized as a logical relationship influencing the electronic and geometric properties of the molecule.

The following diagram illustrates the relationship between protonation and the resulting intramolecular interactions that define the conformation.

G Influence of Protonation on Conformation cluster_changes Resulting Molecular Changes protonation Protonation of Bridgehead Nitrogen (N1) charge_localization Positive Charge Localization on N1-H+ protonation->charge_localization electrostatic_interaction Intramolecular Electrostatic Interaction (N1-H+ ... O=C3) charge_localization->electrostatic_interaction geometric_changes Geometric Perturbations electrostatic_interaction->geometric_changes electronic_changes Electronic Perturbations electrostatic_interaction->electronic_changes final_conformation Stabilized Conformation of This compound geometric_changes->final_conformation electronic_changes->final_conformation

Caption: A diagram showing the logical progression of how protonation influences the conformation of this compound.

Conclusion

While direct experimental and theoretical studies on the conformation of this compound are sparse, a robust understanding can be built upon the extensive research into related bicyclic amines and piperidinium salts. The theoretical methodologies outlined in this guide, particularly Density Functional Theory, provide a reliable framework for predicting the geometric and energetic properties of this molecule. The rigid quinuclidine core limits the conformational flexibility, with the primary determinants of the precise geometry being the electronic influence of the carbonyl group and the electrostatic interactions stemming from the protonated nitrogen.

For researchers and drug development professionals, the application of these computational techniques is invaluable for generating accurate 3D models of this compound and its derivatives. This, in turn, facilitates a deeper understanding of their interactions with biological targets and aids in the design of novel therapeutic agents with improved efficacy and selectivity. The continued development of computational methods and force fields will further enhance the predictive power of these theoretical studies.

References

A Technical Guide to 3-Quinuclidinone Hydrochloride: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Quinuclidinone hydrochloride is a pivotal intermediate in modern organic synthesis, prized for its rigid bicyclic structure that incorporates both a ketone and a tertiary amine. This unique arrangement provides a robust scaffold for creating complex molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. This technical guide offers an in-depth exploration of its synthesis, chemical reactivity, and role as a foundational building block in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Physicochemical and Spectroscopic Properties

This compound is a stable, water-soluble, off-white crystalline solid, making it convenient for use in a variety of reaction conditions.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1193-65-3 [3]
Molecular Formula C₇H₁₁NO · HCl [4]
Molecular Weight 161.63 g/mol [4]
Appearance White to off-white powder/solid [1][2]
Melting Point >300 °C (decomposes) [1][2][5]
Solubility Soluble in water [1]

| pKa (conjugate acid) | 7.2 (for free base) | |

Spectroscopic analysis is crucial for confirming the structure and purity of 3-quinuclidinone and its derivatives. The characteristic signals in its NMR spectra provide clear markers for its bicyclic core.

Table 2: Spectroscopic Data for 3-Quinuclidinone and its Precursor

Compound Spectrum Type Chemical Shifts (δ, ppm) and Coupling Constants (Hz) Reference(s)
3-Quinuclidinone (free base) ¹H NMR (CDCl₃) 1.6-2.0 (m, 4H), 2.3 (m, 1H), 2.6-3.0 (m, 4H), 3.2 (s, 2H)
3-S-Quinuclidinol ¹H NMR (MeOD) 3.38-2.82 (m, 5H), 2.46-1.62 (m, 6H) [6]

| 3-Quinuclidinone HCl | Mass Spectrum (m/z) | Key fragments at 125, 96, 82, 68 | |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most prominent methods being the Dieckmann condensation and the oxidation of the corresponding alcohol, 3-quinuclidinol (B22445).

Synthesis_Workflow A Piperidine-4-carboxylic Acid Derivatives B Dieckmann Condensation A->B C 3-Quinuclidinone (Free Base) B->C F Treatment with HCl C->F D 3-Quinuclidinol E Oxidation (e.g., Corey-Kim) D->E E->C G 3-Quinuclidinone Hydrochloride F->G

Caption: General synthetic workflows for this compound.

Protocol 1: Synthesis via Dieckmann Condensation This classic method involves the intramolecular condensation of a diester to form the bicyclic keto-ester, followed by hydrolysis and decarboxylation.[7][8] A typical procedure starts from 1-carbethoxymethyl-4-carbethoxypiperidine.[7]

  • Preparation of Potassium Ethoxide: In a three-necked flask under a nitrogen atmosphere, potassium metal (2.05 g. atom) is added to absolute toluene (B28343) (330 ml). The mixture is heated to reflux until the potassium melts. Absolute ethanol (B145695) (2.14 moles) is added dropwise.[7]

  • Dieckmann Reaction: After the potassium has fully reacted, the temperature is raised to 130°C. A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.822 mole) in absolute toluene (500 ml) is added over 2 hours.[7]

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and carefully acidified with 10N hydrochloric acid. The aqueous layer is separated and refluxed for 15 hours to effect decarboxylation.[7]

  • Isolation: The solution is evaporated to dryness under reduced pressure. The resulting crystalline residue is dissolved in a minimum amount of hot water and recrystallized by adding boiling isopropyl alcohol to yield crystalline this compound.[7]

Protocol 2: Synthesis via Corey-Kim Oxidation of 3-S-Quinuclidinol This method is particularly useful for recycling unwanted stereoisomers of 3-quinuclidinol and involves the oxidation of the secondary alcohol to a ketone.[6]

  • Reagent Preparation: A solution of N-chlorosuccinimide (NCS) in toluene is cooled to 0°C under a nitrogen atmosphere. Dimethyl sulfide (B99878) is added dropwise, maintaining the temperature below 0°C, and the mixture is stirred for 30 minutes.[6]

  • Oxidation: A solution of 3-S-quinuclidinol (0.3937 mol) in toluene is added to the prepared Corey-Kim reagent at -25°C. Triethylamine is then added, and the mixture is allowed to warm to room temperature.[6]

  • Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are distilled under vacuum.[6]

  • Salt Formation and Isolation: The residue is dissolved in isopropyl alcohol. Isopropyl alcohol saturated with HCl is added slowly to adjust the pH to 1-2. The precipitated solid is filtered, washed with isopropyl alcohol, and dried to afford this compound.[6]

Table 3: Representative Synthesis Yields

Reaction Product Yield (%) Reference(s)
Corey-Kim Oxidation of 3-S-Quinuclidinol This compound 79% [6]

| Reduction of 3-Quinuclidinone | (RS)-3-Quinuclidinol | 89% | |

Chemical Reactivity and Role as a Building Block

The synthetic versatility of this compound stems from the reactivity of its ketone group at the C-3 position and the nucleophilic nitrogen atom.

Reactions at the Ketone Group: The carbonyl group is an electrophilic center that readily undergoes nucleophilic addition and condensation reactions.

  • Reduction: The ketone can be easily reduced to the corresponding secondary alcohol, 3-quinuclidinol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).[9] This alcohol is itself a crucial chiral intermediate for many pharmaceuticals.[10]

  • Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums to the ketone provides a straightforward route to tertiary alcohols, expanding the carbon skeleton.[11][12]

  • Condensation Reactions: The α-protons adjacent to the ketone can be deprotonated to form an enolate, which can then participate in Aldol-type condensation reactions with various aldehydes to form α,β-unsaturated ketones. These products are valuable intermediates for synthesizing more complex heterocyclic systems.[13]

Reactions at the Nitrogen Atom: The tertiary amine is a nucleophilic and basic center. While it is protonated in the hydrochloride salt form, the free base can be easily generated and used in reactions such as quaternization with alkyl halides to produce quaternary ammonium (B1175870) salts. These salts are a key feature in certain classes of muscarinic antagonists.[14]

PI3K_Akt_Pathway Representative PI3K/Akt Signaling Pathway Ligand Ligand (e.g., Acetylcholine) Receptor GPCR (e.g., Muscarinic Receptor) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation, Growth) Downstream->Response

References

Methodological & Application

Enantioselective synthesis of (R)-3-quinuclidinol from 3-Quinuclidinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-quinuclidinol is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, notably for anticholinergic drugs such as solifenacin (B1663824) and aclidinium (B1254267) bromide.[1] Its stereochemistry is critical for pharmacological activity, making enantioselective synthesis a key focus for researchers and drug development professionals. Traditional chemical routes to (R)-3-quinuclidinol often involve hazardous reagents and can result in low enantiomeric excess.[1] This guide details highly efficient and selective biocatalytic and chemical asymmetric methods for the synthesis of (R)-3-quinuclidinol from 3-quinuclidinone hydrochloride.

Biocatalytic approaches utilizing reductase enzymes offer an environmentally friendly and highly selective alternative, operating under mild conditions to produce enantiopure (R)-3-quinuclidinol.[1] Additionally, asymmetric hydrogenation using chiral ruthenium-based catalysts presents a robust chemical method for this transformation.[2]

I. Overview of Synthetic Strategies

The primary methods for the enantioselective synthesis of (R)-3-quinuclidinol from 3-quinuclidinone are:

  • Biocatalytic Asymmetric Reduction: This approach employs ketoreductases or specific 3-quinuclidinone reductases from various microorganisms. These enzymes, often from the short-chain dehydrogenase/reductase (SDR) family, exhibit high enantioselectivity for the desired (R)-product.[1][2] A critical aspect of this method is the in-situ regeneration of the required nicotinamide (B372718) cofactor (NADH or NADPH), which is achieved by using a co-substrate and a corresponding dehydrogenase.[1][3]

  • Chemical Asymmetric Hydrogenation: This method typically utilizes chiral ruthenium-based catalysts to achieve high yields and excellent enantiomeric excess.[2] The reaction is carried out under a hydrogen atmosphere in the presence of a suitable base.[2]

II. Quantitative Data Summary

The following table summarizes the performance of various catalytic systems in the enantioselective synthesis of (R)-3-quinuclidinol.

Catalyst SystemSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
Biocatalytic Methods
Rhodotorula rubra JCM3782 (RrQR)618 mM~100>99.921[1][4]
Kaistia algarum (KaKR)5000 mM~100>99.9Not Reported[1]
Agrobacterium radiobacter ECU2556 (ArQR)Not ReportedHighExcellentNot Reported[1]
Nocardia sp. WY12029.9 mmol (in 100 ml)Not specifiedNot specified48[2]
Chemical Methods
RuBr₂-[(R,R)-xyl-skewphos]-[(R)-dm-pica]Not specified>95>994[2][5]

III. Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of this compound

This protocol describes a whole-cell biocatalytic reaction using recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • This compound

  • Recombinant E. coli cells (expressing 3-quinuclidinone reductase and glucose dehydrogenase)

  • D-Glucose

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Phosphate buffer (100 mM, pH 7.0-8.0)

  • Chloroform (B151607) or Dichloromethane

  • Anhydrous sodium sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

Equipment:

  • Incubator shaker

  • Centrifuge

  • Rotary evaporator

  • pH meter

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain in a suitable medium to induce the expression of the reductase and dehydrogenase enzymes.[6]

    • Harvest the cells by centrifugation and wash with phosphate buffer to obtain a wet cell paste.[7]

  • Asymmetric Reduction:

    • In a reaction vessel, suspend the harvested E. coli cells in 100 mM phosphate buffer.[2]

    • Add this compound, D-glucose (as the co-substrate for cofactor regeneration), and a catalytic amount of the appropriate cofactor (NADP⁺ or NAD⁺).[1][2]

    • Incubate the reaction mixture at 30-37°C with shaking (e.g., 200 rpm) for 21-48 hours.[2][8]

    • Monitor the reaction progress by a suitable analytical method such as GC or HPLC.[2]

  • Product Isolation and Purification:

    • Once the reaction is complete, centrifuge the mixture to separate the cells.[2]

    • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[2]

    • Extract the aqueous phase multiple times with chloroform or dichloromethane.[2][3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

    • Purify the crude (R)-3-quinuclidinol by recrystallization from acetone.[2]

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ru-Catalyst

This protocol is a general guide for the chemical asymmetric hydrogenation of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuBr₂-[(R,R)-xyl-skewphos]-[(R)-dm-pica])

  • Anhydrous ethanol

  • A suitable base (e.g., potassium tert-butoxide)

  • High purity hydrogen gas

Equipment:

  • High-pressure reactor (autoclave)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor under an inert atmosphere (argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol.[2] The substrate-to-catalyst molar ratio can be high, for example, 100,000:1.[2]

    • Add the base to the reaction mixture.[2]

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times.[2]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[8]

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).[2][8]

    • Monitor the reaction for completion using GC or HPLC.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.[8]

    • Remove the solvent under reduced pressure.[2]

    • The crude product can then be purified by standard techniques such as recrystallization or chromatography.

IV. Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the synthesized (R)-3-quinuclidinol is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1]

Note on Analysis: 3-quinuclidinol (B22445) lacks a strong chromophore for UV detection in HPLC. Therefore, a pre-column derivatization step is necessary.[9] A common method involves derivatization with benzoyl chloride to form the corresponding benzoate (B1203000) ester, which can then be analyzed on a chiral stationary phase like Chiralpak IC.[9]

V. Visualized Workflows

Enantioselective_Synthesis_Workflow Start 3-Quinuclidinone Hydrochloride Biocatalysis Biocatalytic Reduction (Whole-Cell) Start->Biocatalysis Chemocatalysis Asymmetric Hydrogenation (Ru-Catalyst) Start->Chemocatalysis Reaction_Bio Reaction Conditions: - Recombinant E. coli - Co-substrate (Glucose) - Cofactor (NADP+) - Buffer (pH 7-8) - 30-37°C Biocatalysis->Reaction_Bio Reaction_Chemo Reaction Conditions: - Anhydrous Ethanol - Base (e.g., KOtBu) - H2 Pressure (15 atm) - 30-45°C Chemocatalysis->Reaction_Chemo Workup Work-up & Purification Reaction_Bio->Workup Reaction_Chemo->Workup Product (R)-3-Quinuclidinol Workup->Product Analysis Analysis (Chiral HPLC/GC) - Derivatization - Enantiomeric Excess (e.e.) Product->Analysis

Caption: Workflow for the enantioselective synthesis of (R)-3-quinuclidinol.

Cofactor_Regeneration Substrate 3-Quinuclidinone Reductase 3-Quinuclidinone Reductase Substrate->Reductase binds Product (R)-3-Quinuclidinol Reductase->Product releases NADP NADP+ Reductase->NADP releases NADPH NADPH NADPH->Reductase H- donor GDH Glucose Dehydrogenase NADP->GDH binds Cosubstrate Glucose Cosubstrate->GDH binds Coproduct Gluconolactone GDH->NADPH regenerates GDH->Coproduct releases

Caption: Enzymatic cofactor regeneration cycle in biocatalytic reduction.

References

Application Notes and Protocols: Corey-Kim Oxidation of 3-S-Quinuclidinol to 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Kim oxidation is a highly effective and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Developed by E.J. Corey and C.U. Kim, this reaction utilizes a combination of N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to form an electrophilic sulfur species that activates the alcohol for oxidation.[1][4] The addition of a hindered base, typically triethylamine (B128534) (TEA), then facilitates the elimination to yield the carbonyl compound.[1][5] This method is particularly valuable in the synthesis of complex molecules due to its mild reaction conditions, which tolerate a wide range of functional groups.[4][5]

This document provides a detailed protocol for the oxidation of the secondary alcohol, 3-S-quinuclidinol, to the corresponding ketone, 3-quinuclidinone. This transformation is a crucial step in the recycling of the unwanted 3-S isomer to the synthetically versatile ketone, which can then be used in the synthesis of various pharmaceutical agents.[6]

Reaction and Mechanism

The overall reaction involves the conversion of 3-S-quinuclidinol to 3-quinuclidinone using NCS, DMS, and TEA.

Reaction Scheme:

The mechanism of the Corey-Kim oxidation begins with the reaction between dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to form a reactive sulfonium (B1226848) salt.[5] The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt.[5] Finally, the addition of a base, such as triethylamine, deprotonates the carbon bearing the oxygen, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Corey-Kim oxidation of 3-S-quinuclidinol to 3-quinuclidinone hydrochloride as reported in the literature.[6]

ParameterValue
Starting Material3-S-Quinuclidinol (50 g, 0.3937 mol)
N-Chlorosuccinimide (NCS)Stoichiometric amount (not explicitly stated)
Dimethyl Sulfide (DMS)24.5 g (0.394 mol)
Triethylamine (TEA)110 g (1.089 mol)
SolventChloroform (B151607) (1 L)
Reaction Temperature-10 °C to -15 °C, then warmed to 20 °C
Reaction Time1 hour at 20 °C
ProductThis compound
Yield50 g (79%)

Detailed Experimental Protocol

This protocol is adapted from a reported industrial process for the synthesis of 3-quinuclidinone from 3-S-quinuclidinol.[6]

Materials:

  • 3-S-Quinuclidinol

  • N-Chlorosuccinimide (NCS), freshly recrystallized

  • Dimethyl Sulfide (DMS), dry

  • Triethylamine (TEA), freshly distilled

  • Chloroform, anhydrous

  • Dilute Sodium Hydroxide (B78521) Solution

  • Isopropyl Alcohol (IPA)

  • Isopropyl Alcohol saturated with HCl (IPA.HCl)

  • Standard laboratory glassware

  • Magnetic stirrer with cooling bath

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 3-S-quinuclidinol (50 g, 0.3937 mol) in chloroform (1 L).

  • Cooling: Cool the solution to a temperature between -10 °C and -15 °C using a cooling bath (e.g., ice-salt bath).

  • Reagent Addition:

    • To the cooled solution, add dimethyl sulfide (24.5 g, 0.394 mol).

    • Subsequently, add triethylamine (110 g, 1.089 mol).

    • Slowly add N-chlorosuccinimide (a slight molar excess) portion-wise, maintaining the internal temperature below -5 °C.

  • Reaction: After the complete addition of NCS, warm the reaction mixture to 20 °C and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture again to below -5 °C.

    • Slowly add a dilute sodium hydroxide solution (150 g in 1 L of water) to the reaction mixture, ensuring the temperature remains below -5 °C.

    • After the addition is complete, warm the mixture to 20 °C and stir for 1 hour.

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with chloroform (3 x 200 mL).

  • Solvent Removal: Combine the organic layers and distill off the chloroform completely under vacuum.

  • Product Isolation (as Hydrochloride Salt):

    • To the residue, add isopropyl alcohol (200 mL) and stir for 15 minutes.

    • Cool the solution to 10-15 °C.

    • Slowly add isopropyl alcohol saturated with HCl (IPA.HCl, approximately 50 mL) until the pH of the solution is between 1 and 2.

    • Stir the mixture for 1 hour to allow for complete precipitation.

  • Filtration and Drying:

    • Filter the precipitated solid and wash it with isopropyl alcohol (50 mL).

    • Dry the solid to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Corey-Kim oxidation of 3-S-quinuclidinol.

Corey_Kim_Oxidation_Workflow start Start dissolve Dissolve 3-S-Quinuclidinol in Chloroform start->dissolve cool1 Cool to -10°C to -15°C dissolve->cool1 add_reagents Add DMS and TEA cool1->add_reagents add_ncs Add NCS portion-wise (maintain T < -5°C) add_reagents->add_ncs react Warm to 20°C and Stir for 1h add_ncs->react cool2 Cool to < -5°C react->cool2 quench Quench with dilute NaOH (maintain T < -5°C) cool2->quench warm_stir Warm to 20°C and Stir for 1h quench->warm_stir extract Separate layers and Extract aqueous phase with Chloroform warm_stir->extract concentrate Concentrate organic layers under vacuum extract->concentrate precipitate Dissolve in IPA, add IPA.HCl to pH 1-2, and stir for 1h concentrate->precipitate isolate Filter and wash with IPA precipitate->isolate end 3-Quinuclidinone HCl isolate->end

Caption: Experimental workflow for the synthesis of 3-quinuclidinone.

Reaction Mechanism Pathway

This diagram outlines the mechanistic steps of the Corey-Kim oxidation.

Corey_Kim_Mechanism reagents DMS + NCS sulfonium_salt Electrophilic Sulfonium Salt [(CH3)2SCl]+[Succinimide]- reagents->sulfonium_salt 1. Formation of Corey-Kim Reagent alkoxysulfonium Alkoxysulfonium Salt sulfonium_salt->alkoxysulfonium 2. Nucleophilic attack by alcohol alcohol 3-S-Quinuclidinol alcohol->alkoxysulfonium ylide Intermediate Ylide alkoxysulfonium->ylide 3. Deprotonation by TEA base Triethylamine (TEA) base->ylide product 3-Quinuclidinone + DMS + TEA-HCl ylide->product 4. Elimination

Caption: Mechanism of the Corey-Kim oxidation.

References

Application Notes and Protocols: Synthesis and Evaluation of Cannabinoid Receptor Ligands Using 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone hydrochloride is a versatile bicyclic building block crucial in medicinal chemistry for the synthesis of complex bioactive molecules. Its rigid structure and reactive ketone group make it an ideal starting material for developing novel ligands targeting various receptors. This document provides detailed application notes and protocols for the synthesis of potent cannabinoid receptor ligands, specifically a series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one (IQD) analogues, using this compound. These compounds have shown high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with some exhibiting significant selectivity for the CB2 receptor, a key target for therapeutic agents with anti-inflammatory and analgesic properties without the psychoactive effects associated with CB1 receptor activation.[1]

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2][3] Upon activation by an agonist, these receptors initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of various ion channels.[2][3][4] The activation of the mitogen-activated protein kinase (MAPK) pathway is another significant downstream effect.[2][3] The differential signaling pathways of CB1 and CB2 receptors are central to their distinct physiological roles.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein activates Ligand Cannabinoid Ligand Ligand->CB_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., reduced neurotransmission, anti-inflammatory effects) cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: General signaling pathway of cannabinoid receptors.

Data Presentation: Quantitative Analysis of Synthesized Ligands

The following tables summarize the binding affinities and functional activities of a series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues synthesized using this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Indole (B1671886) Quinuclidine (IQD) Analogues [1]

CompoundRCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
7 HHH9.111.70.78
8 HFH9.11.37.00
9 HClH1354.828.13
11 HOCH₃H10.122.10.46
13 COOCH₃HH85.72.534.28

Table 2: Functional Activity (Adenylyl Cyclase Inhibition) of Selected IQD Analogues [4]

CompoundReceptorIC₅₀ (nM)Iₘₐₓ (% Inhibition)
CP-55,940 (Control) CB110.3 ± 2.149.0 ± 2.0
Compound 5 CB1243 ± 57.549.0 ± 2.0
CP-55,940 (Control) CB23.3 ± 1.467.3 ± 3.5
Compound 1 CB2-37.7 - 67.3
Compound 3 CB2-37.7 - 67.3
Compound 5 CB23.3 - 59.837.7 - 67.3

Experimental Protocols

I. Synthesis of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one Analogues

The synthesis of the target cannabinoid ligands involves a multi-step process starting with the preparation of N-acetylindole-3-carboxaldehyde, followed by a key Aldol condensation with this compound, deacetylation, and finally N-benzylation.

Synthesis_Workflow Indole_Aldehyde Indole-3- carboxaldehyde N_Acetyl_Indole N-Acetylindole-3- carboxaldehyde Indole_Aldehyde->N_Acetyl_Indole N-Acetylation Acetic_Anhydride Acetic Anhydride, Triethylamine Aldol_Product (Z)-2-(N-acetylindol-3-yl methylene)quinuclidin-3-one N_Acetyl_Indole->Aldol_Product Aldol Condensation Quinuclidinone 3-Quinuclidinone Hydrochloride LDA LDA, THF, -78°C Deacetylated_Product (Z)-2-(1H-indol-3-yl methylene)quinuclidin-3-one Aldol_Product->Deacetylated_Product Deacetylation NaOH 1N NaOH (aq) Final_Product Target IQD Analogue Deacetylated_Product->Final_Product N-Benzylation Benzyl_Halide Benzyl (B1604629) Halide, PTC

Caption: Synthetic workflow for IQD analogues.

A. Synthesis of (Z)-2-(N-acetylindol-3-ylmethylene)quinuclidin-3-one (Aldol Condensation) [1][5]

This protocol details the key Aldol condensation step.

  • Materials:

    • N-acetylindole-3-carboxaldehyde

    • This compound

    • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

    • Dry ice/acetone bath

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-acetylindole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous THF. Neutralize with a suitable base (e.g., one equivalent of LDA) to generate the free base in situ, maintaining the temperature at -78 °C.

    • To the solution of N-acetylindole-3-carboxaldehyde, slowly add the LDA solution (2.2 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Slowly add the prepared solution of 3-quinuclidinone free base to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the (Z)-2-(N-acetylindol-3-ylmethylene)quinuclidin-3-one derivative.

B. N-Deacetylation and N-Benzylation [1][5]

  • N-Deacetylation: The N-acetylated intermediate is deacetylated by refluxing in a 1N aqueous NaOH solution.

  • N-Benzylation: The resulting (Z)-2-(1H-indol-3-ylmethylene)-quinuclidin-3-one is then N-benzylated using the appropriate benzyl halide under phase-transfer catalysis (PTC) conditions with triethylbenzylammonium chloride in a 50% w/v aqueous NaOH solution in dichloromethane.

II. In Vitro Cannabinoid Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors

    • Radioligand: [³H]CP-55,940

    • Non-specific binding control: WIN-55,212-2 (10 µM)

    • Synthesized test compounds

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4

    • 96-well plates

    • Cell harvester with glass fiber filters (GF/C)

    • Scintillation counter and fluid

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (final concentration ~0.7 nM), and 100 µL of membrane preparation (10-20 µg protein).

      • Non-specific Binding: 50 µL of WIN-55,212-2, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

    • Incubate the plate at 30 °C for 90 minutes.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

    • Determine the IC₅₀ values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

III. Adenylyl Cyclase Functional Assay Protocol

This protocol measures the ability of the synthesized compounds to modulate adenylyl cyclase activity, thus determining their functional efficacy.

  • Materials:

    • Cells expressing CB1 (e.g., Neuro2A) or CB2 (e.g., CHO-hCB2) receptors

    • [³H]ATP

    • Forskolin (B1673556)

    • Synthesized test compounds

    • Lysis buffer

    • Alumina (B75360) columns

    • Scintillation counter and fluid

  • Procedure:

    • Plate the cells in 24-well plates and grow to near confluency.

    • Pre-label the intracellular ATP pool by incubating the cells with [³H]ATP.

    • Wash the cells and pre-incubate with the test compounds at various concentrations for 15 minutes.

    • Stimulate adenylyl cyclase with forskolin (10 µM) for 10 minutes in the presence of the test compounds.

    • Terminate the reaction by adding a lysis buffer.

    • Separate the newly synthesized [³H]cAMP from the unreacted [³H]ATP using sequential alumina column chromatography.

    • Quantify the [³H]cAMP by scintillation counting.

    • Generate concentration-response curves to determine the IC₅₀ and Iₘₐₓ values for each compound.[4]

Conclusion

This compound serves as a valuable and efficient starting material for the synthesis of novel indole quinuclidine-based cannabinoid receptor ligands. The synthetic route, centered around a key Aldol condensation, allows for the generation of a diverse library of compounds. The provided protocols for synthesis and pharmacological evaluation enable the characterization of these ligands, identifying potent and selective agents for the CB2 receptor. Such compounds hold significant promise for the development of new therapeutics for a range of inflammatory and pain-related disorders.

References

Application Notes: 3-Quinuclidinone Hydrochloride as a Versatile Scaffold for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinuclidinone hydrochloride is a bicyclic amine derivative valued in medicinal chemistry for its rigid structure and versatile reactivity.[1][2] As a hydrochloride salt, it offers enhanced stability for various chemical reactions.[1] Its unique framework, which includes a ketone functional group and a tertiary amine, serves as a crucial starting material—or scaffold—for synthesizing a wide array of complex, biologically active molecules.[2][3] This compound is a key intermediate in the development of pharmaceuticals targeting diverse biological pathways, including treatments for neurological disorders, Sjögren's syndrome, and chronic obstructive pulmonary disease (COPD).[1][2][4]

The structural rigidity of the quinuclidine (B89598) core allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets. Modifications at the C3-ketone position, such as reduction to a hydroxyl group or conversion to other functional moieties, enable the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[5] Consequently, this compound is a foundational component in the synthesis of numerous pharmaceutical agents, from muscarinic and nicotinic receptor modulators to potential anti-cancer therapies.[6][7][8][9]

Applications in Drug Discovery

The 3-quinuclidinone scaffold is integral to the development of a variety of therapeutic agents. Its derivatives have been successfully developed into drugs targeting cholinergic receptors and continue to be investigated for other indications.

  • Muscarinic Receptor Agonists: Derivatives of this scaffold are used to create muscarinic agonists, particularly for the M1 and M3 receptor subtypes. A prime example is Cevimeline (Evoxac™), a treatment for dry mouth (xerostomia) associated with Sjögren's syndrome.[10][11] Cevimeline acts as a selective M1 and M3 agonist, stimulating salivary and lacrimal glands to increase secretions.[11]

  • Muscarinic Receptor Antagonists: The scaffold is also fundamental to the synthesis of potent muscarinic antagonists. These agents are used to treat conditions like overactive bladder and COPD. For instance, (3R)-quinuclidinol, derived from the reduction of 3-quinuclidinone, is a key building block for M3 antagonists like Solifenacin and Aclidinium bromide .[7][12] Aclidinium bromide is a long-acting antagonist used in the maintenance treatment of COPD, where it induces bronchodilation.[12]

  • Nicotinic Receptor Ligands: Researchers have designed and synthesized 3-substituted quinuclidine derivatives that act as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs).[8][13] Certain ether and carbamate (B1207046) derivatives show high affinity for the α4β2 nAChR subtype and act as partial agonists, making them interesting candidates for further investigation in CNS-related disorders.[8][14] The stereochemistry at the C3 position plays a critical role in determining subtype selectivity.[15]

  • Anti-Cancer Agents: Novel derivatives of 3-quinuclidinone have been synthesized and evaluated for their anti-proliferative effects.[6][9][16] Studies have shown that certain analogs can decrease cell viability in lung cancer cell lines, both alone and in combination with radiation, suggesting potential as anti-cancer agents.[9][16]

Table 1: Pharmaceutical Agents and Clinical Candidates Derived from the 3-Quinuclidinone Scaffold
Compound/Derivative ClassTarget Receptor(s)Therapeutic IndicationKey Findings/Status
Cevimeline Muscarinic M1 and M3 AgonistSjögren's Syndrome (Xerostomia)Approved drug (Evoxac™); increases salivary secretion.[10][11]
Aclidinium bromide Muscarinic M3 AntagonistChronic Obstructive Pulmonary Disease (COPD)Approved long-acting inhaled antagonist for maintenance treatment.[12]
Solifenacin Muscarinic M3 AntagonistOveractive BladderA key intermediate, (R)-3-quinuclidinol, is used in its synthesis.
Quinuclidinyl Carbamates Muscarinic Receptors (M1-M5)Research / Potential for SUDs & COPDHigh-affinity ligands; some show selectivity for M3 over M2 receptors.[17]
Quinuclidine Ether/Carbamate Derivatives Nicotinic α4β2 ReceptorsResearchHigh-affinity partial agonists with potential for treating CNS disorders.[8]
Quinuclidinone Benzamides/Benzoates N/A (Anti-proliferative)Cancer (in vitro)Certain derivatives show potent activity against A549 lung cancer cell lines.[9]

Experimental Protocols

Protocol 1: Synthesis of Cevimeline from 3-Quinuclidinone

This protocol outlines the synthesis of Cevimeline, a muscarinic agonist, starting from 3-quinuclidinone. The process involves the formation of an epoxide, subsequent ring-opening, and cyclization.[10][18]

Materials:

Procedure:

  • Epoxide Formation: React 3-quinuclidinone with trimethylsulfoxonium iodide and sodium hydride in DMSO to form the corresponding spiro-epoxide.[10][18]

  • Thiol Formation: Open the epoxide ring using hydrogen sulfide in an aqueous NaOH solution. This step yields 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[10][18]

  • Cyclization: Catalyze the cyclization of the intermediate from step 2 with acetaldehyde using a Lewis acid such as boron trifluoride etherate. This reaction produces a mixture of (±)-cis (Cevimeline) and (±)-trans diastereomers.[10][18]

  • Isomer Separation: Separate the desired (±)-cis isomer (Cevimeline) from the trans isomer via fractional recrystallization from acetone (B3395972) or by TLC chromatography.[18]

  • Salt Formation: Treat the purified cis-isomer with hydrochloric acid to form Cevimeline hydrochloride.[18]

Reaction Monitoring & Analysis:

  • Monitor reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol (B22445)

This protocol describes a common and straightforward method for synthesizing (±)-3-quinuclidinol, a key intermediate for many muscarinic antagonists.

Materials:

  • 3-Quinuclidinone base or hydrochloride salt

  • Sodium borohydride (B1222165) (NaBH₄)

  • Water or Ethanol

  • Chloroform or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a reaction vessel, maintaining the temperature between 30-35°C. If starting with the hydrochloride salt, neutralize it with a base first to obtain the free base.

  • Reduction: Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour to the solution.

  • Reaction: Stir the reaction mixture for approximately 4 hours at 30-35°C.

  • Monitoring: Monitor the reaction for completion using Gas Chromatography (GC).

  • Extraction: Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.

  • Purification: Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.

Protocol 3: Asymmetric Synthesis of (R)-3-Quinuclidinol via Enzymatic Reduction

This protocol provides an efficient and highly selective method for producing the enantiomerically pure (R)-3-quinuclidinol using a reductase enzyme.[19] This method is environmentally friendly and crucial for synthesizing stereospecific drugs.

Materials:

  • Recombinant reductase enzyme (overexpressed in E. coli)

  • This compound

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Reaction buffer (e.g., phosphate (B84403) buffer at optimal pH)

  • E. coli expression strain (e.g., BL21(DE3))

  • IPTG for induction

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Enzyme Production:

    • Transform an E. coli expression strain with a plasmid containing the reductase gene.

    • Grow the culture in a suitable medium (e.g., TB medium) at 37°C until the OD₆₀₀ reaches 0.6-0.8.[19]

    • Induce protein expression with IPTG (0.1-1 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) overnight.[19]

    • Harvest the cells by centrifugation and prepare a cell suspension or cell-free extract.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the cell suspension (or enzyme), this compound, the cofactor (e.g., NADP⁺), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[19]

    • Maintain the reaction at the optimal temperature (typically 30-50°C) and pH for the specific enzyme.[19]

    • Ensure adequate mixing throughout the reaction.[19]

  • Reaction Monitoring:

    • Periodically take samples and analyze for substrate consumption and product formation using HPLC or GC.[19]

  • Product Isolation:

    • After the reaction is complete, terminate it by removing the cells via centrifugation.[19]

    • Extract the (R)-3-quinuclidinol from the aqueous supernatant using an organic solvent like ethyl acetate.[19]

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[19]

  • Analysis of Enantiomeric Excess (ee):

    • Determine the enantiomeric excess of the final product using chiral HPLC or chiral GC analysis.[19]

Quantitative Data on 3-Quinuclidinone Derivatives

The following tables summarize the binding affinities and functional activities of various pharmaceutical agents derived from the 3-quinuclidinone scaffold, highlighting their potency and selectivity.

Table 2: Binding Affinities (Ki) of Nicotinic Receptor Ligands
CompoundnAChR SubtypeKi (nM)Reference
Derivative 9aα4β248[8][14]
Derivative 9bα4β242[8][14]
(S)-Enantiomer Seriesα3β42.25 - 19.5[15]
(R)-Enantiomer Seriesα722.5 - 117[15]
Table 3: Binding Affinities (Ki) of Muscarinic Receptor Ligands
CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c)2.0132.62.21.8[17]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate (3b)-----[17]
Note: Compound 3b showed 17-fold selectivity for M3 over M2 receptors.

Visualizations: Pathways and Workflows

Signaling Pathways

muscarinic_signaling cluster_agonist M3 Agonist Pathway (Cevimeline) cluster_antagonist M3 Antagonist Pathway (Aclidinium) Agonist Cevimeline M3R M3 Receptor (Salivary Gland) Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Secretion Saliva Secretion Ca->Secretion Triggers ACh Acetylcholine (ACh) M3R_airway M3 Receptor (Airway Smooth Muscle) ACh->M3R_airway Cannot Bind Antagonist Aclidinium Antagonist->M3R_airway Blocks Relaxation Bronchodilation Antagonist->Relaxation Leads to Contraction Bronchoconstriction M3R_airway->Contraction Is Inhibited

Caption: Muscarinic receptor signaling pathways for agonist and antagonist drugs.

Experimental Workflows

synthesis_workflow cluster_synthesis General Synthetic Workflow Start 3-Quinuclidinone Hydrochloride Reaction Chemical Transformation (e.g., Reduction, Alkylation) Start->Reaction Intermediate Quinuclidine Derivative (e.g., 3-Quinuclidinol) Reaction->Intermediate Purification Purification (Chromatography, Recrystallization) Intermediate->Purification Analysis Structural Analysis (NMR, MS, HPLC) Purification->Analysis Final Final Pharmaceutical Agent Analysis->Final

Caption: General workflow for synthesizing pharmaceutical agents from 3-Quinuclidinone HCl.

enzymatic_workflow cluster_enzymatic Enzymatic Reduction Workflow (Protocol 3) Start Enzyme Production (E. coli Expression) Reaction Biocatalytic Reaction (Substrate + Enzyme + Cofactor) Start->Reaction Monitoring Reaction Monitoring (HPLC / GC) Reaction->Monitoring Quench Reaction Quench & Cell Removal Reaction->Quench On Completion Monitoring->Reaction Extraction Product Extraction (Organic Solvent) Quench->Extraction Analysis Purity & Enantiomeric Excess Analysis (Chiral HPLC) Extraction->Analysis Final Purified (R)-3-Quinuclidinol Analysis->Final

Caption: Workflow for the asymmetric synthesis of (R)-3-Quinuclidinol using a reductase enzyme.

References

Application Notes: Dieckmann Reaction for 3-Quinuclidinone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and reaction conditions for the synthesis of 3-Quinuclidinone Hydrochloride, a key building block in pharmaceutical development. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.

Overview of Synthesis

The synthesis typically starts with a substituted piperidine (B6355638) diester, such as 1-carbethoxymethyl-4-carbethoxypiperidine. This precursor undergoes a base-catalyzed intramolecular cyclization (Dieckmann condensation) to form a bicyclic β-keto ester. The subsequent hydrolysis and decarboxylation in an acidic medium yields 3-Quinuclidinone, which is then isolated as its hydrochloride salt.

Data Presentation: Dieckmann Reaction Conditions

The conditions for the crucial Dieckmann cyclization and subsequent hydrolysis/decarboxylation steps can vary. The table below summarizes conditions from several cited methods.

ParameterMethod 1 (Organic Syntheses)[1]Method 2 (Patent CN103113366A)[2]Method 3 (Large Scale)
Starting Diester 1-Carbethoxymethyl-4-carbethoxypiperidine1-Ethoxycarbonylmethyl-4-piperidine ethyl formate1-Carbethoxymethyl-4-carbethoxypiperidine
Base Potassium EthoxidePotassium tert-butoxidePotassium tert-butoxide
Solvent Toluene (B28343)Toluene, ButanolToluene, THF
Temperature Reflux100-103 °C (Reflux)Reflux
Reaction Time Not specified, added dropwise over 2 hrs3.5 - 5 hours6 hours
Acid for Hydrolysis 10N Hydrochloric Acid26% Hydrochloric Acid or 20% Sulfuric AcidDilute Sulfuric Acid
Decarboxylation Reflux for 15 hoursHeating at 55-100 °C for 7-8 hoursReflux for 6 hours
Overall Yield 65-71%>90% (of 3-Quinuclidinone)69% (of 3-Quinuclidinone base)

Experimental Protocols

The following protocols are based on established and published procedures for the synthesis of this compound.

Protocol 1: Synthesis via Potassium Ethoxide Cyclization

This protocol is adapted from a procedure published in Organic Syntheses[1].

A. Dieckmann Cyclization:

  • A solution of potassium ethoxide is prepared by cautiously adding potassium metal (e.g., 47 g, 1.2 g-atoms) to absolute ethanol (B145695) (700 ml) under a nitrogen atmosphere.

  • After the potassium has completely reacted, the excess ethanol is removed by distillation. The resulting solid potassium ethoxide is then suspended in dry toluene (1.2 l).

  • The suspension is heated to reflux with vigorous stirring.

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (e.g., 243 g, 1.0 mole) in dry toluene (250 ml) is added dropwise to the refluxing suspension over approximately 2 hours.

  • Reflux and stirring are continued for an additional hour after the addition is complete. The mixture will become a thick, yellowish paste.

B. Hydrolysis and Decarboxylation:

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Decomposition of the intermediate is achieved by the careful and slow addition of 500 ml of 10N hydrochloric acid.

  • The mixture is transferred to a separatory funnel. The aqueous phase is collected, and the toluene layer is extracted twice more with 250 ml portions of 10N hydrochloric acid.

  • The combined aqueous extracts are heated under reflux for 15 hours to facilitate complete decarboxylation.

C. Isolation and Purification:

  • The hot, dark-colored solution is treated with activated charcoal (e.g., 10 g), filtered, and then evaporated to dryness under reduced pressure.

  • The crystalline residue is dissolved in a minimum amount of hot water (approx. 70 ml).

  • Boiling isopropyl alcohol (approx. 1.5 l) is added until the product, this compound, begins to crystallize.

  • The mixture is cooled to 0–5°C to complete crystallization. The solid is collected by filtration, washed with acetone, and dried to yield the final product.

Protocol 2: Synthesis via Potassium tert-Butoxide Cyclization

This protocol is a generalized method based on procedures favoring potassium tert-butoxide[2][3].

A. Dieckmann Cyclization:

  • To a flask containing dry toluene (e.g., 50 ml) and a small amount of THF (e.g., 5 ml), add potassium tert-butoxide (e.g., 14.0 g, 0.125 mol).

  • Heat the mixture to reflux.

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (e.g., 20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to the refluxing mixture over 3 hours.

  • The reaction is maintained at reflux for an additional 3 hours, with completion monitored by TLC[2].

B. Hydrolysis, Decarboxylation, and Isolation:

  • After cooling the reaction mixture (e.g., to 50°C), it is acidified by the dropwise addition of dilute sulfuric acid (e.g., 13 ml in 40 ml water).

  • The aqueous layer is separated and heated to reflux for approximately 6 hours to effect decarboxylation.

  • The solution is then cooled, and the pH is adjusted to ~10.5 with a 50% sodium hydroxide (B78521) solution to liberate the free base.

  • The aqueous solution is extracted multiple times with chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to give the crude 3-Quinuclidinone base.

  • The hydrochloride salt can be prepared by dissolving the base in a suitable solvent like isopropyl alcohol and adding isopropyl alcohol saturated with HCl until the pH is acidic (1-2), followed by cooling to induce crystallization[4].

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

G cluster_start Starting Material cluster_cyclization Dieckmann Condensation cluster_decarboxylation Hydrolysis & Decarboxylation cluster_final Final Product Diester 1-Carbethoxymethyl- 4-carbethoxypiperidine KetoEster Bicyclic β-Keto Ester Intermediate Diester->KetoEster 1. Base (e.g., KOtBu, KOEt) 2. Toluene, Reflux Base 3-Quinuclidinone (Free Base) KetoEster->Base 1. Acid (e.g., HCl, H₂SO₄) 2. Heat (Reflux) Product 3-Quinuclidinone Hydrochloride Base->Product HCl

Caption: Workflow for 3-Quinuclidinone HCl synthesis.

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-Quinuclidinone for Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 3-quinuclidinol (B22445), a crucial building block in the manufacturing of various pharmaceuticals, including antagonists for muscarinic M1 and M3 receptors.[1][2][3] The focus is on the asymmetric reduction of 3-quinuclidinone to produce the desired (R)- or (S)-enantiomers with high stereoselectivity using biocatalysis.

Introduction

Optically pure (R)-3-quinuclidinol and (S)-3-quinuclidinol are valuable chiral intermediates in the pharmaceutical industry.[4][5] Biocatalytic methods, particularly those employing ketoreductases (KREDs), are advantageous due to their high enantioselectivity and operation under environmentally benign conditions.[2] These enzymatic processes offer a more sustainable alternative to traditional chemical methods, which may involve costly chiral catalysts and harsh reaction conditions.[3][6] This guide summarizes key data from various biocatalytic systems and provides detailed protocols for their implementation.

Data Presentation

The following tables summarize quantitative data from various biocatalytic methods for the synthesis of chiral 3-quinuclidinol, enabling a straightforward comparison of their effectiveness.

Table 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone to (R)-3-Quinuclidinol
Biocatalyst (Enzyme Source)Host OrganismSubstrate ConcentrationReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)Cofactor Regeneration System
Kaistia granuli (KgQR)E. coli242 g/L3 h30>99>99.9Glucose Dehydrogenase (GDH)
Microbacterium luteolum (QNR)E. coli (immobilized)15% (w/v) (939 mM)48 h25100>99.9Leifsonia Alcohol Dehydrogenase (LSADH) with 2-propanol
Kaistia algarum (KaKR)E. coli5.0 MNot Specified30>99>99.9Endogenous (no external cofactor needed)
Agrobacterium tumefaciens (AtQR)E. coli5 mM0.5 h25Not Specified>99H₂-driven NADH recycling
Rhodotorula rubra (RrQR)E. coli618 mM21 h30Nearly 100>99.9Glucose Dehydrogenase (GDH)
Nocardia sp. WY1202Resting cells99 mM48 h3093>99Endogenous
Table 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone to (S)-3-Quinuclidinol
Biocatalyst (Enzyme Source)Host OrganismSubstrate ConcentrationReaction TimeTemperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)
Rhodococcus erythropolis WY1406 (ReQR-25)E. coli5 g/L14 hNot Specified93>99

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on methodologies reported in the literature and may require optimization for specific enzymes or scales of production.[7]

Protocol 1: Whole-Cell Biocatalytic Reduction Using E. coli Co-expressing a 3-Quinuclidinone Reductase and a Cofactor Regeneration Enzyme[1][8]

This protocol describes a whole-cell biocatalytic reaction, which simplifies the process by eliminating the need for enzyme purification.[7]

1. Biocatalyst Preparation:

  • Gene Cloning and Vector Construction: The gene encoding the desired 3-quinuclidinone reductase (e.g., from Kaistia granuli) and a cofactor regeneration enzyme like glucose dehydrogenase (GDH) are cloned into a suitable expression vector.[4][7]

  • Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).[1][7]

  • Cell Culture and Induction:

    • Grow recombinant E. coli cells in a suitable medium (e.g., Luria-Bertani or Terrific Broth) with the appropriate antibiotics at 37°C with shaking.[7][8]

    • Induce protein expression with an appropriate inducer (e.g., IPTG) when the optical density at 600 nm reaches the mid-log phase (0.6-0.8).[7][8]

    • Continue to incubate the cells at a lower temperature (e.g., 20-30°C) for several hours (12-24 hours) to allow for soluble protein expression.[7][8]

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 200 mM potassium phosphate (B84403) buffer, pH 7.0).[1][8] The cell pellet can be used immediately or stored at -80°C.[7]

2. Asymmetric Reduction Reaction:

  • In a temperature-controlled reactor, prepare a reaction mixture containing the harvested E. coli cells, 3-quinuclidinone hydrochloride, a co-substrate for the cofactor regeneration system (e.g., glucose for GDH or 2-propanol for alcohol dehydrogenase), and NAD⁺ or NADP⁺ in a buffered solution (e.g., 200 mM potassium phosphate buffer, pH 7.0).[1][6][8]

  • To avoid potential substrate inhibition, 3-quinuclidinone can be added consecutively.[1][6]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 3-48 hours).[1]

  • Monitor the reaction progress by periodically analyzing samples using GC or HPLC.[8]

3. Product Isolation and Analysis:

  • After the reaction is complete, separate the cells by centrifugation.[1][8]

  • Adjust the pH of the supernatant to basic (e.g., pH > 10) with a base like K₂CO₃ or NaOH.[1][8]

  • Extract the product with an organic solvent such as chloroform (B151607) or CH₂Cl₂.[1]

  • Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][8]

  • Further purification can be achieved by recrystallization or chromatography if necessary.[2]

  • Determine the enantiomeric excess of the final product using chiral GC or HPLC.[2]

Protocol 2: H₂-Driven Biocatalytic Hydrogenation[9]

This protocol utilizes a heterogeneous biocatalyst for H₂-driven NADH recycling, which minimizes waste generation.[9][10]

1. Biocatalyst System:

  • The biocatalyst system consists of a co-immobilized robust hydrogenase and NAD⁺ reductase on an electronically conducting carbon support, along with an isolated 3-quinuclidinone reductase (e.g., AtQR).[9]

2. Asymmetric Reduction Reaction:

  • In a suitable reactor (batch or continuous flow), prepare a solution containing 3-quinuclidinone-HCl (e.g., 5 mM) and NAD⁺ (e.g., 1 mM) in a buffer (e.g., 25 mM Tris-HCl, pH 8.0).[9]

  • Add the heterogeneous biocatalyst (e.g., 0.2 mg/mL) and the isolated 3-quinuclidinone reductase (e.g., 0.05 mg/mL).[9]

  • Carry out the reaction under a steady flow of H₂ (e.g., 1-2 bar) at a controlled temperature (e.g., 25-35°C) with mixing.[9]

  • Monitor the conversion to the corresponding 3-quinuclidinol using ¹H NMR spectroscopy or other suitable analytical methods.[9]

3. Product Work-up and Analysis:

  • After the reaction, remove the catalyst by filtration.[1]

  • Remove the solvent under reduced pressure.

  • Work up the residue to isolate the chiral 3-quinuclidinol.[1]

  • Analyze the enantiomeric excess using chiral GC or HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of cofactor regeneration in the biocatalytic reduction of 3-quinuclidinone.

experimental_workflow cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing gene_id Reductase Gene Identification cloning Cloning into Expression Vector gene_id->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression & Induction transformation->expression harvesting Cell Harvesting expression->harvesting reduction Enzymatic Reduction of 3-Quinuclidinone harvesting->reduction cofactor Cofactor Regeneration System extraction Product Extraction reduction->extraction purification Purification extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis

Caption: General experimental workflow for enzymatic (R)-3-quinuclidinol synthesis.[7]

cofactor_regeneration cluster_main Main Reaction cluster_regeneration Regeneration Cycle substrate 3-Quinuclidinone enzyme 3-Quinuclidinone Reductase substrate->enzyme product Chiral 3-Quinuclidinol enzyme->product nadp NAD(P)⁺ enzyme->nadp nadph NAD(P)H nadph->enzyme regen_enzyme Dehydrogenase (GDH, ADH) nadp->regen_enzyme oxidized cofactor co_substrate Co-substrate (e.g., Glucose, 2-Propanol) co_substrate->regen_enzyme co_product Co-product (e.g., Gluconic acid, Acetone) regen_enzyme->nadph reduced cofactor regen_enzyme->co_product

Caption: Schematic of an enzyme-coupled cofactor regeneration system.[7]

References

Synthesis of Solifenacin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of solifenacin (B1663824), a competitive muscarinic receptor antagonist, utilizing a 3-quinuclidinone derivative as a key starting material. The synthesis of solifenacin, marketed as solifenacin succinate (B1194679) (Vesicare®), is a critical process in the manufacturing of this widely prescribed treatment for overactive bladder.[1] The core of this synthesis involves the stereospecific coupling of two chiral building blocks: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol, the latter being derived from 3-quinuclidinone.

Overview of Synthetic Strategies

The synthesis of solifenacin from a 3-quinuclidinone derivative primarily involves the initial reduction of 3-quinuclidinone to (R)-3-quinuclidinol, a critical chiral intermediate.[2] Subsequently, this alcohol is coupled with an activated form of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The key challenge lies in the efficient and stereospecific formation of the carbamate (B1207046) linkage between these two fragments. Several methods have been developed to achieve this, including:

  • Transesterification: A classic approach where an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline reacts with (R)-3-quinuclidinol in the presence of a strong base.[1]

  • Use of Activating Agents: Reagents like 1,1'-carbonyldi(1,2,4-triazole) (CDT) can be used to activate (R)-3-quinuclidinol in situ to form a reactive carbamate intermediate, which then couples with the tetrahydroisoquinoline.[1][3]

  • Chloroformate Intermediate: (R)-3-quinuclidinol can be converted to its chloroformate derivative, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[4]

This document will focus on two primary protocols: one utilizing an activating agent (CDT) and another proceeding through a chloroformate intermediate.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols for solifenacin succinate.

Table 1: Summary of Yield and Purity for Different Synthetic Protocols

ProtocolKey ReagentsOverall YieldHPLC PurityReference
Activation with CDT(R)-3-quinuclidinol, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, CDT, Triethylamine (B128534)76-88%>99.5%[1]
Chloroformate Intermediate(R)-3-quinuclidinol, Diphosgene, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline~60%-[1][4]

Table 2: Key Reaction Parameters

StepProtocolSolvent(s)TemperatureDuration
Activation of (R)-3-QuinuclidinolActivation with CDTIsopropyl acetate (B1210297)Room Temperature (20-25°C)2 hours
Coupling ReactionActivation with CDTIsopropyl acetateReflux4 hours
Formation of ChloroformateChloroformate IntermediateAcetonitrile or THFIce-water bath -> Room Temp16 hours
Coupling ReactionChloroformate IntermediateDichloromethane (DCM)Ice-water bath -> Room Temp-
Succinate Salt FormationBothAcetone (B3395972)/Ethyl acetate0-5°C3 hours

Experimental Protocols

Protocol 1: Synthesis of Solifenacin Succinate via Activation with 1,1'-Carbonyldi(1,2,4-triazole) (CDT)

This one-pot procedure is efficient and well-suited for larger-scale production due to its simplified work-up.[3]

Materials:

  • (R)-(-)-3-Quinuclidinol

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT)

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine

  • Isopropyl acetate

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Sodium bicarbonate solution

  • Succinic acid

  • Acetone

Procedure:

  • Activation of (R)-3-Quinuclidinol:

    • In a reaction vessel under a nitrogen atmosphere, charge CDT (0.1676 mol) and isopropyl acetate (73 ml).[1]

    • Stir the mixture to homogenize.

    • Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.[1]

    • Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.[1]

  • Coupling Reaction:

    • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol, 29.22 g) in isopropyl acetate (204 ml).[1]

    • Add this solution stepwise to the activated quinuclidinol mixture.[1]

    • Heat the reaction mixture to reflux and maintain for 4 hours.[1]

  • Work-up and Isolation of Solifenacin Base:

    • Cool the mixture to 0-5°C.[1]

    • Add a saturated aqueous solution of ammonium chloride.[1]

    • Allow the mixture to separate into two clear layers.

    • Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.[1]

  • Formation of Solifenacin Succinate:

    • To the organic layer containing the solifenacin base, add a solution of succinic acid in acetone.[1]

    • Stir the mixture at 0-5°C for about 3 hours to induce precipitation.[1]

    • Collect the solid by filtration.

    • Wash the solid with acetone and dry under vacuum at 40°C until a constant weight is achieved.[1]

Expected Outcome:

  • Solifenacin succinate as a white solid.

  • Yield: 76-88%[1]

  • HPLC Purity: >99.5%[1]

Protocol 2: Synthesis of Solifenacin Succinate via a Chloroformate Intermediate

This three-step process involves the formation of a chloroformate intermediate.

Part A: Preparation of (R)-Quinuclidin-3-yl Carbonochloridate (B8618190)

Materials:

  • (R)-(-)-3-Quinuclidinol (10.0 g)

  • Diphosgene (20.0 g)

  • Acetonitrile (800 ml) or Tetrahydrofuran (THF) (600 ml)

Procedure:

  • Dissolve (R)-3-quinuclidinol (10.0 g) in the chosen solvent in a flask.[1]

  • Cool the solution in an ice-water bath.

  • Add diphosgene (20.0 g) dropwise to the cooled solution.[4]

  • After the addition, continue stirring in the ice-water bath and then allow the reaction to proceed at room temperature for 16 hours.[4]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-quinuclidin-3-yl carbonochloridate.

Part B & C: Coupling and Succinate Salt Formation

Materials:

  • Crude (R)-quinuclidin-3-yl carbonochloridate from Part A

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g)

  • Triethylamine (8.2 g)

  • Dichloromethane (DCM)

  • Succinic acid

  • Ethyl acetate

Procedure:

  • Coupling Reaction:

    • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (11.3 g) and triethylamine (8.2 g) in 100.0 ml of DCM.[4]

    • Prepare a solution of the crude chloroformate from Part A (e.g., 13.4 g) in DCM (60.0 ml).[4]

    • Cool the tetrahydroisoquinoline solution in an ice-water bath.

    • Add the chloroformate solution dropwise.[4]

    • Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitor by TLC/HPLC).[4]

  • Work-up and Isolation of Solifenacin Base:

    • Concentrate the reaction mixture to obtain the crude solifenacin.

    • Dissolve the crude product in DCM (100.0 ml).

    • Wash the organic phase with water.

    • Concentrate the organic phase to yield solifenacin as an oil.[4]

  • Formation of Solifenacin Succinate:

    • Dissolve the obtained solifenacin oil (e.g., 17.6 g) in ethyl acetate (20.0 ml).[4]

    • Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).

    • Stir to allow for precipitation of the succinate salt.

    • Filter the solid, wash with ethyl acetate, and dry to obtain solifenacin succinate.

Expected Outcome:

  • The total yield for this three-step process is reported to be around 60%.[1][4]

Visualizations

Synthesis_Workflow_CDT R_Quinuclidinol (R)-3-Quinuclidinol Activated_Intermediate Activated Carbamate Intermediate R_Quinuclidinol->Activated_Intermediate Activation CDT CDT CDT->Activated_Intermediate Triethylamine Triethylamine Triethylamine->Activated_Intermediate Solifenacin_Base Solifenacin Base Activated_Intermediate->Solifenacin_Base S_Tetrahydroisoquinoline (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline S_Tetrahydroisoquinoline->Solifenacin_Base Coupling (Reflux) Solifenacin_Succinate Solifenacin Succinate Solifenacin_Base->Solifenacin_Succinate Salt Formation Succinic_Acid Succinic Acid Succinic_Acid->Solifenacin_Succinate

Caption: Workflow for Solifenacin Synthesis via CDT Activation.

Synthesis_Workflow_Chloroformate cluster_step1 Step 1: Chloroformate Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Salt Formation R_Quinuclidinol (R)-3-Quinuclidinol Chloroformate (R)-Quinuclidin-3-yl Carbonochloridate R_Quinuclidinol->Chloroformate Diphosgene Diphosgene Diphosgene->Chloroformate Solifenacin_Base Solifenacin Base Chloroformate->Solifenacin_Base Coupling S_Tetrahydroisoquinoline (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline S_Tetrahydroisoquinoline->Solifenacin_Base Solifenacin_Succinate Solifenacin Succinate Solifenacin_Base->Solifenacin_Succinate Precipitation Succinic_Acid Succinic Acid Succinic_Acid->Solifenacin_Succinate

Caption: Synthesis Pathway via Chloroformate Intermediate.

References

Application Notes and Protocols: Preparation and Evaluation of 3-Quinuclidinone Derivatives for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 3-quinuclidinone derivatives, a promising class of compounds for the investigation and potential treatment of various neurological disorders. The unique bridged bicyclic structure of the quinuclidine (B89598) scaffold imparts specific conformational constraints, making it a valuable pharmacophore in drug discovery. Derivatives of 3-quinuclidinone have shown significant activity as modulators of key neurotransmitter systems implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Introduction to 3-Quinuclidinone Derivatives in Neuroscience

The 3-quinuclidinone core is a versatile scaffold for developing ligands targeting central nervous system (CNS) receptors. Its rigid structure allows for precise orientation of functional groups, leading to high-affinity and selective interactions with receptor binding sites. Research has primarily focused on two main classes of neurological targets:

  • Cholinergic System: 3-Quinuclidinone derivatives have been extensively developed as agonists and antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs) and as positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs).[1][2][3] Dysregulation of the cholinergic system is a hallmark of Alzheimer's disease, contributing to cognitive decline.

  • Dopaminergic System: While less explored, the quinuclidine scaffold is also present in compounds with affinity for dopamine (B1211576) receptors, suggesting potential applications in disorders like Parkinson's disease and schizophrenia where dopaminergic signaling is disrupted.

These application notes will detail the synthesis of the 3-quinuclidinone core and its subsequent derivatization, followed by protocols for in vitro and in vivo evaluation of these compounds for their therapeutic potential in neurological disorders.

I. Synthesis of 3-Quinuclidinone and Derivatives

The foundational step in the synthesis of this class of compounds is the preparation of the 3-quinuclidinone core, most commonly as its hydrochloride salt. From this key intermediate, a variety of derivatives can be synthesized.

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation[4]

This classic method involves the intramolecular cyclization of a piperidine (B6355638) derivative.

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride

  • Ethanol

  • Methyl chloroacetate (B1199739)

  • Sodium carbonate

  • Potassium tert-butoxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Esterification: Convert piperidine-4-carboxylic acid to its ethyl ester by reacting with thionyl chloride in ethanol.

  • N-Alkylation: Condense the resulting ethyl piperidine-4-carboxylate with methyl chloroacetate in the presence of sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

  • Dieckmann Condensation: Perform a one-pot Dieckmann reaction using potassium tert-butoxide in toluene. This intramolecular cyclization forms the bicyclic keto-ester.

  • Hydrolysis and Decarboxylation: Acidic workup with hydrochloric acid followed by heating leads to hydrolysis of the ester and decarboxylation to afford this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Protocol 2: Reduction of 3-Quinuclidinone to (±)-3-Quinuclidinol[5]

The corresponding alcohol, 3-quinuclidinol, is a key intermediate for many active derivatives.

Materials:

Procedure:

  • Dissolve this compound in methanol.

  • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Make the solution basic with sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (±)-3-quinuclidinol.

Workflow for the Synthesis of 3-Quinuclidinone Derivatives

G Start Piperidine-4-carboxylic Acid Esterification Esterification Start->Esterification N_Alkylation N-Alkylation Esterification->N_Alkylation Dieckmann Dieckmann Condensation N_Alkylation->Dieckmann Hydrolysis Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Quinuclidinone 3-Quinuclidinone HCl Hydrolysis->Quinuclidinone Reduction Reduction (e.g., NaBH4) Quinuclidinone->Reduction Quinuclidinol (±)-3-Quinuclidinol Reduction->Quinuclidinol Derivatization Derivatization (e.g., etherification, esterification) Quinuclidinol->Derivatization Final_Compounds 3-Quinuclidinone Derivatives Derivatization->Final_Compounds

Caption: General synthetic workflow for 3-quinuclidinone derivatives.

II. In Vitro Evaluation of 3-Quinuclidinone Derivatives

A series of in vitro assays are essential to characterize the pharmacological profile of newly synthesized 3-quinuclidinone derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 3-quinuclidinone derivatives.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
(R)-Quinuclidinyl benzilate (QNB)High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[2]
(Sa,Rb)-QNAHigh AffinityModerate AffinityLow AffinityModerate AffinityLow Affinity[4]
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[5]

Table 2: α7 Nicotinic Acetylcholine Receptor Activity

CompoundAssay TypePotency (EC₅₀/IC₅₀, µM)Efficacy (% of ACh max response)Reference
EQ-04PAM12.6 ± 3.32850 ± 120[3]
PNU-120596PAMPotentHigh[6]
GTS-21Partial Agonist11 (human)9 (human)[7]
Protocol 3: Muscarinic Receptor Radioligand Binding Assay[2]

This protocol determines the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Test compound (3-quinuclidinone derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., atropine)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 4: α7 nAChR Positive Allosteric Modulator (PAM) Assay in PC-12 Cells[10]

This assay evaluates the ability of a compound to potentiate the response of an α7 nAChR agonist.

Materials:

  • PC-12 cells (endogenously express α7 nAChRs)

  • α7 nAChR agonist (e.g., acetylcholine, PNU-282987)

  • Test compound (3-quinuclidinone derivative)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Plate PC-12 cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test compound to the cells and incubate.

  • Stimulate the cells with a sub-maximal concentration of an α7 nAChR agonist.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the EC₅₀ of the test compound for potentiation of the agonist response.

Protocol 5: Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This assay assesses the ability of a compound to prevent the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ₁₋₄₂)

  • Thioflavin T (ThT)

  • Test compound (3-quinuclidinone derivative)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of Aβ monomer by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP) and then removing the solvent.

  • Resuspend the Aβ in the assay buffer.

  • In a 96-well plate, combine the Aβ solution with varying concentrations of the test compound and ThT.

  • Incubate the plate at 37°C with shaking.

  • Monitor the increase in ThT fluorescence over time using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm).

  • Determine the ability of the test compound to inhibit Aβ aggregation by comparing the fluorescence in the presence of the compound to a vehicle control.

III. In Vivo Evaluation in Animal Models of Neurological Disorders

Promising compounds from in vitro screening should be evaluated in relevant animal models to assess their in vivo efficacy.

Protocol 6: Scopolamine-Induced Memory Impairment Model in Mice (Alzheimer's Disease Model)[11][12][13][14][15]

This model assesses the ability of a compound to reverse cholinergic deficit-induced memory impairment.

Materials:

  • Mice (e.g., C57BL/6)

  • Scopolamine (B1681570) hydrobromide

  • Test compound (3-quinuclidinone derivative)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance chamber)

Procedure:

  • Administer the test compound to the mice at various doses.

  • After a specified pretreatment time, administer scopolamine (typically 1 mg/kg, i.p.) to induce amnesia.

  • After a further time interval, subject the mice to behavioral tests to assess learning and memory.

    • Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the mice to find a hidden platform in a pool of water.

    • Y-Maze: Assess spatial working memory by measuring the alternation behavior of mice in a Y-shaped maze.

    • Passive Avoidance Test: Assess fear-motivated memory by measuring the latency of mice to enter a dark chamber where they previously received a mild foot shock.

  • Compare the performance of the compound-treated groups to the scopolamine-treated and vehicle-treated control groups.

Protocol 7: MPTP-Induced Parkinson's Disease Model in Mice[16][17][18][19][20]

This model evaluates the neuroprotective or neurorestorative effects of a compound against dopamine neuron degeneration.

Materials:

  • Mice (e.g., C57BL/6)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Test compound (3-quinuclidinone derivative)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Equipment for post-mortem analysis (e.g., HPLC for neurotransmitter analysis, immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

  • Administer the test compound to the mice before, during, or after MPTP administration, depending on whether a neuroprotective or neurorestorative effect is being investigated.

  • Induce parkinsonian-like symptoms by administering MPTP (e.g., multiple intraperitoneal injections).

  • After a specified period, assess motor function using behavioral tests.

    • Rotarod Test: Measure motor coordination and balance by assessing the time the mice can stay on a rotating rod.

    • Open Field Test: Assess locomotor activity by tracking the movement of the mice in an open arena.

  • At the end of the study, sacrifice the animals and collect brain tissue for neurochemical and histological analysis.

    • Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using HPLC.

    • Histological Analysis: Stain brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) to assess the extent of neuronal loss in the substantia nigra.

Logical Flow of Compound Evaluation

G Synthesis Synthesis of Derivatives In_Vitro In Vitro Screening Synthesis->In_Vitro Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., PAM, Aggregation Inhibition) In_Vitro->Functional_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Functional_Assays->SAR_Analysis In_Vivo In Vivo Evaluation SAR_Analysis->In_Vivo AD_Model Alzheimer's Disease Model In_Vivo->AD_Model PD_Model Parkinson's Disease Model In_Vivo->PD_Model Lead_Optimization Lead Optimization AD_Model->Lead_Optimization PD_Model->Lead_Optimization

Caption: Logical workflow for the evaluation of 3-quinuclidinone derivatives.

IV. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design.

Muscarinic Receptor Ligands

For muscarinic receptor antagonists derived from 3-quinuclidinol, the esterification of the hydroxyl group is critical for high affinity.[2] The nature of the ester substituent significantly influences both affinity and subtype selectivity. For example, bulky aromatic groups in the ester moiety generally lead to high affinity. The stereochemistry at the 3-position of the quinuclidine ring is also important, with the (R)-enantiomer often exhibiting higher affinity.[4]

α7 nAChR Positive Allosteric Modulators

For α7 nAChR PAMs, the SAR is more complex. In the case of urea-based derivatives, the nature and substitution pattern on the aromatic rings are critical for activity.[6] For ether-linked quinuclidine derivatives, the substituent on the pyridine (B92270) ring can convert an agonist into a PAM, highlighting the subtle structural changes that can dramatically alter the pharmacological profile.[3][8]

V. Conclusion

The 3-quinuclidinone scaffold represents a privileged structure in the development of CNS-active compounds. The synthetic and pharmacological protocols outlined in these application notes provide a framework for the preparation and evaluation of novel 3-quinuclidinone derivatives for the study and potential treatment of neurological disorders. Through systematic synthesis, in vitro screening, and in vivo validation, researchers can further explore the therapeutic potential of this versatile class of molecules.

References

Application Notes and Protocols for the Chiral Resolution of 3-Quinuclidinol Derived from 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445) is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, particularly M1 and M3 muscarinic receptor agonists and antagonists. The therapeutic efficacy of these active pharmaceutical ingredients (APIs) is often enantiomer-specific, necessitating the production of enantiomerically pure (R)- or (S)-3-quinuclidinol.[1] This document provides detailed application notes and protocols for the chiral resolution of 3-quinuclidinol, commencing with the readily available starting material, 3-quinuclidinone hydrochloride. The protocols described herein encompass the initial reduction of the ketone to the racemic alcohol, followed by various resolution strategies including classical chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis.

Overall Workflow

The general procedure for obtaining enantiomerically enriched 3-quinuclidinol from this compound involves two main stages: the reduction of the ketone to the racemic alcohol and the subsequent separation of the desired enantiomer.

Chiral Resolution Workflow cluster_0 Starting Material cluster_1 Racemic Synthesis cluster_2 Chiral Resolution Methods cluster_3 Enantiopure Products 3-Quinuclidinone HCl 3-Quinuclidinone HCl Reduction Reduction 3-Quinuclidinone HCl->Reduction NaBH4 or Catalytic Hydrogenation Asymmetric Synthesis Asymmetric Synthesis 3-Quinuclidinone HCl->Asymmetric Synthesis Chiral Catalyst or Enzyme Racemic 3-Quinuclidinol Racemic 3-Quinuclidinol Reduction->Racemic 3-Quinuclidinol Classical Resolution Classical Resolution Racemic 3-Quinuclidinol->Classical Resolution Diastereomeric Salt Formation Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 3-Quinuclidinol->Enzymatic Kinetic Resolution Enzyme-catalyzed Acylation/Hydrolysis (R)-3-Quinuclidinol (R)-3-Quinuclidinol Classical Resolution->(R)-3-Quinuclidinol (S)-3-Quinuclidinol (S)-3-Quinuclidinol Classical Resolution->(S)-3-Quinuclidinol Enzymatic Kinetic Resolution->(R)-3-Quinuclidinol Enzymatic Kinetic Resolution->(S)-3-Quinuclidinol Asymmetric Synthesis->(R)-3-Quinuclidinol Asymmetric Synthesis->(S)-3-Quinuclidinol

Figure 1: Overall workflow for the chiral resolution of 3-quinuclidinol.

Part 1: Synthesis of Racemic 3-Quinuclidinol from this compound

The initial step involves the reduction of the prochiral ketone, 3-quinuclidinone, to the corresponding racemic alcohol, (±)-3-quinuclidinol. This can be readily achieved using standard reducing agents.

Protocol 1: Reduction of this compound with Sodium Borohydride (B1222165)

This protocol describes a straightforward reduction of 3-quinuclidinone to racemic 3-quinuclidinol.[2]

Materials:

Procedure:

  • Preparation of 3-Quinuclidinone Free Base: Dissolve this compound (e.g., 300 g, 1.856 mol) in water (1 L) at 40°C. To this solution, add sodium hydroxide (e.g., 300 g, 7.50 mol) and cool the resulting solution to 20°C.[3] The free base can then be extracted.

  • Reduction: To a solution of 3-quinuclidinone (e.g., 10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.[2]

  • Reaction Monitoring: Stir the reaction mixture for 4 hours at 30-35°C. Monitor the completion of the reaction by gas chromatography (GC).[2]

  • Work-up: Extract the reaction mixture with chloroform (3 x 50 ml).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.[2]

  • Purification: Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.[2]

Expected Yield: 89.0%

Part 2: Chiral Resolution of Racemic 3-Quinuclidinol

Once the racemic 3-quinuclidinol is synthesized, several methods can be employed for the separation of the enantiomers.

Method 1: Classical Chemical Resolution using Diastereomeric Salt Formation

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

A common and effective method for the classical resolution of racemic 3-quinuclidinol.[2]

Materials:

Procedure:

  • Salt Formation: Dissolve racemic 3-quinuclidinol in a suitable solvent such as methanol or an ethanol/water mixture. Add an equimolar amount of L-(+)-tartaric acid to the solution.[2]

  • Crystallization: Heat the mixture to ensure complete dissolution and then allow it to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize.[2]

  • Isolation: Collect the crystals by filtration.[2]

  • Liberation of Free Base: Treat the purified diastereomeric salt with a base to liberate the free enantiomerically enriched 3-quinuclidinol.[2]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an environmentally friendly method that utilizes the high selectivity of enzymes to differentiate between the two enantiomers.[1] This approach can be achieved through either enantioselective hydrolysis of a racemic ester or enantioselective acylation of the racemic alcohol.[4]

This protocol involves the acylation of the racemic alcohol followed by enantioselective hydrolysis of the resulting ester.[1]

Materials:

  • Racemic 3-quinuclidinol

  • Butyric anhydride

  • Protease enzyme

  • Buffer solution

Procedure:

  • Acylation: In a suitable reaction vessel, dissolve 28 g of racemic 3-quinuclidinol in 35.0 g of butyric anhydride.[1] This will form the racemic 3-quinuclidinyl butyrate.

  • Enzymatic Hydrolysis: Introduce the protease enzyme to the racemic ester in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester back to the alcohol.

  • Separation: After the reaction is complete, the unreacted ester (e.g., (R)-3-quinuclidinyl butyrate) can be extracted with an organic solvent, leaving the hydrolyzed alcohol (e.g., (S)-3-quinuclidinol) in the aqueous phase.[1]

An alternative enzymatic approach where a lipase (B570770) is used to selectively acylate one enantiomer.[1]

Materials:

  • Racemic 3-quinuclidinol

  • Acyl donor (e.g., vinyl acetate)

  • Lipase enzyme

  • Organic solvent

Procedure:

  • Reaction Setup: Dissolve racemic 3-quinuclidinol and an acyl donor in an organic solvent.

  • Enzymatic Acylation: Add the lipase to the solution. The enzyme will preferentially acylate one enantiomer, leaving the other unreacted.

  • Separation: The acylated enantiomer can be separated from the unreacted alcohol by standard chromatographic techniques.

Part 3: Asymmetric Synthesis of Enantiopure 3-Quinuclidinol

Asymmetric synthesis offers a more direct route to the desired enantiomer from the prochiral ketone, 3-quinuclidinone, potentially achieving a theoretical yield of 100%.[4]

Method 3: Catalytic Asymmetric Hydrogenation

This method employs chiral transition metal catalysts to achieve the enantioselective reduction of 3-quinuclidinone.[5]

A representative protocol using a chiral ruthenium catalyst.[5][6]

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuBr₂-[(R)-BINAP]-[(S)-Bn-bimaH]₂)[7]

  • Base (e.g., potassium tert-butoxide)[5]

  • Degassed ethanol[2]

  • High-purity hydrogen gas

Procedure:

  • Reactor Setup: In a high-pressure reactor under an inert atmosphere, charge 3-quinuclidinone, the chiral ruthenium catalyst, and a base.[2]

  • Solvent Addition: Add degassed ethanol as the solvent.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the reaction at a specific temperature until completion.[2]

  • Work-up: Upon completion, work up the reaction mixture to isolate the enantiomerically enriched 3-quinuclidinol.[2]

  • Analysis: Determine the enantiomeric excess of the product by chiral chromatography.[2]

Method 4: Enzymatic Asymmetric Reduction

Biocatalysis provides a green and highly selective alternative for the synthesis of enantiopure 3-quinuclidinol.[2]

This protocol utilizes whole microbial cells containing the necessary reductase enzymes and cofactor regeneration systems.[5]

Materials:

  • Microorganism expressing a suitable ketoreductase (e.g., E. coli expressing a 3-quinuclidinone reductase)[6]

  • This compound

  • Glucose (for cofactor regeneration)[5]

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)[8]

  • Potassium carbonate (K₂CO₃)[8]

  • Dichloromethane[8]

Procedure:

  • Cell Suspension: Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of phosphate buffer.[5][8]

  • Reaction: Add this compound (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[5][8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 48 hours.[5][8]

  • Monitoring: Monitor the reaction progress and enantiomeric excess by chromatography.[9]

  • Work-up: After completion, remove the cells by centrifugation. Basify the supernatant with potassium carbonate and extract with dichloromethane.[2][8]

  • Purification: Dry and concentrate the organic extracts to yield the enantiomerically pure 3-quinuclidinol.[9]

Data Presentation

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis Methods for (R)-3-Quinuclidinol
MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)
Chemical Resolution D-(+)-dibenzoyltartaric acid(±)-3-Quinuclidinol20.498-
Asymmetric Hydrogenation RuBr₂-[(R)-BINAP]-[(S)-Bn-bimaH]₂3-Quinuclidinone>95>9916
Asymmetric Hydrogenation RuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916
Whole-Cell Bioreduction Kaistia granuli reductase in E. coli3-Quinuclidinone->99-
Enzymatic Reduction Ketoreductase from Rhodotorula rubra3-Quinuclidinone>95>9948-96

Data compiled from references[6][7][10].

Part 4: Analysis of Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.

Protocol 7: Chiral HPLC Analysis of 3-Quinuclidinol Enantiomers (after Derivatization)

Due to the lack of a strong UV chromophore in 3-quinuclidinol, a pre-column derivatization step is necessary for sensitive UV detection.[11]

Materials:

  • 3-Quinuclidinol sample (R, S, or racemic)

  • Dichloromethane

  • Benzoyl chloride[12]

  • Triethylamine[12]

  • Methanol

Procedure:

  • Derivatization: In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane. Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) and shake the flask for 5 minutes. Adjust the volume to 50.0 mL with methanol. Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[12]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

Table 2: HPLC Method Parameters for Enantiomeric Purity Analysis
ParameterMethod 1
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[12][13]
Derivatizing Agent Benzoyl chloride[13]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[12][13]
Flow Rate 0.8 mL/min[12][13]
Column Temperature 15 °C[12][13]
Detection Wavelength 230 nm[12][13]
Retention Time (S)-enantiomer ~12.8 min[12][13]
Retention Time (R)-enantiomer ~19.3 min[12][13]
Resolution (Rs) > 11.4[12][13]

Data compiled from references[12][13].

HPLC Analysis Workflow 3-Quinuclidinol Sample 3-Quinuclidinol Sample Derivatization Derivatization 3-Quinuclidinol Sample->Derivatization Benzoyl Chloride, Triethylamine HPLC Injection HPLC Injection Derivatization->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Chiral Column UV Detection (230 nm) UV Detection (230 nm) Chromatographic Separation->UV Detection (230 nm) Data Analysis Data Analysis UV Detection (230 nm)->Data Analysis Peak Integration Enantiomeric Excess (e.e.) Calculation Enantiomeric Excess (e.e.) Calculation Data Analysis->Enantiomeric Excess (e.e.) Calculation

References

Application of 3-Quinuclidinone Hydrochloride in the Synthesis of Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Quinuclidinone hydrochloride is a pivotal starting material in the synthesis of a variety of anticholinergic agents. Its rigid bicyclic structure, a quinuclidine (B89598) core, is a key pharmacophore in many drugs that exhibit affinity for muscarinic acetylcholine (B1216132) receptors.[1] Anticholinergic drugs function by competitively and reversibly blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nervous system stimulation.[2][3][4] This blockade leads to various therapeutic effects, including the relaxation of smooth muscles, reduction of secretions, and modulation of the central nervous system.[5][6]

The primary application of this compound in this context is its conversion to 3-quinuclidinol (B22445), a crucial intermediate for the synthesis of anticholinergic esters. This is typically achieved through the reduction of the ketone functionality of 3-quinuclidinone. The resulting 3-quinuclidinol, a tertiary amino alcohol, is then esterified with various carboxylic acids, most notably benzilic acid, to yield potent anticholinergic compounds like 3-quinuclidinyl benzilate (BZ), a Schedule 2 chemical warfare agent, and clidinium (B1194167) bromide, a medication used to treat gastrointestinal disorders.[7][8]

The synthetic pathway generally involves three key stages:

  • Synthesis of this compound: This is often achieved through a Dieckmann condensation of a piperidine (B6355638) derivative.

  • Reduction to 3-Quinuclidinol: The ketone group of 3-quinuclidinone is reduced to a hydroxyl group using various reducing agents.

  • Esterification to form Anticholinergic Agents: The resulting 3-quinuclidinol is esterified with a suitable carboxylic acid or its ester derivative.

This document provides detailed protocols for these key synthetic transformations, along with a summary of reported quantitative data and a visualization of the relevant biological signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from the procedure described in Organic Syntheses.[7][9]

Materials:

Procedure:

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added to a refluxing solution of potassium ethoxide in toluene.

  • The mixture is heated under reflux for several hours to facilitate the intramolecular Dieckmann condensation.

  • After cooling, the reaction mixture is quenched by the careful addition of 10N hydrochloric acid.

  • The aqueous layer is separated, and the toluene layer is extracted with additional 10N hydrochloric acid.

  • The combined aqueous extracts are heated under reflux for an extended period (e.g., 15 hours) to effect decarboxylation.

  • The solution is then evaporated to dryness under reduced pressure.

  • The crystalline residue is dissolved in a minimal amount of hot water, and boiling isopropyl alcohol is added until crystallization of this compound begins.

  • The mixture is cooled to 0–5 °C, and the solid product is collected by filtration, washed with acetone, and dried.

Protocol 2: Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

This protocol describes a common method using sodium borohydride (B1222165).[10][11]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform (B151607)

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30–35 °C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature at 30–35 °C.

  • Stir the reaction mixture for 4 hours at the same temperature.

  • Monitor the reaction for completion using gas chromatography (GC).

  • Once the reaction is complete, extract the product from the aqueous mixture with chloroform (3 x 50 ml).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.

  • The crude product can be purified by recrystallization from acetone to yield a white crystalline solid.

Protocol 3: Synthesis of 3-Quinuclidinyl Benzilate via Transesterification

This protocol is based on a patented process involving the reaction of 3-quinuclidinol with methyl benzilate.[12]

Materials:

Procedure:

  • An equimolecular mixture of 3-quinuclidinol (6.4 g, 0.05 M) and methyl benzilate (12.1 g, 0.05 M) is prepared.

  • A 5% excess of sodium methylate (2.9 g, 0.0525 M) is added to 100 ml of heptane to form a slurry.

  • The mixture is heated, and the azeotropic distillate is collected. The reaction is complete when the overhead distillate becomes homogeneous.

  • After cooling, 75 ml of water and then 75 ml of 2N hydrochloric acid are added to the reaction mixture.

  • The clear aqueous phase is separated and causticized to a pH of 11 with aqueous sodium hydroxide to precipitate the product.

  • The resulting slurry is filtered, and the residue is washed with water and dried to yield 3-quinuclidinyl benzilate.

Quantitative Data Summary

Reaction Starting Material Product Key Reagents/Catalysts Solvent Yield Reference
Dieckmann Condensation 1-Carbethoxymethyl-4-carbethoxypiperidineThis compoundPotassium ethoxide, HClToluene69.0%[10]
Reduction 3-Quinuclidinone(±)-3-QuinuclidinolSodium borohydrideWater89.0%[10][11]
Asymmetric Hydrogenation 3-Quinuclidinone(R)-3-QuinuclidinolRuCl₂-[(R)-Binap]-[(S)-Bn-bimaH]₂Methanol89.5%[12]
Transesterification 3-Quinuclidinol, Methyl benzilate3-Quinuclidinyl BenzilateSodium methylateHeptane84%[12]
Transesterification 3-Quinuclidinol, Methyl benzilate3-Quinuclidinyl BenzilateMetallic sodiumn-heptane94%

Visualizations

Signaling Pathway of Anticholinergic Agents

Anticholinergic agents act as antagonists at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins. The diagram below illustrates the canonical signaling pathways that are inhibited by anticholinergic agents.

Anticholinergic_Signaling_Pathway cluster_receptor Muscarinic Receptor Antagonism cluster_g_protein G-Protein Signaling cluster_effector Effector Pathways cluster_second_messenger Second Messengers & Cellular Response Anticholinergic Agent Anticholinergic Agent mAChR Muscarinic Receptor (M1-M5) Anticholinergic Agent->mAChR Blocks Gq_11 Gq/11 Gi_o Gi/o PLC Phospholipase C (PLC) AC Adenylyl Cyclase (AC) IP3_DAG IP3 & DAG Increase cAMP cAMP Decrease Acetylcholine Acetylcholine Acetylcholine->mAChR Activates mAChR->Gq_11 Activates (M1, M3, M5) mAChR->Gi_o Activates (M2, M4) Gq_11->PLC Stimulates Gi_o->AC Inhibits PLC->IP3_DAG AC->cAMP Ca2 Ca²⁺ Increase IP3_DAG->Ca2 PKC PKC Activation Ca2->PKC Cellular_Response_Gq Smooth Muscle Contraction, Glandular Secretion PKC->Cellular_Response_Gq Cellular_Response_Gi Decreased Heart Rate, Neuronal Inhibition cAMP->Cellular_Response_Gi

Caption: Anticholinergic agent signaling pathway.

Experimental Workflow: Synthesis of Anticholinergic Agents from 3-Quinuclidinone HCl

The following diagram outlines the general synthetic workflow from this compound to a generic anticholinergic agent.

Synthetic_Workflow Start Starting Material Step1 Synthesis of 3-Quinuclidinone HCl (Dieckmann Condensation) Start->Step1 Intermediate1 3-Quinuclidinone Hydrochloride Step1->Intermediate1 Step2 Reduction of Ketone Intermediate1->Step2 Intermediate2 3-Quinuclidinol Step2->Intermediate2 Step3 Esterification (e.g., Transesterification) Intermediate2->Step3 Final_Product Anticholinergic Agent (e.g., 3-Quinuclidinyl Benzilate) Step3->Final_Product Reactant Piperidine Derivative Reactant->Step1 Reagent1 Reducing Agent (e.g., NaBH₄) Reagent1->Step2 Reagent2 Carboxylic Acid Derivative (e.g., Methyl Benzilate) Reagent2->Step3

Caption: Synthetic workflow for anticholinergic agents.

References

Gram-Scale Synthesis of 3-Quinuclidinone Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 3-Quinuclidinone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is based on the well-established Dieckmann condensation of a piperidine (B6355638) derivative, followed by hydrolysis and decarboxylation.

Introduction

3-Quinuclidinone and its derivatives are crucial building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The synthesis of this compound on a gram scale is a common requirement in research and development settings for the exploration of new chemical entities. This protocol outlines a robust and reproducible experimental setup for this purpose.

Overall Reaction Scheme

The synthesis typically proceeds in three main stages:

  • N-Alkylation: Formation of a 1,4-disubstituted piperidine derivative.

  • Dieckmann Condensation: Intramolecular cyclization to form the β-keto ester.

  • Hydrolysis and Decarboxylation: Removal of the ester group and formation of the final hydrochloride salt.

Experimental Data Summary

The following tables summarize the quantitative data from a representative gram-scale synthesis of this compound.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl isonicotinate (B8489971)151.16151 g1.00
Ethyl bromoacetate (B1195939)167.00167 g1.00
Ethanol46.07500 mL-
10% Palladium on Charcoal-15 g-
Potassium39.1080 g2.05
Absolute Toluene (B28343)92.14330 mL-
10N Hydrochloric Acid36.46Variable-
Isopropyl Alcohol60.10~1.5 L-
Acetone58.08Variable-

Table 2: Reaction Conditions and Yield

StepReaction TimeTemperatureYield
N-Alkylation4 hours (reflux)RefluxIntermediate used directly
Hydrogenation30-60 minutes90°C156-190 g (of piperidine intermediate)
Dieckmann CondensationNot specifiedReflux-
Hydrolysis & Decarboxylation15 hours (reflux)Reflux102-109 g (of final product)
Overall Yield --~63-67% (based on ethyl isonicotinate)

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[3]

A. 1-Carbethoxymethyl-4-carbethoxypyridinium bromide

  • In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve 151 g (1.00 mole) of ethyl isonicotinate and 167 g (1.00 mole) of ethyl bromoacetate in 500 mL of ethanol.[3]

  • Allow the solution to stand at room temperature overnight.[3]

  • Heat the mixture at reflux for 4 hours.[3] The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.

B. 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To the solution from the previous step, add 15 g of 10% palladium on charcoal.[3]

  • Transfer the mixture to a 2-L hydrogenation autoclave and hydrogenate at 90°C under an initial pressure of 100 atm.[3] Hydrogen uptake should be complete within 30–60 minutes.

  • Cool the mixture to 25°C, filter to remove the catalyst, and wash the catalyst with 100 mL of ethanol.[3]

  • Evaporate the filtrate to dryness under reduced pressure.

  • The residue is worked up by dissolving in ice-cold water, adding chloroform (B151607), and basifying with a cold solution of potassium carbonate. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate.[3]

  • Remove the chloroform by distillation and distill the oily residue under high vacuum to yield 156–190 g of 1-carbethoxymethyl-4-carbethoxypiperidine.[3]

C. This compound

  • Caution! This step involves the use of potassium metal, which is highly reactive. Handle with extreme care under an inert atmosphere.

  • In a 2-L three-necked flask fitted with a stirrer, addition funnel, and condenser under a dry nitrogen atmosphere, add 330 mL of absolute toluene and 80 g (2.05 g atom) of potassium.[3]

  • Heat the flask in an oil bath to gently reflux the toluene.

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing solution of potassium tertiary butoxide in toluene.[1] Alternatively, the piperidine derivative is added to the molten potassium in toluene.

  • After the reaction is complete, the mixture is cooled and decomposed by the careful addition of 10N hydrochloric acid.[3]

  • The aqueous phase is separated, and the toluene layer is extracted with 10N hydrochloric acid.[3]

  • The combined aqueous extracts are heated under reflux for 15 hours to effect decarboxylation.[3]

  • The hot, dark-colored solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.[3]

  • The crystalline residue is dissolved in a minimum amount of hot water, and boiling isopropyl alcohol is added until crystallization begins.[3]

  • The mixture is cooled to 0–5°C, and the solid is collected by filtration, washed with acetone, and dried to yield 102–109 g of this compound.[3]

Experimental Workflow Diagram

SynthesisWorkflow Workflow for Gram-Scale Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Cyclization, Hydrolysis & Decarboxylation start Ethyl isonicotinate + Ethyl bromoacetate in Ethanol reflux Reflux for 4 hours start->reflux product1 1-Carbethoxymethyl-4- carbethoxypyridinium bromide Solution reflux->product1 hydrogenation Hydrogenation (90°C, 100 atm) with 10% Pd/C product1->hydrogenation workup1 Filtration, Evaporation, Extraction & Distillation hydrogenation->workup1 product2 1-Carbethoxymethyl-4- carbethoxypiperidine workup1->product2 cyclization Dieckmann Condensation (Potassium in Toluene) product2->cyclization hydrolysis Acid Hydrolysis & Decarboxylation (Reflux with 10N HCl) cyclization->hydrolysis workup2 Charcoal Treatment, Evaporation hydrolysis->workup2 crystallization Crystallization from Water/Isopropyl Alcohol workup2->crystallization final_product This compound crystallization->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Potassium metal: is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • Hydrogenation: is performed at high pressure and temperature and should be carried out in a suitable autoclave with appropriate safety measures.

  • Strong acids and bases: are used throughout the synthesis. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: are flammable. All heating should be done using heating mantles or oil baths in a well-ventilated fume hood.

This protocol provides a comprehensive guide for the gram-scale synthesis of this compound. For successful and safe execution, it is imperative that researchers adhere to all safety precautions and standard laboratory practices.

References

Application Notes and Protocols: 3-Quinuclidinone Hydrochloride in the Synthesis of Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-quinuclidinone hydrochloride as a key starting material for the synthesis of various muscarinic receptor agonists. This document includes detailed experimental protocols for the preparation of key intermediates and final compounds, a summary of their pharmacological data, and a description of the relevant signaling pathways.

Introduction

3-Quinuclidinone, a bicyclic amine, serves as a versatile scaffold in medicinal chemistry for the development of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). Its rigid structure allows for the precise orientation of pharmacophoric groups, leading to compounds with high affinity and varying degrees of selectivity for the five muscarinic receptor subtypes (M1-M5). Agonists of these G protein-coupled receptors are of significant therapeutic interest for conditions such as Sjögren's syndrome, Alzheimer's disease, and schizophrenia. This compound is a stable, commercially available salt that can be readily converted to the free base for subsequent synthetic transformations.

Data Presentation: Pharmacological Properties of 3-Quinuclidinone-Derived Muscarinic Agonists

The following table summarizes the quantitative pharmacological data for representative muscarinic agonists synthesized from 3-quinuclidinone derivatives. This data is essential for comparing the affinity and functional activity of these compounds across different muscarinic receptor subtypes.

CompoundM1M2M3M4M5
Cevimeline EC50: 23 nMEC50: 1040 nMEC50: 48 nMEC50: 1310 nMEC50: 63 nM
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) Ki: 2.0 nMKi: 13 nMKi: 2.6 nMKi: 2.2 nMKi: 1.8 nM[1][2]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (3b) -Ki: High AffinityKi: High Affinity (17-fold selectivity over M2)--

Note: EC50 values indicate the concentration of the agonist that produces 50% of the maximal response. Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Lower values for both EC50 and Ki indicate higher potency and affinity, respectively.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final muscarinic agonists starting from this compound.

Protocol 1: Preparation of 3-Quinuclidinone Free Base from its Hydrochloride Salt

This protocol describes the liberation of the free base of 3-quinuclidinone from its hydrochloride salt, a necessary step before most synthetic modifications.

Materials:

Procedure:

  • Dissolve this compound (1.856 mol) in water (1 L).

  • Add a solution of sodium hydroxide (7.50 mol) in water at 40°C.

  • Cool the resulting solution to 20°C.

  • Extract the aqueous solution three times with ethyl acetate (400 mL each).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield 3-quinuclidinone as a solid.

Protocol 2: Synthesis of (±)-3-Quinuclidinol

The reduction of 3-quinuclidinone to 3-quinuclidinol (B22445) is a common step to introduce a hydroxyl group that can be further functionalized.

Materials:

Procedure:

  • To a solution of 3-quinuclidinone (0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (0.04 mol) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction for completion using gas chromatography (GC).

  • Once the reaction is complete, extract the mixture with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain crude (±)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Protocol 3: Synthesis of Cevimeline

Cevimeline is a muscarinic agonist used to treat dry mouth associated with Sjögren's syndrome. Its synthesis involves a multi-step process starting from 3-quinuclidinone.

Materials:

Procedure:

  • Epoxidation: React 3-quinuclidinone with trimethylsulfoxonium iodide and sodium hydride in DMSO to form the corresponding epoxide.

  • Thiol Formation: Open the epoxide ring with hydrogen sulfide in an aqueous sodium hydroxide solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.

  • Cyclization: Cyclize the resulting thiol with acetaldehyde, catalyzed by boron trifluoride etherate, to afford a mixture of cis and trans diastereomers of cevimeline.

  • Isomer Separation and Salt Formation: The desired cis-isomer (cevimeline) is separated from the trans-isomer by fractional recrystallization or chromatography and is then converted to its hydrochloride salt.

Protocol 4: Synthesis of (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate

This protocol outlines the synthesis of a potent, non-selective muscarinic agonist.

Materials:

Procedure:

  • Carbamoyl (B1232498) Chloride Formation: React N-(4-fluorophenethyl)aniline with triphosgene in the presence of a base like pyridine in an inert solvent such as dichloromethane to form the corresponding carbamoyl chloride.

  • Carbamate Formation: React the in-situ generated carbamoyl chloride with (±)-3-quinuclidinol to yield the final product, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate.

  • Purify the product using column chromatography.

Muscarinic Receptor Signaling Pathways

Muscarinic agonists exert their effects by activating one or more of the five muscarinic receptor subtypes, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of Gi/o can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Diagrams of Signaling Pathways and Experimental Workflows

Gq_Signaling Agonist Muscarinic Agonist M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 Binds to Gq11 Gq/11 Protein M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq/11 protein-coupled muscarinic receptor signaling pathway.

Gi_Signaling Agonist Muscarinic Agonist M2_M4 M2, M4 Receptors Agonist->M2_M4 Binds to Gio Gi/o Protein M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi/o protein-coupled muscarinic receptor signaling pathway.

Synthesis_Workflow Start 3-Quinuclidinone Hydrochloride Free_Base 3-Quinuclidinone (Free Base) Start->Free_Base Base Treatment Reduction Reduction (e.g., NaBH4) Free_Base->Reduction Intermediate (±)-3-Quinuclidinol Reduction->Intermediate Functionalization Functionalization (e.g., Esterification, Carbamoylation) Intermediate->Functionalization Agonist Muscarinic Receptor Agonist Functionalization->Agonist

Caption: General workflow for synthesizing muscarinic agonists.

References

Application Notes and Protocols for Organocatalysis with Derivatives of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-quinuclidinone hydrochloride derivatives as organocatalysts, with a focus on their application in the Morita-Baylis-Hillman (MBH) reaction. The information is intended for researchers, scientists, and professionals in drug development interested in efficient and recyclable catalytic systems for carbon-carbon bond formation.

Application: Ionic Liquid-Supported 3-Quinuclidinone Derivatives in the Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile.[1] Derivatives of 3-quinuclidinone have been successfully employed as organocatalysts for this transformation. To enhance catalyst recyclability and simplify product purification, these quinuclidinone derivatives have been immobilized on ionic liquid supports.[2]

Recent studies have demonstrated the synthesis and application of pyridinium-based ionic liquid-anchored quinuclidine (B89598) organocatalysts.[3][4] These catalysts have shown high activity and stability, promoting the MBH reaction under mild conditions.[4] The ionic liquid support allows for easy separation of the catalyst from the reaction mixture, enabling its reuse for multiple cycles without a significant loss of activity.[2][5]

Three notable examples of such catalysts are:

  • [PyAmEQ][BF4] (Py-CATALYST-1)

  • [PyAmEQ][PF6] (Py-CATALYST-2)

  • [PyAmEQ][NTf2] (Py-CATALYST-3)[3]

These catalysts have been effectively used in the reaction between various aldehydes and activated alkenes, such as acrylates, to yield the corresponding MBH adducts in moderate to high yields.[2][6] The protocol is noted for its low catalyst loading, short reaction times, and broad substrate scope.[6]

Quantitative Data Summary

The performance of the ionic liquid-supported 3-quinuclidinone catalysts in the Morita-Baylis-Hillman reaction is summarized in the table below. The data highlights the efficiency and recyclability of these catalytic systems.

CatalystCatalyst Loading (mol%)SolventReaction TimeYieldRecyclabilityReference
Ionic Liquid-Supported Quinuclidine30MethanolVaries (e.g., 3h for p-chlorobenzaldehyde)Moderate to HighUp to 6 runs without significant loss of activity[2][5]
[PyAmEQ][BF4] (Py-CATALYST-1)LowNot specifiedShortNot specifiedRecyclable[3][6]
[PyAmEQ][PF6] (Py-CATALYST-2)LowNot specifiedShortNot specifiedRecyclable[3][6]
[PyAmEQ][NTf2] (Py-CATALYST-3)LowNot specifiedShortNot specifiedUp to 5 runs with no noticeable loss in yield[3][6]

Experimental Protocols

General Protocol for the Morita-Baylis-Hillman Reaction using Ionic Liquid-Supported 3-Quinuclidinone Catalyst

This protocol is a general guideline for performing the MBH reaction catalyzed by an ionic liquid-supported 3-quinuclidinone derivative. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate, 1.2 mmol)

  • Ionic liquid-supported 3-quinuclidinone catalyst (e.g., [PyAmEQ][NTf2], 0.05-0.30 mmol)

  • Solvent (e.g., Methanol)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add the aldehyde (1.0 mmol), the activated alkene (1.2 mmol), and the ionic liquid-supported 3-quinuclidinone catalyst (0.05-0.30 mmol).

  • Solvent Addition: Add the appropriate solvent (e.g., methanol). Protic solvents have been found to be more efficient.[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Product Isolation: Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the ionic liquid-supported catalyst.

  • Extraction: Decant the ether layer containing the product. The ionic liquid-catalyst phase can be washed with additional diethyl ether to ensure complete extraction of the product.

  • Purification: Combine the ether extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica (B1680970) gel.

  • Catalyst Recycling: The precipitated ionic liquid-supported catalyst can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.[5][6]

Diagrams

Reaction Mechanism Pathway

The following diagram illustrates the proposed catalytic cycle for the Morita-Baylis-Hillman reaction catalyzed by a quinuclidine-based organocatalyst.

MBH_Mechanism cluster_0 Catalytic Cycle Start Catalyst Quinuclidinone Derivative (Nu) Zwitterion Zwitterionic Enolate Catalyst->Zwitterion + Alkene Alkene Activated Alkene Adduct Alkoxide Intermediate Zwitterion->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product MBH Adduct Proton_Transfer->Product Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst Regen_Catalyst->Catalyst

Caption: Proposed catalytic cycle for the Morita-Baylis-Hillman reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Morita-Baylis-Hillman reaction using a recyclable ionic liquid-supported 3-quinuclidinone catalyst.

MBH_Workflow Reactants Combine Aldehyde, Alkene, and Catalyst Reaction Stir at Room Temperature Reactants->Reaction Precipitation Add Diethyl Ether to Precipitate Catalyst Reaction->Precipitation Separation Separate Product (Ether Layer) from Catalyst Precipitation->Separation Product_Workup Wash, Dry, and Concentrate Ether Layer Separation->Product_Workup Product Catalyst_Recycle Wash and Dry Precipitated Catalyst Separation->Catalyst_Recycle Catalyst Purification Column Chromatography Product_Workup->Purification Final_Product Pure MBH Adduct Purification->Final_Product Reuse Reuse Catalyst Catalyst_Recycle->Reuse

Caption: Experimental workflow for the MBH reaction with catalyst recycling.

References

Application Notes and Protocols for 3-Quinuclidinone Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone hydrochloride is a versatile bicyclic organic compound and a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid structure and the presence of a ketone and a tertiary amine make it an attractive starting material for the development of novel therapeutics, particularly in the fields of neurological disorders and anticholinergic agents. This document provides an overview of the synthesis of this compound and explores its application in synthetic protocols, with a focus on potential solid-phase synthesis strategies.

Solution-Phase Synthesis of this compound

While direct solid-phase synthesis protocols for this compound are not extensively documented in publicly available literature, its solution-phase synthesis is well-established. Understanding these methods is crucial for its preparation prior to potential solid-phase applications. Several synthetic routes have been reported, often involving a Dieckmann condensation.[2]

One common approach involves the intramolecular condensation of a piperidine (B6355638) derivative. For instance, an improved method starts from piperidine-4-carboxylic acid, which is converted to ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[2] A subsequent one-pot Dieckmann reaction in the presence of a base like potassium tert-butoxide, followed by hydrolysis and decarboxylation, yields this compound.[2]

Another established method is the intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine with potassium ethoxide.[3] The resulting 2-ethoxycarbonyl-3-quinuclidinone is then subjected to acidic hydrolysis and decarboxylation to afford 3-quinuclidinone, which is subsequently converted to its hydrochloride salt.[4]

Summary of a Typical Solution-Phase Synthesis Protocol
StepReactantsReagents/SolventsKey ConditionsProduct
12-ethoxycarbonyl-3-quinuclidinoneHydrochloric acid, Water, Activated carbonReflux3-Quinuclidinone
23-QuinuclidinoneEthanolic HClRoom temperatureThis compound

Application in Solid-Phase Synthesis: A Proposed Protocol

Solid-phase synthesis offers significant advantages for the generation of chemical libraries, including ease of purification and the ability to drive reactions to completion using excess reagents.[5] While specific examples involving this compound are scarce, its structure lends itself to immobilization on a solid support for further elaboration.

The following is a proposed, hypothetical workflow for the solid-phase synthesis of a library of 3-substituted quinuclidine (B89598) derivatives, starting from a resin-bound analogue of 3-Quinuclidinone.

Proposed Solid-Phase Synthesis Workflow

SPS_Workflow cluster_resin_prep Resin Functionalization cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_cleavage Cleavage and Purification Resin Starting Resin (e.g., Merrifield) Linker Linker Attachment Resin->Linker 1. Functionalization Quinuclidinone_Analog Attachment of Quinuclidinone Analog Linker->Quinuclidinone_Analog 2. Immobilization Reduction Reductive Amination Quinuclidinone_Analog->Reduction 3. R-NH2 Acylation Acylation / Sulfonylation Reduction->Acylation 4. R'-COCl or R'-SO2Cl Cleavage Cleavage from Resin Acylation->Cleavage 5. Cleavage Cocktail (e.g., TFA) Purification Purification Cleavage->Purification Final_Product Final Product Library Purification->Final_Product

Caption: Proposed workflow for solid-phase synthesis of 3-quinuclidine derivatives.

Detailed Experimental Protocol (Hypothetical)

1. Immobilization of a 3-Quinuclidinone Analogue:

  • A suitable resin (e.g., Wang resin) is swollen in a compatible solvent (e.g., Dichloromethane, DCM).

  • A protected 3-quinuclidinone derivative with a carboxylic acid handle is activated (e.g., with HBTU/DIEA).

  • The activated quinuclidinone derivative is coupled to the resin.

  • The resin is washed thoroughly to remove excess reagents.

2. On-Resin Modification (Example: Reductive Amination):

  • The resin-bound quinuclidinone is suspended in a suitable solvent (e.g., 1,2-dichloroethane).

  • A primary amine (R-NH2) and a reducing agent (e.g., sodium triacetoxyborohydride) are added.

  • The reaction is allowed to proceed until completion.

  • The resin is washed to remove byproducts and excess reagents.

3. Further Diversification (Example: Acylation):

  • The resin with the secondary amine is suspended in a solvent (e.g., DCM).

  • An acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., DIEA) are added.

  • The reaction is agitated until complete.

  • The resin is washed extensively.

4. Cleavage from Resin:

  • The resin is treated with a cleavage cocktail (e.g., a solution of trifluoroacetic acid in DCM) to release the final product.

  • The cleavage solution is collected, and the solvent is evaporated.

5. Purification:

  • The crude product is purified using standard techniques such as HPLC to yield the desired 3-substituted quinuclidine derivative.

This modular approach allows for the rapid generation of a library of compounds by varying the amine in the reductive amination step and the acylating agent in the subsequent diversification step.

Signaling Pathways and Biological Relevance

Derivatives of 3-Quinuclidinone are known to interact with various biological targets. For example, 3-quinuclidinol, the reduced form of 3-quinuclidinone, is a crucial building block for muscarinic M1 and M3 receptor agonists and antagonists. These receptors are involved in numerous physiological processes, and their modulation is a key strategy for treating conditions like Alzheimer's disease and urinary incontinence. The quinuclidine core is also found in compounds with anti-cancer, anti-inflammatory, and central nervous system stimulating activities.

Signaling_Pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Response Quinuclidine_Derivative Quinuclidine Derivative (e.g., M1/M3 Agonist) Muscarinic_Receptor Muscarinic Receptor (M1/M3) Quinuclidine_Derivative->Muscarinic_Receptor Binds to G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., IP3, DAG) G_Protein->Second_Messenger Generates Cellular_Effect Cellular Effect (e.g., Smooth Muscle Contraction, Neurotransmission) Second_Messenger->Cellular_Effect Leads to

Caption: Simplified signaling pathway for a muscarinic agonist derived from quinuclidinone.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its direct application in solid-phase synthesis is an emerging area, the principles of solid-phase chemistry can be readily applied to this scaffold to facilitate the combinatorial synthesis of diverse molecular libraries. Such libraries are instrumental in the discovery of new drug candidates targeting a range of diseases. The continued development of synthetic methodologies, including solid-phase approaches, will further enhance the utility of this compound in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Dieckmann Condensation for 3-Quinuclidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-quinuclidinone via the Dieckmann condensation. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Dieckmann condensation and subsequent hydrolysis/decarboxylation steps to yield 3-quinuclidinone.

Problem Potential Cause Recommended Solution
Low or No Yield of the β-keto ester Incomplete reaction due to inactive base.Ensure the base is fresh and handled under anhydrous conditions. For instance, potassium tert-butoxide is highly hygroscopic and should be used from a freshly opened container or properly stored.
The reaction has not reached equilibrium or the reverse reaction is favored.The Dieckmann condensation is a reversible reaction. Driving the reaction forward can be achieved by removing the alcohol byproduct (if using an alkoxide base) or by using a stoichiometric amount of a strong, non-nucleophilic base to deprotonate the product.[1][2]
The starting diester is impure.Purify the starting diester (e.g., 1-carbethoxymethyl-4-carbethoxypiperidine) before the condensation reaction. Impurities can interfere with the base and lead to side reactions.
Formation of a thick, unstirrable solid mass Precipitation of the enolate salt of the β-keto ester.This is a known issue, especially in non-polar solvents like toluene (B28343). A Chinese patent suggests that adding a C3-C5 alcohol (5-15% of the starting material weight) can help disperse the solid and improve mixing, which is crucial for the reaction to proceed smoothly.[3] Using a polar aprotic solvent like THF may also help to solvate the intermediate.[4]
Low Yield of 3-Quinuclidinone after Hydrolysis and Decarboxylation Incomplete hydrolysis of the intermediate β-keto ester.Ensure sufficient time and temperature for the hydrolysis step. Refluxing with a strong acid like sulfuric acid or hydrochloric acid is a common method.
Incomplete decarboxylation.Decarboxylation typically occurs upon heating in an acidic aqueous solution. Ensure the reaction is heated to reflux for a sufficient period (e.g., 6 hours) to drive the decarboxylation to completion.
Product loss during work-up.3-Quinuclidinone is water-soluble. During the work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like chloroform (B151607) after basifying the solution to a high pH (e.g., 10.5) to ensure the free base is extracted.
Presence of significant byproducts Intermolecular Claisen condensation (dimerization).This is more likely with larger rings but can occur if the intramolecular reaction is slow. Using high-dilution conditions can favor the intramolecular Dieckmann condensation over intermolecular reactions.
Side reactions due to reactive intermediates.The use of sterically hindered, non-nucleophilic bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) at lower temperatures can minimize side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Dieckmann condensation in the synthesis of 3-quinuclidinone?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[2][5][6] In the synthesis of 3-quinuclidinone, a strong base deprotonates the α-carbon of one of the ester groups of 1-carbethoxymethyl-4-carbethoxypiperidine. The resulting enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate after the elimination of an alkoxide. This intermediate is then hydrolyzed and decarboxylated to yield 3-quinuclidinone.

Q2: Which base is most effective for the Dieckmann condensation to form the 3-quinuclidinone precursor?

A2: Potassium tert-butoxide is a commonly used and effective base for this reaction. Other strong, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) can also be employed.[4] The choice of base can influence the reaction rate and the formation of byproducts.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the Dieckmann condensation. Non-polar aprotic solvents like toluene are frequently used. However, polar aprotic solvents such as THF can be beneficial as they can help to solvate the intermediate enolate, potentially preventing the formation of thick precipitates and improving reaction consistency.[4] Some methods also report solvent-free conditions for Dieckmann condensations, which can simplify the work-up.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Dieckmann condensation and the subsequent hydrolysis and decarboxylation can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding with the work-up.

Q5: What are the typical yields for the synthesis of 3-quinuclidinone using this method?

A5: The reported yields for the synthesis of 3-quinuclidinone can vary. One large-scale synthesis reported a yield of 69% for the crude 3-quinuclidinone base. However, a patent suggests that with optimization, such as the addition of an alcohol to improve reaction conditions, yields can be as high as 90% with a purity of over 98%.

Quantitative Data Summary

The following table summarizes the quantitative data from a reported large-scale synthesis of 3-quinuclidinone.

ParameterValueReference
Starting Material1-Carbethoxymethyl-4-carbethoxypiperidine
BasePotassium tertiary butoxide
SolventToluene and THF
Reaction Time (Dieckmann)3 hours (addition) + 3 hours (reflux)
Hydrolysis/DecarboxylationDilute sulfuric acid, reflux for 6 hours
Final Product Yield69% (crude)
Melting Point136-140°C

Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone via Dieckmann Condensation

This protocol is adapted from a reported large-scale synthesis.

Step A: Dieckmann Condensation

  • To a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml), add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise over 3 hours.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 3 hours.

Step B: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to 50°C and add dilute sulfuric acid (13 ml in 40 ml of water) dropwise.

  • Stir for 1 hour, then separate the aqueous layer.

  • Heat the aqueous layer to reflux and maintain for 6 hours.

Step C: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide (B78521) solution and stir for 1 hour.

  • Extract the aqueous layer with chloroform (3 x 500 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the solvent under reduced pressure to obtain crude 3-quinuclidinone base.

  • Purify the crude product by recrystallization from hexane (B92381) to yield a white crystalline solid.

Visualizations

Dieckmann_Condensation_Workflow Workflow for 3-Quinuclidinone Synthesis cluster_0 Dieckmann Condensation cluster_1 Hydrolysis & Decarboxylation cluster_2 Work-up & Purification start Start: Diester & Base reaction Intramolecular Cyclization start->reaction Reflux in Toluene/THF intermediate β-keto ester enolate reaction->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis Acid Quench decarboxylation Decarboxylation hydrolysis->decarboxylation Heat (Reflux) basify Basification (pH 10.5) decarboxylation->basify extraction Solvent Extraction basify->extraction purification Purification (Recrystallization) extraction->purification product Final Product: 3-Quinuclidinone purification->product

Caption: Workflow for the synthesis of 3-quinuclidinone.

Troubleshooting_Logic Troubleshooting Low Yield cluster_condensation Dieckmann Condensation Issues cluster_workup Post-Condensation Issues start Low Yield Observed base_issue Inactive Base? start->base_issue solid_mass Thick Precipitate? start->solid_mass side_reactions Byproducts Present? start->side_reactions hydrolysis_issue Incomplete Hydrolysis? start->hydrolysis_issue decarbox_issue Incomplete Decarboxylation? start->decarbox_issue extraction_issue Poor Extraction? start->extraction_issue solution1 Use fresh, anhydrous base base_issue->solution1 solution2 Add co-solvent (e.g., alcohol) Improve stirring solid_mass->solution2 solution3 Use hindered base High dilution side_reactions->solution3 solution4 Increase reflux time/temp for hydrolysis hydrolysis_issue->solution4 solution5 Ensure sufficient heating during decarboxylation decarbox_issue->solution5 solution6 Basify to high pH Multiple extractions extraction_issue->solution6

Caption: Troubleshooting logic for low yield of 3-quinuclidinone.

References

Technical Support Center: Purification of 3-Quinuclidinone Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Quinuclidinone hydrochloride by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Excessive Solvent: The concentration of this compound is below its saturation point at the lower temperature. - Inappropriate Solvent System: The chosen solvent or solvent mixture is too good a solvent for the compound, even at low temperatures.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of this compound. - Solvent System Modification: If using a mixed solvent system, cautiously add a small amount of the anti-solvent (the solvent in which the compound is less soluble) to the cooled solution.
Oiling Out (Formation of a liquid layer instead of solid crystals) - High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of an oil. - Solution Cooled Too Rapidly: Rapid cooling can cause the compound to come out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. - Re-dissolve and Dilute: Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and then allow it to cool slowly. - Pre-purification: If impurities are suspected, consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, before recrystallization.
Colored Crystals - Colored Impurities Present: The starting material contains colored by-products that are co-crystallizing with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Low Recovery/Yield - Excessive Solvent Used: Too much solvent was used to dissolve the crude product, leaving a significant amount of the compound in the mother liquor. - Premature Crystallization: The compound crystallized in the filter funnel during hot filtration. - Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that was not ice-cold re-dissolved some of the purified product.- Minimize Hot Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude this compound. - Pre-heat Funnel: Pre-heat the filter funnel before hot filtration to prevent premature crystallization. - Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
Crystals are Very Fine or Powdery - Rapid Crystallization: The solution was cooled too quickly, leading to rapid precipitation rather than slow crystal growth.- Slow Down Cooling: Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A common and effective solvent system for recrystallizing this compound is a mixture of water and isopropyl alcohol.[1] The compound is soluble in hot water, and the addition of boiling isopropyl alcohol decreases its solubility, promoting crystallization upon cooling.[1] Due to its hydrochloride salt form, it is generally soluble in polar protic solvents like water and alcohols, and less soluble in non-polar organic solvents.

Q2: My this compound won't dissolve, even in a boiling solvent. What should I do?

A2: First, ensure you are using an appropriate solvent, such as water or a water/alcohol mixture. If the compound still does not dissolve, it is possible that you have insoluble impurities. In this case, perform a hot filtration step. Add a slight excess of the hot solvent to ensure all the desired compound has dissolved, and then filter the hot solution to remove the insoluble material. Then, proceed with cooling the filtrate to induce crystallization.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of this compound is consistently reported to be above 300°C, often with decomposition.[2][3][4][5]

Q4: How can I improve the purity of my final product?

A4: To enhance purity, ensure slow and undisturbed cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. A second recrystallization step can also be performed for further purification, although this will likely result in a lower overall yield.

Q5: What are the common impurities in crude this compound?

A5: Common impurities can include unreacted starting materials from the synthesis, such as ethyl isonicotinate (B8489971) or ethyl chloroacetate, and by-products from the Dieckmann condensation reaction.[1][6][7] Residual solvents from the synthesis and workup may also be present.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound.

ParameterValueSolvent/ConditionsSource(s)
Melting Point >300 °C (with decomposition)Not Applicable[2][3][4][5]
Solubility in Water Soluble; 0.1 g/mLWater[2][3][8]
Appearance White to off-white powder/crystalsNot Applicable[3][4]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from established procedures for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Isopropyl alcohol

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid. Heat the mixture to boiling.

  • Solvent Addition: While the aqueous solution is boiling, slowly add boiling isopropyl alcohol until the solution becomes slightly turbid, indicating the saturation point is being approached.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated Buchner funnel to remove the charcoal or impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Process Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude 3-Quinuclidinone HCl B Add minimum hot water A->B C Add boiling isopropanol (B130326) until turbid B->C D Hot solution C->D Proceed to crystallization E Cool slowly to room temperature D->E F Cool in ice bath E->F G Collect crystals via vacuum filtration F->G Crystals formed H Wash with ice-cold isopropanol G->H I Dry crystals under vacuum H->I J Pure 3-Quinuclidinone HCl I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No/Few Crystals Formed? Start->NoCrystals OilingOut Oily Layer Formed? LowYield Low Yield? NoCrystals->OilingOut No Sol_Evaporate Evaporate some solvent and re-cool NoCrystals->Sol_Evaporate Yes Sol_Seed Add seed crystal / Scratch flask NoCrystals->Sol_Seed If evaporation fails OilingOut->LowYield No Sol_SlowCool Re-dissolve, add more solvent, cool slowly OilingOut->Sol_SlowCool Yes Sol_MinimizeSolvent Use minimum hot solvent in next attempt LowYield->Sol_MinimizeSolvent Yes Sol_ColdWash Wash crystals with ice-cold solvent LowYield->Sol_ColdWash Also...

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting low conversion in the asymmetric reduction of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of 3-quinuclidinone. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Troubleshooting Guides

Question: My biocatalytic reduction of 3-quinuclidinone is showing low or no conversion. What are the potential causes and solutions?

Answer: Low conversion in a biocatalytic reaction can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2] Here are the common culprits and their solutions:

  • Enzyme Activity: The enzyme may be inactive or have low specific activity.[1]

    • Solution: Verify the activity of your enzyme batch using a standard assay. Ensure proper storage conditions (typically -20°C or -80°C).[1] If using whole cells, check cell viability and the expression levels of the reductase.[1]

  • Cofactor Issues: There may be an insufficient amount of cofactor, or the cofactor regeneration system may have failed.[1]

    • Solution: Ensure the cofactor (NADH or NADPH) is present.[3] If using an enzyme-coupled regeneration system (e.g., with glucose dehydrogenase - GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose).[3][4]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal.[1]

    • Solution: Optimize the reaction pH and temperature. Most reductases have an optimal pH range (e.g., pH 5-8) and temperature (e.g., 20-40°C).[1] Ensure the buffer system does not inhibit the enzyme.[1]

  • Substrate or Product Inhibition: High concentrations of the substrate (3-quinuclidinone) or the product (3-quinuclidinol) may be inhibiting the enzyme.[1][4]

    • Solution: Start with a lower substrate concentration or use a fed-batch approach where the substrate is added portion-wise over time.[3][4]

  • Poor Cell Permeability (for whole-cell biocatalysts): The cell membrane can act as a barrier to the substrate and/or cofactor.

    • Solution: Consider cell permeabilization methods, such as treatment with solvents (e.g., toluene) or detergents, to improve substrate and cofactor transport across the cell membrane.

Question: The enantiomeric excess (ee) of my (R)-(-)-3-quinuclidinol is lower than expected. How can I improve it?

Answer: Low enantiomeric excess is a common issue in asymmetric catalysis.[2] Here are potential causes and solutions:

  • Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent can lead to the formation of a racemic product, thus lowering the overall ee.[2]

    • Solution: Lowering the reaction temperature can often suppress the non-catalytic background reaction.[2]

  • Suboptimal Reaction Conditions: The reaction conditions might be favoring the formation of the minor enantiomer.

    • Solution: Systematically vary the temperature and pH.[1] Sometimes, operating at a lower temperature can enhance enantioselectivity.[1]

  • Purity of Starting Material: Impurities in the 3-quinuclidinone starting material could interfere with the reaction.

    • Solution: Ensure the purity of the 3-quinuclidinone substrate through techniques like recrystallization or chromatography.[1]

  • Racemization of Product: The reaction or work-up conditions might be causing racemization of the desired product.

    • Solution: Ensure that the work-up conditions are not harsh enough to cause racemization of the (R)-3-quinuclidinol product.[3]

Question: My asymmetric hydrogenation using a Ruthenium catalyst is giving a low yield. What should I check?

Answer: Low yields in catalytic asymmetric hydrogenation can be due to several factors:[1]

  • Catalyst Activity: The catalyst may be poisoned or deactivated.[1]

    • Solution: Ensure the catalyst is handled under inert conditions to prevent deactivation. Use pure starting materials and solvents to avoid poisoning the catalyst.

  • Insufficient Catalyst Loading: The substrate-to-catalyst ratio may be too high.

    • Solution: Increase the catalyst loading.

  • Low Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure, ensuring it is within the safe limits of your reactor.

  • Suboptimal Temperature: The reaction temperature may not be optimal.

    • Solution: Gradually increase the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (R)-(-)-3-quinuclidinol?

A1: The main strategies for synthesizing (R)-(-)-3-quinuclidinol with high enantiomeric purity include biocatalytic asymmetric reduction of 3-quinuclidinone, chemical asymmetric hydrogenation using chiral catalysts, and chemical resolution of racemic 3-quinuclidinol.[1] Biocatalytic methods are often favored due to their high stereoselectivity and mild reaction conditions.[1]

Q2: What are the advantages of biocatalytic reduction over chemical synthesis?

A2: Biocatalytic reduction offers several advantages, including exceptional enantioselectivity (often >99% ee), environmentally friendly reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal catalysts.[1] This method can lead to higher purity and simpler downstream processing.[1]

Q3: What is cofactor regeneration and why is it important in biocatalytic reductions?

A3: Many enzymes used for the reduction of 3-quinuclidinone, such as 3-quinuclidinone reductase, require a cofactor, typically NADPH or NADH, as a source of hydrides.[1] Cofactors are expensive, so for economic viability on a larger scale, cofactor regeneration is crucial.[1][5] This process converts the oxidized cofactor (NADP+ or NAD+) back to its reduced form.[1] Common regeneration systems involve coupling the primary reaction with a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.[1]

Q4: Can (S)-(+)-3-quinuclidinol be synthesized using similar methods?

A4: Yes, by selecting an enzyme with the opposite stereoselectivity, (S)-(+)-3-quinuclidinol can be synthesized. For example, specific quinuclidinone reductases from organisms like Rhodococcus erythropolis have been shown to produce the (S)-enantiomer with high enantiomeric excess.[1][6]

Data Presentation

Table 1: Performance of Biocatalysts in the Asymmetric Reduction of 3-Quinuclidinone

Catalyst (Source)Substrate Conc.Yield (%)ee (%)Temp (°C)Time (h)Cofactor/Co-substrate
Whole-Cell Biocatalysts
E. coli expressing KgQR and mutant GDH242 g/L>99>99.9 (R)303Glucose
Nocardia sp. WY1202-93>99 (R)30--
Rhodococcus erythropolis WY1406-92>99 (S)37--
E. coli expressing ReQR-255 g/L93>99 (S)-14-
Isolated/Immobilized Enzymes
Immobilized QNR------

Data sourced from multiple studies. Conditions and results may vary.[6][7]

Table 2: Performance of Ruthenium-Based Catalysts in the Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)
Ru(II)-XylSkewphos20001545Ethanol9588-90*
RuXY-Diphosphine-bimaH10002.0Not SpecifiedNot Specified>95>99

*Enantiomeric excess can be enhanced to >99% through recrystallization.[8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol is a generalized procedure based on common methodologies for whole-cell biocatalysis.

  • Biocatalyst Preparation:

    • The gene for a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) are cloned into an expression vector and transformed into a suitable host like E. coli.[9]

    • The recombinant E. coli is cultured in a suitable medium with an inducer to express the enzymes.[9][10]

    • The cells are harvested by centrifugation.[9][10]

  • Asymmetric Reduction Reaction:

    • In a temperature-controlled reactor, suspend the harvested E. coli cells in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).[3]

    • Add 3-quinuclidinone to the desired concentration. To avoid substrate inhibition, it can be added in portions.[3][4]

    • Add the co-substrate for the cofactor regeneration system (e.g., 1.1-1.5 equivalents of D-glucose).[3]

    • Add a catalytic amount of the cofactor (e.g., NADP⁺ or NAD⁺).[3]

    • Incubate the reaction with agitation at a controlled temperature (e.g., 30°C).[4][9]

    • Monitor the reaction progress by HPLC or GC.[4][10]

  • Product Isolation and Analysis:

    • Once the reaction is complete, separate the cells by centrifugation.[4][9]

    • Adjust the pH of the supernatant to >10 with a base (e.g., NaOH).[4][10]

    • Extract the product with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).[1][10]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[1]

    • Determine the enantiomeric excess by chiral HPLC or GC.[10]

Protocol 2: Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is a general guide for asymmetric hydrogenation with a homogeneous ruthenium catalyst.

  • Catalyst Preparation and Reaction Setup (under inert atmosphere, e.g., in a glovebox):

    • Charge a pressure-resistant reactor with the Ruthenium catalyst (e.g., RuBr₂(S,S)-xylskewphos).[8]

    • Add the 3-quinuclidinone substrate and an appropriate solvent (e.g., ethanol).[8]

    • Add a suitable base (e.g., potassium tert-butoxide).[8]

  • Hydrogenation:

    • Seal the reactor and connect it to a hydrogen source.

    • Pressurize the reactor to the desired pressure (e.g., 15 atm) with H₂.[8]

    • Heat the reaction mixture to the desired temperature (e.g., 30-45°C) and stir vigorously for the required time (e.g., 4 hours).[8]

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the reactor.

    • The product, (R)-3-quinuclidinol, can be isolated and purified through standard procedures.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.[8]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed q1 Check Enzyme/Catalyst Activity start->q1 q2 Verify Cofactor System q1->q2 Active sol1 Use fresh enzyme/catalyst Confirm storage conditions q1->sol1 Inactive q3 Optimize Reaction Conditions q2->q3 Functional sol2 Ensure cofactor presence Check regeneration system q2->sol2 Faulty q4 Investigate Inhibition q3->q4 Optimal sol3 Adjust pH and Temperature q3->sol3 Suboptimal sol4 Lower substrate concentration Use fed-batch approach q4->sol4 Inhibition Suspected

Caption: Troubleshooting logic for low conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Prepare Biocatalyst (Whole-cell or Isolated Enzyme) prep_reaction Prepare Reaction Mixture (Substrate, Buffer, Cofactor) prep_catalyst->prep_reaction run_reaction Run Asymmetric Reduction (Controlled Temp & pH) prep_reaction->run_reaction monitor Monitor Progress (HPLC/GC) run_reaction->monitor isolate Isolate Product (Extraction) monitor->isolate analyze Analyze Purity & ee (Chiral HPLC/GC) isolate->analyze

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinone hydrochloride. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and reliable method for the synthesis of this compound is the intramolecular Dieckmann condensation of a dialkyl 1-(alkoxycarbonylmethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][2][3] The typical starting material is ethyl 1-(carbethoxymethyl)piperidine-4-carboxylate.

Q2: What are the key steps in the Dieckmann condensation route to this compound?

A2: The synthesis involves three main stages:

  • Dieckmann Condensation: The starting diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to form a bicyclic β-keto ester.[2][3]

  • Hydrolysis: The resulting β-keto ester is hydrolyzed, typically under acidic conditions, to the corresponding β-keto acid.

  • Decarboxylation: The β-keto acid is unstable and readily loses carbon dioxide upon heating to yield 3-Quinuclidinone, which is then converted to its hydrochloride salt for stability and ease of handling.[4]

Q3: Why is the hydrochloride salt of 3-Quinuclidinone prepared?

A3: 3-Quinuclidinone is a tertiary amine and is somewhat unstable as a free base. The hydrochloride salt is a stable, crystalline solid that is easier to purify, handle, and store.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Inactive Base: The strong base (e.g., sodium ethoxide, potassium tert-butoxide) may have decomposed due to exposure to moisture or air.

  • Presence of Water: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the starting ester.

  • Intermolecular Condensation: If the reaction concentration is too high, the intermolecular Claisen condensation may compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.

  • Incomplete Hydrolysis or Decarboxylation: Insufficient acid or heating during the final steps can result in the incomplete conversion of the β-keto ester intermediate to the final product.

Solutions:

  • Base Quality: Use freshly prepared or properly stored anhydrous base.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Concentration: Perform the Dieckmann condensation under high dilution conditions to favor the intramolecular reaction.

  • Complete Conversion: Ensure sufficient acid concentration and adequate heating time and temperature for the hydrolysis and decarboxylation steps. Monitor the reaction progress by TLC or GC-MS.

Problem 2: Product is an Oil or Fails to Crystallize

Possible Causes:

  • Presence of Impurities: The most common cause is the presence of side-reaction products or unreacted starting materials.

  • Residual Solvent: Incomplete removal of reaction or extraction solvents.

Solutions:

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360) before attempting crystallization.

  • Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure.

  • Crystallization Solvent: Experiment with different solvent systems for crystallization. A common method is to dissolve the crude hydrochloride salt in a minimal amount of hot ethanol (B145695) or methanol (B129727) and then add a less polar solvent like diethyl ether or acetone (B3395972) to induce precipitation.[1]

Problem 3: Unexpected Peaks in NMR or Mass Spectrum

Possible Side-Reaction Products:

  • Unreacted Starting Diester: Incomplete reaction will result in the presence of the starting material, ethyl 1-(carbethoxymethyl)piperidine-4-carboxylate.

  • Hydrolyzed Starting Material: If moisture is present, the starting diester can hydrolyze to the corresponding dicarboxylic acid.

  • Intermolecular Claisen Product: Dimeric or polymeric materials resulting from the intermolecular reaction of the starting diester.

  • Incomplete Decarboxylation Product: The presence of the bicyclic β-keto ester or the corresponding β-keto acid.

Identification and Solutions:

  • Spectroscopic Analysis: Compare the NMR and MS data of your product with the known spectra of this compound and the potential impurities listed in the table below.

  • Purification: If impurities are detected, repurify the product using the methods described in Problem 2. Adjust reaction conditions (e.g., reaction time, temperature, base concentration) in subsequent attempts to minimize side-product formation.

Data Presentation

Table 1: Key Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data
Ethyl 1-(carbethoxymethyl)piperidine-4-carboxylateC₁₂H₂₁NO₄243.30¹H NMR: Characteristic triplets and quartets for two ethyl groups. IR (cm⁻¹): Strong C=O stretch around 1730.
This compoundC₇H₁₂ClNO161.63¹H NMR (D₂O): Complex multiplets in the aliphatic region. IR (cm⁻¹): Strong C=O stretch around 1740, broad N-H stretch. MS (EI): m/z 125 (M⁺ for free base).

Table 2: Troubleshooting Common Impurities

ImpurityFormation MechanismIdentification (Expected Spectroscopic Features)
Ethyl 1-(carbethoxymethyl)piperidine-4-carboxylate (Starting Material)Incomplete reaction.Presence of signals corresponding to two ethyl groups in ¹H NMR.
1-(Carboxymethyl)piperidine-4-carboxylic acidHydrolysis of the starting diester due to moisture.Broad O-H stretch in IR spectrum; absence of ethyl signals in ¹H NMR.
Intermolecular Claisen Product (Dimer)High reaction concentration.Higher molecular weight peak in mass spectrum; complex ¹H NMR spectrum.
Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylateIncomplete hydrolysis and decarboxylation.Presence of an ethyl group in ¹H NMR; peak corresponding to the β-keto ester in MS.

Experimental Protocols

Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from established literature procedures.[1]

Step 1: Dieckmann Condensation

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place sodium ethoxide in anhydrous toluene (B28343).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of ethyl 1-(carbethoxymethyl)piperidine-4-carboxylate in anhydrous toluene dropwise over several hours.

  • Continue refluxing for an additional period to ensure complete cyclization.

  • Cool the reaction mixture and quench by the slow addition of dilute hydrochloric acid.

Step 2: Hydrolysis and Decarboxylation

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and reflux the solution for several hours to effect hydrolysis and decarboxylation.

  • Cool the solution and make it basic with a saturated solution of potassium carbonate.

  • Extract the aqueous layer multiple times with diethyl ether or chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

Step 3: Formation of the Hydrochloride Salt

  • Filter the dried organic solution and bubble dry hydrogen chloride gas through it, or add a solution of HCl in ethanol.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Main_Reaction_Pathway Start Ethyl 1-(carbethoxymethyl) piperidine-4-carboxylate Intermediate Ethyl 3-oxo-1-azabicyclo[2.2.2] octane-2-carboxylate Start->Intermediate  Dieckmann Condensation (NaOEt, Toluene) Product 3-Quinuclidinone Hydrochloride Intermediate->Product  Hydrolysis & Decarboxylation (HCl, H₂O, Heat)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Start_Main Starting Diester Product_Main 3-Quinuclidinone Start_Main->Product_Main Intramolecular Dieckmann Start_Side Starting Diester Hydrolysis Dicarboxylic Acid Start_Side->Hydrolysis Hydrolysis (H₂O) Intermolecular Polymeric Byproducts Start_Side->Intermolecular Intermolecular Claisen Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Base Check Base Activity & Anhydrous Conditions Problem->Check_Base Yes Analyze_Product Analyze Product (NMR, MS, IR) Problem->Analyze_Product No Check_Concentration Verify High Dilution Conditions Check_Base->Check_Concentration Check_Concentration->Analyze_Product Purify Purify by Column Chromatography or Recrystallization Analyze_Product->Purify Impurities Detected End Pure Product Analyze_Product->End Product is Pure Purify->End

References

Optimizing reaction conditions for the synthesis of (R)-3-quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of (R)-3-quinuclidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (R)-3-quinuclidinol?

A1: The two main approaches for achieving high enantioselectivity in the synthesis of (R)-3-quinuclidinol are biocatalytic asymmetric reduction of 3-quinuclidinone and chemical asymmetric hydrogenation.[1] Biocatalysis often employs ketoreductases or 3-quinuclidinone reductases from various microorganisms, while chemical synthesis typically utilizes chiral ruthenium-based or rhodium-based catalysts.[1][2] Both methods have demonstrated the potential for high yields and excellent enantiomeric excess (ee).[1]

Q2: Which microorganisms are commonly used as sources for reductases in the biocatalytic synthesis of (R)-3-quinuclidinol?

A2: Several microorganisms have been identified as effective sources of reductases for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[1] Enzymes from these organisms, such as 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a ketoreductase from Agrobacterium radiobacter (ArQR), have been shown to produce (R)-3-quinuclidinol with high enantioselectivity.[1][3]

Q3: What is cofactor regeneration and why is it important in biocatalytic reduction?

A3: Cofactor regeneration is a critical aspect of biocatalytic reduction reactions. Most reductases require a hydride source, typically from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate.[4][5] These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis. Cofactor regeneration systems, such as using glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase with formate, are employed to continuously regenerate the active NADH or NADPH from its oxidized form (NAD+ or NADP+).[4] This allows for the use of catalytic amounts of the costly cofactor, making the process economically viable.[4]

Q4: What are the typical reaction conditions for the chemical asymmetric hydrogenation of 3-quinuclidinone?

A4: Typical conditions for the chemical asymmetric hydrogenation of 3-quinuclidinone involve the use of a chiral catalyst, often based on ruthenium or rhodium with a chiral diphosphine ligand, in a suitable solvent under hydrogen pressure.[2][6] The reaction is usually carried out in an organic solvent like methanol (B129727) or ethanol, often in the presence of a base such as potassium tert-butoxide.[6] Hydrogen pressures can range from atmospheric to higher pressures (e.g., 15-50 bar), and temperatures are typically controlled (e.g., 25-50°C).[1][7]

Q5: How can the enantiomeric excess (ee) of (R)-3-quinuclidinol be determined?

A5: The enantiomeric excess (ee) of (R)-3-quinuclidinol is typically determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are common methods.[4] To improve separation and detection, the product may be derivatized before analysis.[4]

Troubleshooting Guides

Biocatalytic Synthesis

Problem: Low or No Conversion of 3-Quinuclidinone

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the storage conditions and age of the ketoreductase. Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[8]
Inefficient Cofactor Regeneration Ensure the cofactor (NADH or NADPH) is present in the reaction mixture. If using an enzyme-coupled system (e.g., GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose).
Sub-optimal Reaction Conditions Optimize the reaction pH (typically 7.0-8.0) and temperature (e.g., 30-50°C) for the specific ketoreductase.[8][9][10]
Substrate or Product Inhibition High concentrations of 3-quinuclidinone or (R)-3-quinuclidinol can inhibit the enzyme.[5] Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate concentration.[1][9]

Problem: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step
Sub-optimal Enzyme Choice The chosen ketoreductase may have inherently low enantioselectivity for 3-quinuclidinone. Screen different enzymes from various microbial sources.
Non-optimal Reaction Conditions Vary the reaction temperature; lower temperatures can sometimes improve enantioselectivity.[1] Optimize the pH, as it can influence the stereochemical outcome.
Presence of Contaminating Enzymes If using whole cells or cell lysates, other endogenous reductases with opposite stereoselectivity might be present. Consider using a purified enzyme or an engineered host strain with reduced background reductase activity.
Incorrect Enantiomer Measurement Verify the chiral analytical method (HPLC or GC) for accuracy and proper peak integration.
Chemical Synthesis (Asymmetric Hydrogenation)

Problem: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Step
Catalyst Deactivation/Poisoning Ensure the use of high-purity, anhydrous solvents and reagents.[5] Traces of water, oxygen, or sulfur compounds can poison the catalyst. Use freshly prepared or properly stored catalyst.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized with high-purity hydrogen. The optimal pressure may need to be determined experimentally.[1]
Sub-optimal Temperature The reaction temperature can significantly affect the reaction rate. Optimize the temperature for the specific catalyst system being used.[1]
Incorrect Base or Solvent The choice of base and solvent can influence the reaction. Screen different bases (e.g., potassium tert-butoxide, sodium methoxide) and solvents (e.g., methanol, ethanol, isopropanol).[6]

Problem: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step
Inappropriate Chiral Ligand The chosen chiral ligand may not be optimal for this specific substrate. Screen a variety of chiral diphosphine ligands in combination with the metal precursor.[1]
Non-optimal Reaction Temperature Temperature can significantly influence enantioselectivity. Lowering the reaction temperature often leads to higher ee.[1]
Incorrect Substrate-to-Catalyst Ratio A very high substrate-to-catalyst ratio might lead to a decrease in enantioselectivity. Optimize this ratio for your specific system.
Solvent Effects The polarity and coordinating ability of the solvent can impact the chiral induction. Experiment with different solvents.[6]

Data Presentation

Table 1: Performance of Various Ketoreductases in the Synthesis of (R)-3-quinuclidinol

EnzymeSource OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQRRhodotorula rubra JCM3782Escherichia coli618~100>99.9Not Reported[3][4]
ArQRAgrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent916[4][11]
KaKRKaistia algarumEscherichia coli5000~100>99.91027[4][9]
QNRMicrobacterium luteolumEscherichia coli---1505[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-3-quinuclidinol

This protocol is a general guide based on reported procedures for the whole-cell biocatalytic reduction of 3-quinuclidinone.[1][12]

Materials:

  • Resting cells of a suitable microorganism (e.g., Nocardia sp., recombinant E. coli expressing a ketoreductase)

  • 3-quinuclidinone hydrochloride

  • Glucose (for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetone (B3395972)

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 mL of 100 mM phosphate buffer (pH 8.0).[1][12]

  • Add this compound (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[1][12]

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[1][12]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • After the reaction is complete, centrifuge the mixture to separate the cells.

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[1][12]

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with CH₂Cl₂.[1]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.[1]

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ru-Catalyst

This protocol is a general guide based on reported procedures for the chemical asymmetric hydrogenation of 3-quinuclidinone.[1][6]

Materials:

  • 3-quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuBr₂[(R)-binap])

  • Anhydrous ethanol

  • A suitable base (e.g., potassium tert-butoxide)

  • High-purity hydrogen gas

Procedure:

  • In a high-pressure reactor, under an inert atmosphere (argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol. The substrate-to-catalyst molar ratio can be high, for example, 10,000:1 to 100,000:1.[1][6]

  • Add the base to the reaction mixture.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-50 atm).[1][6]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-45°C) for a specified time (e.g., 4-16 hours).[1][6]

  • Monitor the reaction for completion using GC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by an aqueous workup and recrystallization to enhance the enantiomeric excess.[1]

Visualizations

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Cell_Suspension Cell Suspension in Buffer Incubation Incubation (30°C, 200 rpm, 48h) Cell_Suspension->Incubation Substrate_Solution 3-Quinuclidinone & Glucose Substrate_Solution->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_pH_Adj Supernatant pH Adjustment (K2CO3) Centrifugation->Supernatant_pH_Adj Evaporation Evaporation Supernatant_pH_Adj->Evaporation Extraction Extraction (CH2Cl2) Evaporation->Extraction Purification Recrystallization (Acetone) Extraction->Purification Final_Product (R)-3-quinuclidinol Purification->Final_Product Troubleshooting_Low_Conversion_Biocatalytic Start Low/No Conversion Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Cofactor Check Cofactor Regeneration Start->Check_Cofactor Check_Conditions Check Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Inhibition Check for Substrate/ Product Inhibition Start->Check_Inhibition Solution_Enzyme Use fresh/active enzyme Check_Enzyme->Solution_Enzyme Solution_Cofactor Ensure active regeneration system & co-substrate Check_Cofactor->Solution_Cofactor Solution_Conditions Optimize pH and temperature Check_Conditions->Solution_Conditions Solution_Inhibition Lower substrate conc. or use fed-batch Check_Inhibition->Solution_Inhibition Cofactor_Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle Ketone 3-Quinuclidinone Alcohol (R)-3-quinuclidinol Ketone->Alcohol H+ KRED Ketoreductase NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP_regen NADP+ NADP->NADP_regen Recycle Glucose Glucose Gluconolactone Glucono-lactone Glucose->Gluconolactone GDH Glucose Dehydrogenase NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Regenerate

References

Removing impurities from crude 3-Quinuclidinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Quinuclidinone hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of purifying this compound.

Problem: The final product has a low melting point and appears oily or sticky.

  • Possible Cause: This often indicates the presence of residual solvents or moisture. It could also be due to the presence of unreacted starting materials or low-molecular-weight by-products from the synthesis.

  • Solution:

    • Drying: Ensure the product is thoroughly dried under a high vacuum for several hours. If the product is stable at elevated temperatures, gentle heating under vacuum can be effective.

    • Trituration: If residual solvent is the issue, try triturating the crude product with a non-polar solvent in which this compound is insoluble, such as diethyl ether or hexane. This will help wash away the impurities.

    • Recrystallization: If the issue persists, recrystallization is the most effective method for purification. A common solvent system is a mixture of isopropyl alcohol and water.

Problem: The recrystallized product is discolored (e.g., yellow or brown).

  • Possible Cause: The discoloration is likely due to the presence of colored impurities, which could be by-products from the Dieckmann condensation or degradation products.

  • Solution:

    • Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: After treatment with activated charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Multiple Recrystallizations: If a single recrystallization does not yield a colorless product, a second recrystallization may be necessary.

Problem: The yield after recrystallization is very low.

  • Possible Cause: A low yield can result from using too much solvent during recrystallization, incomplete crystallization, or premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals.

    • Preheat Funnel: To prevent premature crystallization during hot filtration, preheat the funnel and filter paper with hot solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as ethyl isonicotinate, intermediates like 1-carbethoxymethyl-4-carbethoxypiperidine, and by-products from the Dieckmann condensation. Residual solvents from the synthesis and workup are also common.

Q2: What is the recommended solvent system for the recrystallization of this compound?

A2: A mixture of isopropyl alcohol and water is a commonly used and effective solvent system for the recrystallization of this compound.[1] The product is dissolved in a minimal amount of hot water, and then hot isopropyl alcohol is added until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the characteristic peaks of this compound and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of multiple components in your sample. A single spot suggests a relatively pure compound.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]

Data Presentation

Purification MethodImpurities RemovedExpected PurityAdvantagesDisadvantages
Recrystallization Most soluble and some insoluble impurities>99%High purity achievable, removes colored impurities with charcoalPotential for low yield if not optimized
Trituration Residual solvents, some soluble impurities95-98%Quick, simple, good for removing oilsNot effective for all impurities
Solvent Extraction Acidic or basic impuritiesDependent on impuritiesGood for separating by chemical propertiesRequires appropriate solvent selection

Experimental Protocols

Protocol for Recrystallization of this compound
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water.

  • Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for 5-10 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Add hot isopropyl alcohol to the hot filtrate until the solution becomes slightly turbid.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification Steps cluster_analysis Final Analysis Start Crude 3-Quinuclidinone Hydrochloride Assess Assess Purity (TLC, Melting Point) Start->Assess Recrystallize Recrystallization (Isopropyl Alcohol/Water) Assess->Recrystallize Impure Triturate Trituration (e.g., Diethyl Ether) Assess->Triturate Oily/Sticky Charcoal Add Activated Charcoal (if colored) Recrystallize->Charcoal Discolored Analyze Analyze Purity (NMR, Melting Point) Recrystallize->Analyze Triturate->Recrystallize Triturate->Analyze Charcoal->Recrystallize Analyze->Recrystallize Pure_Product Pure 3-Quinuclidinone Hydrochloride Analyze->Pure_Product Pure

Caption: Workflow for the purification of crude this compound.

Impurity_Structures cluster_product Product cluster_impurities Potential Impurities Product 3-Quinuclidinone Hydrochloride Impurity1 Ethyl Isonipecotate (Starting Material) Impurity2 1-Carbethoxymethyl-4- carbethoxypiperidine (Intermediate)

Caption: Structures of 3-Quinuclidinone and potential impurities.

References

Catalyst poisoning issues in the hydrogenation of 3-quinuclidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 3-quinuclidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, with a specific focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation or poisoning in my reaction?

A1: Signs of catalyst deactivation include a noticeable decrease in reaction rates, lower product yields or selectivity, an increase in required reaction time, and the need for higher operating temperatures or pressures to achieve the same performance level.[1] In some cases, you might also observe changes in the product composition or an increased pressure drop across the catalyst bed in flow reactors.[1]

Q2: What are the most common chemical poisons for catalysts used in 3-quinuclidinone hydrogenation?

A2: The most common poisons for noble metal catalysts (e.g., Palladium, Platinum, Ruthenium) are sulfur compounds (sulfides, thiols), nitrogen-containing heterocycles, carbon monoxide, halides, cyanides, and heavy metals like lead or arsenic.[2][3][4][5][6] Since 3-quinuclidinone is a nitrogen-containing heterocycle, the substrate itself or related impurities can act as inhibitors or poisons, requiring careful optimization.[3]

Q3: How do I prevent catalyst poisoning before it occurs?

A3: The most effective prevention strategy is purifying the feed stream.[7] This involves removing potential poisons from the 3-quinuclidinone substrate, solvents, and hydrogen gas. Techniques like recrystallization of the substrate, using high-purity solvents, and passing the hydrogen gas through a purifier can be highly effective.[8][9] Additionally, using poison-resistant catalysts, sometimes created by adding protective additives like molybdenum, or installing poison traps in your system can mitigate poisoning.[10]

Q4: Can a poisoned catalyst be regenerated? If so, how?

A4: Yes, regeneration is often possible, depending on the nature of the poison and the catalyst. Common methods include:

  • Thermal Regeneration: Heating the catalyst to high temperatures to burn off or desorb poisons like carbon deposits (coking).[11]

  • Chemical Washing: Using solvents, acids, or bases to dissolve and wash away contaminants.[11] For example, a deactivated Pd(OH)₂/C catalyst was successfully regenerated using a mixture of chloroform (B151607) and glacial acetic acid.[12]

  • Oxidative/Reductive Treatments: A mild regeneration method for carbon-supported Pt and Ru catalysts involves air oxidation followed by H₂ reduction to fully recover activity.[13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas have deactivated the catalyst.[9][14]- Purify the 3-quinuclidinone substrate via recrystallization.[8][9] - Use high-purity, degassed solvents. - Ensure the use of high-purity hydrogen.
Insufficient Catalyst Activity: The catalyst itself may be old, improperly handled, or used at too low a loading.- Use a fresh batch of catalyst and handle it under an inert atmosphere (e.g., in a glovebox).[9] - Increase the catalyst loading or decrease the substrate-to-catalyst ratio.[9]
Sub-optimal Reaction Conditions: Temperature or hydrogen pressure may be too low.- Gradually increase the reaction temperature (common range is 20-60°C).[9] - Increase the hydrogen pressure within the reactor's safety limits (pressures from 1 to 80 MPa have been reported).[9]
Low Enantioselectivity (ee) Presence of Impurities: Poisons can interfere with the chiral environment of the catalyst.[9]- Rigorously purify all reagents and solvents to remove any potential catalyst poisons.[9]
Incorrect Solvent Choice: Solvent polarity can significantly impact stereoselectivity. For some Ru-catalyzed systems, ethanol (B145695) is preferred over methanol (B129727) or 2-propanol.[8][9]- Screen different solvents. For Ru-based catalysts, ethanol is often a good starting point.[9]
Sub-optimal Temperature: Higher temperatures can sometimes reduce enantioselectivity.[8]- Attempt the reaction at the lower end of the recommended temperature range to see if ee improves.[8]
Poor Reproducibility Variable Reagent Quality: Inconsistent purity of the substrate, solvent, or catalyst between batches.[9]- Standardize all reagents. Use materials from the same batch for a series of experiments and verify their purity.[9]
Inconsistent Setup: Variations in stirring rate, reactor sealing, or temperature control.- Develop and strictly follow a standardized experimental protocol, ensuring consistent agitation, temperature, and pressure control.[9]

Quantitative Data Summary

Table 1: Common Catalyst Poisons and Their Effects
Poison ClassExamplesAffected CatalystsEffect
Sulfur Compounds H₂S, Thiophene, SulfidesPd, Pt, Ni, RuStrong, often irreversible poisoning by blocking active sites.[1][4][6]
Nitrogen Compounds Pyridine, Quinoline, NitrilesPd, PtReversible or irreversible inhibition by strong adsorption to metal surfaces.[2][3]
Halides Chlorides, BromidesPd, PtCan inhibit activity, particularly in acidic media.[2][3]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Pd, PtForm stable alloys or complexes, leading to permanent deactivation.[4][5][6]
Carbon Monoxide (CO) CO gasPd, Pt, Fe, CuStrong chemisorption on active sites, blocking reactants.[2][5]
Table 2: Typical Reaction Parameters for Asymmetric Hydrogenation of 3-Quinuclidinone
ParameterCatalyst System: Ru-based ComplexesCatalyst System: Biocatalytic (Reductases)
Substrate 3-Quinuclidinone (free base)3-Quinuclidinone Hydrochloride
Catalyst Loading (S/C ratio) 100,000:1 (large scale) to lower ratios0.2 - 0.6 mg/mL
Hydrogen Pressure 15 atm (1.5 MPa) - 80 MPa1 bar (0.1 MPa) - 2 bar
Temperature 20 - 60 °C25 - 37 °C
Solvent Ethanol is often preferredAqueous Buffer (e.g., Tris-HCl, Phosphate)
Base Required (e.g., potassium tert-butoxide)Not typically required (pH controlled by buffer)
Typical ee 88 - >99%>99%
(Data synthesized from sources[8][9][15][16][17])

Visualized Workflows and Pathways

Caption: Mechanism of catalyst poisoning by irreversible adsorption.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Low ee) Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Purity Check Substrate & Solvent Purity Check_Conversion->Check_Purity Yes Check_ee Is Enantioselectivity (ee) Low? Check_Conversion->Check_ee No Check_Catalyst Verify Catalyst Activity (Use Fresh Catalyst) Check_Purity->Check_Catalyst Check_Conditions Optimize Conditions (Temp, Pressure) Check_Catalyst->Check_Conditions End_Success Problem Resolved Check_Conditions->End_Success Check_Purity_ee Re-check for Trace Poisons Check_ee->Check_Purity_ee Yes End_Fail Consult Further (Consider Alternative Catalyst) Check_ee->End_Fail No Optimize_Temp_ee Lower Reaction Temperature Check_Purity_ee->Optimize_Temp_ee Optimize_Temp_ee->End_Success

Caption: Decision tree for troubleshooting hydrogenation reactions.

Catalyst_Regeneration_Process Start Deactivated Catalyst Wash 1. Chemical Wash (e.g., Solvent/Acid Rinse) Removes soluble poisons Start->Wash Dry 2. Drying (Removes washing agents) Wash->Dry Thermal 3. Thermal Treatment (e.g., Calcination) Removes coke/volatile poisons Dry->Thermal Reduce 4. Reduction (e.g., H₂ Flow) Re-activates metal sites Thermal->Reduce End Regenerated Catalyst Reduce->End

Caption: General workflow for the regeneration of a poisoned catalyst.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ru-Catalyst

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions and catalyst systems.

Safety Precautions: High-pressure hydrogenation is hazardous and must be performed in a specialized high-pressure laboratory with appropriate safety equipment, including a blast shield. Handle all reagents in a well-ventilated fume hood.

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium Catalyst (e.g., RuBr₂(xylskewphos)(daipen))

  • Anhydrous Ethanol (EtOH)

  • Base (e.g., Potassium tert-butoxide)

  • High-purity Hydrogen Gas

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert atmosphere (e.g., inside a glovebox), charge the autoclave with 3-quinuclidinone and the Ruthenium catalyst. A typical substrate-to-catalyst (S/C) molar ratio can range from 1,000:1 to 100,000:1 depending on the scale and catalyst activity.[9][16]

  • Solvent and Base Addition: Add anhydrous ethanol to the desired concentration. Subsequently, add the base to the reaction mixture.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[16]

    • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 30-45 °C).[16]

  • Monitoring: Monitor the reaction's progress by taking aliquots (after carefully de-pressurizing and re-purging) and analyzing them via GC or HPLC until the starting material is consumed (typically 4-6 hours).[16]

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate can be concentrated under reduced pressure. The resulting crude (R)-3-quinuclidinol can be purified further by recrystallization or chromatography.

Protocol 2: General Regeneration of a Poisoned Noble Metal Catalyst

This protocol is a general guideline. The specific reagents, temperatures, and times will vary significantly based on the catalyst, support, and the nature of the poison.

Procedure:

  • Recovery: Carefully recover the spent catalyst from the reaction mixture by filtration.

  • Chemical Washing (Optional):

    • Wash the catalyst with a suitable solvent to remove adsorbed organic residues.

    • For certain poisons, an acidic or basic wash may be necessary.[11] For instance, a deactivated Pd catalyst was regenerated with a mixture of chloroform and glacial acetic acid.[12] This step should be performed with caution to avoid damaging the catalyst support.

    • Rinse thoroughly with deionized water and a high-purity solvent (e.g., ethanol) to remove residual washing agents.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 80-120 °C) until a constant weight is achieved.

  • Thermal Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (N₂ or Ar) to a specific temperature to desorb or decompose poisons.

    • For de-coking, a controlled flow of air or diluted oxygen is used at elevated temperatures (e.g., 200-400 °C), followed by an inert gas purge.[13]

  • Reduction:

    • After thermal treatment, reduce the catalyst to restore the active metallic sites.

    • Pass a flow of hydrogen gas (often diluted with an inert gas) over the catalyst at an elevated temperature (e.g., 180-300 °C) for several hours.[13]

  • Cooling and Storage: Cool the catalyst to room temperature under an inert gas flow and store it under an inert atmosphere to prevent re-oxidation before its next use.

References

Scaling up the synthesis of 3-Quinuclidinone hydrochloride from piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinone hydrochloride from piperidine-4-carboxylic acid. The information is designed to address common challenges encountered during scale-up and routine experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound starting from piperidine-4-carboxylic acid?

A1: The synthesis is typically a four-step process:

  • Esterification: The carboxylic acid group of piperidine-4-carboxylic acid is converted to an ethyl ester, usually with thionyl chloride and ethanol (B145695), to produce ethyl piperidine-4-carboxylate.[1][2]

  • N-Alkylation: The secondary amine of the piperidine (B6355638) ring is alkylated. A common method involves reacting the ethyl piperidine-4-carboxylate with an alkyl chloroacetate (B1199739) (e.g., methyl or ethyl chloroacetate) in the presence of a base like sodium carbonate.[1]

  • Dieckmann Condensation: This is the key ring-forming step. The resulting diester undergoes an intramolecular cyclization using a strong base, such as potassium tert-butoxide or potassium ethoxide, to form the bicyclic β-keto ester.[1][3][4]

  • Hydrolysis & Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with hydrochloric acid) to yield the final product, this compound.[2][3]

Synthesis_Workflow cluster_0 Synthesis of this compound start Piperidine-4-carboxylic acid step1 Ethyl piperidine-4-carboxylate start->step1 Esterification (SOCl₂, EtOH) step2 Diester Intermediate step1->step2 N-Alkylation (ClCH₂CO₂Me, Na₂CO₃) step3 Bicyclic β-keto ester step2->step3 Dieckmann Condensation (KOtBu, Toluene) end_product This compound step3->end_product Hydrolysis & Decarboxylation (HCl, Reflux)

Caption: Overall workflow for the synthesis of 3-Quinuclidinone HCl.

Q2: What is the most critical step when scaling up this synthesis?

A2: The Dieckmann condensation is the most critical and challenging step.[3][4] It is an intramolecular reaction that requires strictly anhydrous conditions and a strong base to proceed efficiently. The presence of moisture can quench the base, and improper temperature control can lead to side reactions, both of which significantly reduce the yield of the desired bicyclic product.

Q3: What are the primary safety concerns associated with this synthesis?

A3: Key safety hazards include:

  • Thionyl chloride: Used in the esterification step, it is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Reagents like potassium tert-butoxide and potassium ethoxide are caustic, corrosive, and highly reactive with water. Anhydrous conditions are required for both safety and reaction efficacy.

  • Flammable Solvents: The process uses flammable organic solvents such as ethanol, toluene (B28343), and ether.[1][3] All heating and refluxing steps must be performed using appropriate heating mantles or oil baths, with no open flames.

  • High-Pressure Hydrogenation: While the described route from piperidine-4-carboxylic acid avoids this, alternative syntheses starting from isonicotinic acid require high-pressure hydrogenation (up to 100 atm) to reduce the pyridine (B92270) ring, which necessitates specialized autoclave equipment and procedures.[3][5]

Troubleshooting Guide

Problem 1: Low yield or incomplete conversion during the Esterification step.
  • Possible Cause 1: Presence of moisture. Water will react with and consume the thionyl chloride, preventing complete esterification.

  • Suggested Solution 1: Ensure that the piperidine-4-carboxylic acid starting material is thoroughly dried. Use anhydrous ethanol as the solvent.

  • Possible Cause 2: Insufficient reaction time or temperature. The reaction may not have gone to completion.

  • Suggested Solution 2: After the addition of thionyl chloride, ensure the reaction is heated to reflux for a sufficient period (typically 3-8 hours) until the reaction solution becomes clear.[6] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Problem 2: The N-Alkylation reaction is slow or produces multiple byproducts.
  • Possible Cause 1: Incorrect base. The choice and amount of base are crucial. A base that is too weak may result in a slow reaction, while a base that is too strong could promote side reactions.

  • Suggested Solution 1: Sodium carbonate is commonly used and generally effective.[1] Ensure at least 1.5 equivalents are used to neutralize the generated HCl and drive the reaction.

  • Possible Cause 2: Reaction temperature. The temperature needs to be high enough to facilitate the reaction but not so high as to cause decomposition or side reactions.

  • Suggested Solution 2: A reaction temperature of 80-85°C is often optimal for this step. Monitor the reaction by GC or TLC to determine the ideal endpoint and avoid prolonged heating.

Problem 3: The Dieckmann Condensation fails or results in a very low yield.
  • Possible Cause 1: Presence of protic impurities (water, ethanol). This is the most common cause of failure. Strong bases like potassium tert-butoxide are readily quenched by water or alcohol.

  • Suggested Solution 1: Use anhydrous toluene as the solvent and ensure all glassware is flame-dried or oven-dried before use. The diester intermediate must also be dry. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Possible Cause 2: Insufficiently strong or active base. The base may have degraded due to improper storage or handling.

  • Suggested Solution 2: Use a fresh, high-quality strong base like potassium tert-butoxide. It is often beneficial to add the diester solution dropwise to a refluxing suspension of the base in toluene.

  • Possible Cause 3: Incorrect stoichiometry. An insufficient amount of base will lead to incomplete cyclization.

  • Suggested Solution 3: Use a slight excess of the base (e.g., 1.5 equivalents of potassium tert-butoxide) to ensure the reaction goes to completion.

Dieckmann_Mechanism cluster_mechanism Dieckmann Condensation Mechanism diester Diester Intermediate enolate Enolate Formation (Deprotonation at α-carbon) diester->enolate + KOtBu - H⁺ attack Intramolecular Nucleophilic Attack enolate->attack 5-exo-trig cyclization cyclic_intermediate Cyclic Intermediate attack->cyclic_intermediate keto_ester β-keto ester (after protonation) cyclic_intermediate->keto_ester Workup (H₃O⁺)

Caption: Key steps of the intramolecular Dieckmann condensation reaction.

Problem 4: Product from the final Hydrolysis and Decarboxylation step is impure or dark.
  • Possible Cause 1: Incomplete reaction. The hydrolysis of the ester and subsequent decarboxylation require significant time under reflux.

  • Suggested Solution 1: Ensure the reaction is refluxed for an adequate duration. Literature reports suggest times ranging from 6 to 15 hours are necessary for complete conversion.[3]

  • Possible Cause 2: Formation of colored impurities. Tar or other colored byproducts can form during the prolonged heating in strong acid.

  • Suggested Solution 2: After the reflux is complete, treat the hot, dark-colored solution with activated charcoal and filter it before proceeding with evaporation and product isolation.[3] This will effectively remove many colored impurities.

Problem 5: Difficulty in isolating the final this compound product.
  • Possible Cause 1: Incorrect pH adjustment for workup. Before final extraction or crystallization, the pH must be carefully controlled.

  • Suggested Solution 1: After decarboxylation, the free base is often generated by careful addition of a saturated potassium carbonate solution until the mixture is alkaline.[3] The free base can then be extracted with an organic solvent like ether or chloroform.[3]

  • Possible Cause 2: Crystallization issues. The hydrochloride salt can be challenging to crystallize directly from the reaction mixture.

  • Suggested Solution 2: A reliable method for crystallization involves evaporating the acidic solution to dryness, dissolving the residue in a minimum amount of hot water, and then adding a large volume of boiling isopropyl alcohol to induce precipitation of the clean hydrochloride salt.[3]

Experimental Protocols & Data

Table 1: Summary of Key Reaction Steps and Conditions
StepKey ReagentsSolventTypical TemperatureTypical Yield (%)Reference
1. Esterification Piperidine-4-carboxylic acid, Thionyl ChlorideAnhydrous EthanolReflux~90%[5]
2. N-Alkylation Ethyl piperidine-4-carboxylate, Ethyl Chloroacetate, Na₂CO₃Water80-84°C64-78%[3]
3. Dieckmann Condensation Diester intermediate, Potassium tert-ButoxideAnhydrous TolueneRefluxNot specified
4. Hydrolysis & Decarboxylation β-keto ester, concentrated HCl or H₂SO₄WaterReflux~69% (from diester)
Detailed Protocol: Improved Synthesis of this compound[1][2][3]

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate (2)

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 10 volumes).

  • Cool the suspension in an ice bath to 0-5°C.

  • Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl piperidine-4-carboxylate hydrochloride. This is often used directly in the next step.

Step 2: Synthesis of Di-ester Intermediate (3)

  • Dissolve the crude product from Step 1 in water (approx. 5 volumes).

  • Add sodium carbonate (2.5 eq) in portions at room temperature.

  • Add methyl chloroacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-85°C and stir for 4-6 hours, monitoring by GC or TLC.

  • After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude diester.

Step 3: Dieckmann Condensation

  • In a flame-dried flask under a nitrogen atmosphere, suspend potassium tert-butoxide (1.5 eq) in anhydrous toluene (approx. 10 volumes).

  • Heat the suspension to reflux.

  • Add a solution of the crude diester from Step 2 in anhydrous toluene dropwise over 3 hours.

  • Continue refluxing for an additional 3 hours after the addition is complete.

  • Cool the reaction mixture to approximately 5°C.

Step 4: Hydrolysis, Decarboxylation, and Isolation

  • Carefully quench the cooled reaction mixture from Step 3 by the dropwise addition of dilute sulfuric acid or hydrochloric acid.

  • Separate the aqueous layer.

  • Heat the aqueous layer to reflux and maintain for 6-15 hours to effect complete hydrolysis and decarboxylation.

  • Cool the acidic solution and treat with activated charcoal for 30 minutes, then filter.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the crystalline residue in a minimal amount of hot water.

  • Add boiling isopropyl alcohol (approx. 20 volumes) to induce crystallization.

  • Cool the mixture to 0-5°C, collect the solid by filtration, wash with cold acetone, and dry to obtain this compound.[3]

References

Preventing degradation of 3-Quinuclidinone hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Quinuclidinone hydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1][2][3] The container should be tightly sealed to prevent moisture uptake, as the compound is known to be hygroscopic.[4][5]

Q2: Why is this compound stored as a hydrochloride salt?

A2: Storing amines as hydrochloride salts is a common practice to enhance their stability. The protonation of the amine group reduces its susceptibility to oxidation, a common degradation pathway for free amines.[1]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are exposure to moisture (hygroscopicity), high temperatures, light, and incompatible substances such as strong oxidizing agents.[1][3] The ketone functional group and the bicyclic amine structure can be susceptible to various reactions under suboptimal storage conditions.

Q4: How can I tell if my this compound has degraded?

A4: Degradation may not always be visible. However, signs of degradation can include a change in physical appearance (e.g., color change from off-white to yellow or brown, clumping of the powder), or a noticeable change in solubility. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks or a decrease in the main peak area of this compound.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar bicyclic ketones and amines could include:

  • Hydrolysis: The ketone functional group could potentially undergo hydrolysis, although this is generally slow for ketones.

  • Oxidation: The amine or adjacent carbons could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

  • Ring Opening: Under harsh conditions, the bicyclic ring system could potentially undergo ring-opening reactions.

Further studies, such as forced degradation studies coupled with LC-MS analysis, would be necessary to definitively identify the degradation products and pathways.

Troubleshooting Guides

Issue 1: The this compound powder appears clumped or discolored.
  • Possible Cause: Exposure to moisture due to its hygroscopic nature, or exposure to light/heat.

  • Troubleshooting Steps:

    • Assess the extent of the issue: If only a small portion is affected, it may be possible to use the unaffected material after careful evaluation.

    • Verify storage conditions: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.

    • Analytical Testing: Perform analytical testing (e.g., HPLC, Karl Fischer titration) to determine the purity and water content of the material.

    • Preventive Measures: For future storage, always handle the material in a dry environment (e.g., glove box) and store it in a desiccator with a suitable desiccant.

Issue 2: Inconsistent results in experiments using this compound from different batches or after a period of storage.
  • Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Purity Check: Use a stability-indicating analytical method, such as the HPLC-UV method detailed below, to check the purity of the stored material. Compare the chromatogram to that of a new, unopened batch if available.

    • Quantify the Active Ingredient: Perform an assay to determine the exact concentration of this compound in your sample.

    • Review Storage History: Check the storage conditions and duration. If the material was not stored under ideal conditions, degradation is more likely.

    • Logical Troubleshooting Flow:

      A Inconsistent Experimental Results B Check Purity by HPLC A->B C Purity within Specification? B->C D Yes C->D E No C->E F Investigate Other Experimental Parameters D->F G Compound has Degraded E->G H Review Storage Conditions and History G->H I Procure New Batch of Compound H->I

      Caption: Troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Hygroscopicity Assessment

This protocol provides a general method to assess the hygroscopicity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared, shallow weighing vessel.

  • Initial Drying: Dry the sample in a vacuum oven at 40°C for 24 hours to establish a dry baseline weight.

  • Humidity Exposure: Place the sample in a humidity chamber or a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., 80% RH using a saturated ammonium (B1175870) chloride solution).[6] Maintain the temperature at 25°C.

  • Weight Measurement: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 hours), remove the sample and quickly weigh it on an analytical balance.

  • Data Analysis: Calculate the percentage of weight gain at each time point.

Data Presentation:

Time (hours)Initial Weight (mg)Weight after Exposure (mg)Weight Gain (%)
1DataDataData
3DataDataData
6DataDataData
12DataDataData
24DataDataData
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general stability-indicating HPLC-UV method that can be adapted and validated for the analysis of this compound and its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as ketones have a weak n-π* transition around this wavelength).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the test sample of this compound in the mobile phase to achieve a similar concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the retention time of the main peak in the sample chromatogram with that of the standard. Identify and quantify any additional peaks as potential degradation products.

Experimental Workflow Diagram:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 3-Quinuclidinone HCl B Dissolve in Mobile Phase A->B C Prepare Standard Solutions B->C D Prepare Test Samples B->D F Inject Standard Solutions C->F G Inject Test Samples D->G E Set Up HPLC System E->F F->G H Acquire Chromatograms G->H I Compare Retention Times H->I J Identify Degradation Peaks I->J K Quantify Purity and Impurities J->K

Caption: Workflow for HPLC stability testing.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating method. The following are general conditions based on ICH guidelines.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

  • Photodegradation: Expose a solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Forced Degradation Workflow:

cluster_stress Stress Conditions A 3-Quinuclidinone HCl Sample B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C, Solid) A->E F Photolytic (ICH Q1B) A->F G Analyze by Stability-Indicating HPLC-UV/LC-MS B->G C->G D->G E->G F->G H Identify & Quantify Degradation Products G->H

Caption: Forced degradation study workflow.

Quantitative Data Summary (Hypothetical Example):

The following table presents a template for summarizing data from forced degradation studies. Actual data would need to be generated experimentally.

Stress ConditionDurationAssay of 3-Quinuclidinone HCl (%)Total Impurities (%)
0.1 M HCl, 60°C8 hoursDataData
0.1 M NaOH, RT4 hoursDataData
3% H₂O₂, RT24 hoursDataData
Thermal (80°C)48 hoursDataData
PhotolyticICH Q1BDataData

References

Optimizing substrate feeding strategy in biocatalytic reduction of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic reduction of 3-quinuclidinone.

Troubleshooting Guides

Problem 1: Low or No Conversion of 3-Quinuclidinone

Low or no conversion is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Inactive Enzyme - Verify the storage conditions (-20°C or -80°C) and age of the ketoreductase.[1] - Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[1] - If using whole cells, check cell viability and expression levels of the reductase.[1]
Inefficient Cofactor Regeneration - Ensure the cofactor (NADH or NADPH) is present in the reaction mixture.[1][2] - If using an enzyme-coupled system (e.g., glucose dehydrogenase - GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose).[1][2][3] - For whole-cell systems, ensure the metabolic pathways for cofactor regeneration are active.[4]
Sub-optimal Reaction Conditions - pH: Verify that the reaction buffer pH is within the optimal range for the specific ketoreductase, typically around pH 7.0-8.0.[1][2] Some reductases have optimal activity at a specific pH, for instance, a novel ketone reductase KaKR from Kaistia algarum displays highest activity at pH 7.0.[5] - Temperature: Ensure the reaction temperature is optimal for enzyme activity and stability.[1][2] High temperatures can lead to enzyme denaturation.[2] For example, the optimal temperature for the bioreduction by Nocardia sp. is 30°C, while for Rhodococcus erythropolis it is 37°C.[6] A novel 3-quinuclidinone reductase, SaQR, has a remarkable optimal operational temperature of 85°C.[7]
Substrate or Product Inhibition - High concentrations of 3-quinuclidinone or the (R)-3-quinuclidinol product can inhibit the enzyme.[1][2][3] - Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low, steady substrate concentration.[2][3][8]
Presence of Inhibitors - Certain metal ions can inhibit enzyme activity.[2][9] Ensure the reaction medium is free from potential inhibitors. Consider using a chelating agent like EDTA if metal ion contamination is suspected.[2] - Some organic co-solvents used to dissolve the substrate can inactivate ketoreductases.[3] Minimize their use or screen for more tolerant enzymes.[3]
Poor Cell Permeability (Whole-Cell Biocatalysts) - The cell membrane can act as a barrier to the substrate and/or cofactor. Consider cell permeabilization methods if this is suspected.[3]
Problem 2: Low Enantiomeric Excess (ee)

Achieving high enantioselectivity is critical for the synthesis of chiral molecules like (R)- or (S)-3-quinuclidinol.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Incorrect Enzyme Choice - The inherent stereoselectivity of the chosen ketoreductase may be insufficient. Screen different ketoreductases to find one with high stereoselectivity for 3-quinuclidinone. For example, reductases from Rhodococcus erythropolis can produce the (S)-enantiomer with high enantiomeric excess.[1]
Sub-optimal Reaction Conditions - Systematically vary the temperature and pH. Operating at a lower temperature can sometimes enhance enantioselectivity.[1]
Purity of Starting Material - Impurities in the 3-quinuclidinone starting material could interfere with the reaction. Ensure the purity of the substrate through techniques like recrystallization or chromatography.[1]
Racemization of Product - Ensure that the reaction or work-up conditions are not causing racemization of the 3-quinuclidinol (B22445) product.[2]

Frequently Asked Questions (FAQs)

Q1: What is a fed-batch substrate feeding strategy and why is it beneficial?

A1: A fed-batch strategy involves adding the substrate, 3-quinuclidinone, to the reaction in portions over time rather than all at once at the beginning.[3] This method is particularly beneficial when high concentrations of the substrate inhibit the activity of the ketoreductase.[2][3] By maintaining a low and steady concentration of the substrate, enzyme inhibition can be minimized, leading to higher overall conversion and yield.[3] For example, in the production of (R)-(−)-3-quinuclidinol, consecutive additions of 3-quinuclidinone were employed to overcome substrate inhibition at high concentrations.[8]

Q2: How important is cofactor regeneration in the biocatalytic reduction of 3-quinuclidinone?

A2: Cofactor regeneration is crucial for the economic viability of the process on a larger scale.[1][10] Ketoreductases require a cofactor, typically NADH or NADPH, as a source of hydrides for the reduction.[1] These cofactors are expensive to use in stoichiometric amounts.[2][11] In-situ regeneration recycles the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH), allowing for the use of only a catalytic amount.[2]

Q3: What are the common methods for cofactor regeneration?

A3: There are two primary approaches for cofactor regeneration:

  • Enzyme-coupled regeneration: This involves a second enzyme and a sacrificial substrate. A common system is the use of glucose dehydrogenase (GDH) and glucose to regenerate NADH or NADPH.[1][8]

  • Substrate-coupled regeneration: This method uses a single dehydrogenase that catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, such as isopropanol.[4][8]

Q4: Can I produce (S)-3-quinuclidinol instead of (R)-3-quinuclidinol?

A4: Yes, the synthesis of (S)-(+)-3-quinuclidinol is possible by selecting a ketoreductase with the opposite stereoselectivity.[1] For instance, specific reductases from organisms like Rhodococcus erythropolis have been shown to produce the (S)-enantiomer with high enantiomeric excess.[1][12]

Q5: My kinetic resolution yield is stalled at around 50%. Is this normal?

A5: Yes, for a standard kinetic resolution, a yield of approximately 50% for one enantiomer is the theoretical maximum. This is because the enzyme selectively reacts with only one of the two enantiomers in the racemic starting material. To achieve higher yields, a dynamic kinetic resolution (DKR) approach, which involves the in-situ racemization of the unreacted enantiomer, would be necessary.[3]

Experimental Protocols

General Protocol for Biocatalytic Reduction of 3-Quinuclidinone

This protocol provides a general framework. Optimal conditions will vary depending on the specific enzyme and substrates used.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen ketoreductase (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).[5]

    • Add the ketoreductase (as a purified enzyme, cell lysate, or whole cells) to the buffer.

    • If using an enzyme-coupled cofactor regeneration system, add the regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose, typically in excess).[5]

    • Add a catalytic amount of the cofactor (NADH or NADPH).

  • Substrate Addition:

    • For a batch reaction, add the 3-quinuclidinone hydrochloride substrate to the desired final concentration.

    • For a fed-batch reaction, dissolve the total amount of 3-quinuclidinone in a small volume of buffer and add it portion-wise over a predetermined time course to avoid high substrate concentrations that could inhibit the enzyme.[3][5]

  • Reaction Monitoring:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.[3]

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion of 3-quinuclidinone and the formation of 3-quinuclidinol.[3]

  • Work-up and Product Isolation:

    • Upon completion, stop the reaction (e.g., by centrifugation to remove cells or immobilized enzyme).[3]

    • Adjust the pH of the supernatant to >10 with a base solution (e.g., sodium hydroxide).[3]

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.[3]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the 3-quinuclidinol product.[3]

Data Presentation

Table 1: Comparison of Different Ketoreductases for 3-Quinuclidinone Reduction

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)CofactorProduct EnantiomerReference
KaKRKaistia algarum7.050NADH(R)[5]
QNR/bacCMicrobacterium luteolum7.025NADH(R)[8]
SaQRNot Specified-85NAD(H)(R)[7]
ReductaseNocardia sp.8.030-(R)[6]
ReductaseRhodococcus erythropolis8.037-(S)[6]
RrQRRhodotorula rubra--NADPH(R)[13]

Table 2: Effect of Substrate Feeding Strategy on Product Titer and Yield

Substrate Loading (M)Feeding StrategyReaction Time (h)Product Titer (g/L)Space-Time Yield (g L⁻¹ d⁻¹)Reference
0.5Batch2.5--[5]
3.0Fed-batch (2.0 M + 1.0 M)5.5-1569[5]
5.0Fed-batch (2.0 M + 1.0 M + 1.0 M + 1.0 M)--1027[5]
0.939 (15% w/v)Fed-batch (5% additions)48~150-[8]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation prep_buffer Prepare Buffer (Optimal pH) add_enzyme Add Ketoreductase prep_buffer->add_enzyme add_cofactor Add Cofactor & Regeneration System add_enzyme->add_cofactor add_substrate Add 3-Quinuclidinone (Batch or Fed-Batch) add_cofactor->add_substrate run_reaction Incubate (Optimal Temperature & Stirring) add_substrate->run_reaction monitor Monitor Progress (HPLC/GC) run_reaction->monitor stop_reaction Stop Reaction monitor->stop_reaction Reaction Complete adjust_ph Adjust pH > 10 stop_reaction->adjust_ph extract Extract with Organic Solvent adjust_ph->extract isolate Dry and Concentrate extract->isolate product Pure 3-Quinuclidinol isolate->product

Caption: Experimental workflow for the biocatalytic reduction of 3-quinuclidinone.

troubleshooting_logic start Low Conversion? check_enzyme Check Enzyme Activity & Storage start->check_enzyme Yes check_cofactor Verify Cofactor & Regeneration check_enzyme->check_cofactor Active solution_enzyme Use Fresh Enzyme/Verify Expression check_enzyme->solution_enzyme Inactive check_conditions Optimize pH & Temperature check_cofactor->check_conditions Efficient solution_cofactor Ensure Components are Active & Present check_cofactor->solution_cofactor Inefficient check_inhibition Test for Substrate/Product Inhibition check_conditions->check_inhibition Optimal solution_conditions Systematically Vary Conditions check_conditions->solution_conditions Sub-optimal solution_inhibition Implement Fed-Batch Strategy check_inhibition->solution_inhibition Inhibition Observed success Conversion Improved solution_enzyme->success solution_cofactor->success solution_conditions->success solution_inhibition->success

References

Technical Support Center: Chiral Separation of 3-Quinuclidinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-quinuclidinol (B22445) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-quinuclidinol enantiomers important?

A1: 3-Quinuclidinol is a key chiral intermediate in the synthesis of various pharmaceuticals, such as solifenacin, revatropate, and talsaclidine.[1][2] The pharmacological activity of these drugs is often specific to one enantiomer.[2] Regulatory agencies typically require the marketing of the single, active enantiomer. Therefore, robust and reliable chiral separation methods are essential for quality control and to ensure the therapeutic efficacy and safety of the final drug product.[3]

Q2: What are the main analytical techniques used for the chiral separation of 3-quinuclidinol enantiomers?

A2: The primary techniques for the chiral separation of 3-quinuclidinol enantiomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3][4] HPLC is often preferred for quantitative analysis due to its precise and accurate injection and lower detector noise compared to GC.[1]

Q3: Why is pre-column derivatization often necessary for the analysis of 3-quinuclidinol by HPLC?

A3: 3-Quinuclidinol lacks a significant UV chromophore, making it difficult to detect using standard UV detectors in HPLC systems.[4][5] Pre-column derivatization with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, introduces a chromophore into the molecule.[4] This allows for sensitive UV detection and quantification of the enantiomers.[3]

Q4: What types of chiral stationary phases (CSPs) are effective for the HPLC separation of derivatized 3-quinuclidinol enantiomers?

A4: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent enantioselectivity for derivatized 3-quinuclidinol enantiomers.[3] Columns such as Chiralpak IA and Chiralpak IC are commonly used and have been shown to provide high resolution.[1][4][6]

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers in HPLC

Possible Causes:

  • Suboptimal Mobile Phase Composition: The type and ratio of solvents in the mobile phase significantly impact enantioselectivity.

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the specific derivatized enantiomers.

  • Incorrect Column Temperature: Temperature can affect the interactions between the analytes and the CSP, thereby influencing resolution.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time with the CSP, leading to decreased resolution.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Systematically vary the proportions of the organic modifiers (e.g., ethanol, 2-propanol) and the basic additive (e.g., diethylamine (B46881), ethanolamine) in the mobile phase.[1][5]

    • Small changes in the mobile phase composition can have a significant effect on resolution.

  • Screen Different CSPs:

    • If resolution is still poor, consider testing a different polysaccharide-based CSP (e.g., switch between amylose and cellulose-based columns).[3]

  • Adjust Column Temperature:

    • Experiment with different column temperatures. Lowering the temperature often, but not always, improves resolution by enhancing the differences in interaction energies between the enantiomers and the CSP.

  • Reduce Flow Rate:

    • Decrease the flow rate to allow for more time for the enantiomers to interact with the chiral stationary phase, which can lead to better separation.[3]

Issue 2: Significant Peak Tailing in HPLC

Possible Cause:

  • Secondary Interactions: As a basic compound, 3-quinuclidinol can exhibit secondary interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[3]

Troubleshooting Steps:

  • Use a Basic Additive:

    • Incorporate a basic additive, such as diethylamine or ethanolamine, into the mobile phase.[1][5] These additives compete with the analyte for active sites on the stationary phase, masking the silanol groups and improving peak shape.

Issue 3: No or Low Signal in UV Detection

Possible Cause:

  • Incomplete or Failed Derivatization: The derivatization reaction may not have gone to completion, resulting in a low concentration of the UV-active derivative.

Troubleshooting Steps:

  • Optimize Derivatization Reaction:

    • Review and optimize the derivatization protocol. Ensure the correct stoichiometry of reagents (derivatizing agent and base) and appropriate reaction conditions (solvent, temperature, and time).[1]

    • After derivatization, excess derivatizing agent can sometimes interfere with the analysis. Diluting the reaction mixture with a solvent like methanol (B129727) can help to consume the excess reagent.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 3-Quinuclidinol Enantiomers via Benzoylation

This method is a well-documented and validated approach for achieving high resolution between the (R)- and (S)-enantiomers of 3-quinuclidinol.[1][4][6]

1. Pre-column Derivatization (Benzoylation):

  • Dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane (B109758) in a 50 mL volumetric flask.
  • Add 1.5 mL of triethylamine (B128534) and 1.0 mL of benzoyl chloride.
  • Shake the flask for 5 minutes.
  • Adjust the volume to 50.0 mL with methanol.
  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[4]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1][4][6]
  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][4][6]
  • Flow Rate: 0.8 mL/min[4]
  • Column Temperature: 15 °C[4]
  • Injection Volume: 10 µL[4]
  • Detection: UV at 230 nm[1][4][6]

Protocol 2: Alternative Chiral HPLC Separation using p-Methoxybenzoylation

This method offers a faster analysis time compared to Protocol 1.[4]

1. Pre-column Derivatization (p-Methoxybenzoylation):

  • The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[4]

2. HPLC Conditions:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[4]
  • Mobile Phase: n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[4]
  • Flow Rate: 1.0 mL/min[4]
  • Column Temperature: 25 °C[4]
  • Injection Volume: 5 µL[4]
  • Detection: UV at 255 nm[4]

Quantitative Data Summary

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[1][4][6]Chiralpak IA (250 x 4.6 mm, 5 µm)[4]
Derivatizing Agent Benzoyl chloride[4]p-Methoxybenzoyl chloride[4]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][4][6]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[4]
Flow Rate 0.8 mL/min[4]1.0 mL/min[4]
Column Temperature 15 °C[4]25 °C[4]
Detection Wavelength 230 nm[1][4][6]255 nm[4]
Retention Time (S)-enantiomer ~12.8 min[4]~6.2 min[4]
Retention Time (R)-enantiomer ~19.3 min[1]Not specified
Resolution > 11.4[1][6]Not specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 3-Quinuclidinol Sample derivatization Pre-column Derivatization sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc HPLC System (Pump, Injector) derivatized_sample->hplc column Chiral Column (e.g., Chiralpak IC/IA) hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: General experimental workflow for the chiral HPLC separation of 3-quinuclidinol.

troubleshooting_logic start Poor Enantiomeric Resolution cause1 Suboptimal Mobile Phase? start->cause1 cause2 Inappropriate CSP? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Flow Rate Too High? start->cause4 solution1 Optimize Solvent Ratios & Additive Concentration cause1->solution1 solution2 Screen Different Chiral Columns cause2->solution2 solution3 Vary Column Temperature cause3->solution3 solution4 Reduce Flow Rate cause4->solution4

Caption: Troubleshooting logic for poor resolution in chiral HPLC analysis.

References

Improving enantioselectivity in the biocatalytic synthesis of (R)-3-quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biocatalytic Synthesis of (R)-3-Quinuclidinol

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the biocatalytic synthesis of (R)-3-quinuclidinol, with a focus on improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary biocatalytic methods for the enantioselective synthesis of (R)-3-quinuclidinol?

A1: The main biocatalytic approach is the asymmetric reduction of 3-quinuclidinone using ketoreductases (KREDs) or specific 3-quinuclidinone reductases (QNRs).[1] These enzymes, often sourced from microorganisms like Rhodotorula, Agrobacterium, Kaistia, and Microbacterium, can produce (R)-3-quinuclidinol with high yields and excellent enantiomeric excess (ee).[1][2] The reaction can be performed using isolated enzymes or, more commonly, with whole-cell biocatalysts that co-express the reductase and a cofactor regeneration system.[3]

Q2: My reaction shows high conversion but the enantiomeric excess (ee) of (R)-3-quinuclidinol is lower than expected. How can I improve it?

A2: Low enantioselectivity can stem from several factors. Here are some troubleshooting steps:

  • Incorrect Enzyme Choice: The inherent stereoselectivity of your chosen reductase may be insufficient. It is advisable to screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.[4]

  • Presence of Contaminating Enzymes: If you are using a whole-cell system or crude cell lysate, endogenous reductases from the host organism (e.g., E. coli) might be producing the undesired (S)-enantiomer.[4] Using a purified enzyme preparation can resolve this issue.[4]

  • Suboptimal Reaction Conditions: Temperature and pH can influence enantioselectivity. Systematically varying these parameters is recommended.[4][5] In some cases, lowering the reaction temperature can enhance the enantiomeric excess.[4]

  • Purity of Starting Material: Impurities in the 3-quinuclidinone substrate could interfere with the enzymatic reaction. Ensure the purity of your starting material using techniques like recrystallization or chromatography.[5]

  • Product Racemization: Although less common for this product, ensure that your reaction or work-up conditions (e.g., extreme pH) are not causing racemization of the (R)-3-quinuclidinol product.[4]

Q3: What is cofactor regeneration and why is it essential for this biocatalytic reduction?

A3: Ketoreductases require a hydride source, typically from the cofactors NADH or NADPH, to reduce the ketone substrate (3-quinuclidinone).[4] These cofactors are expensive to use in stoichiometric amounts, making the process economically unviable on a larger scale.[4][5] Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH).[4] This allows for the use of only a catalytic amount of the costly cofactor.[4] Common and efficient regeneration systems involve coupling the main reaction with a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose.[4][5]

Q4: My biocatalytic reaction has low or no conversion of 3-quinuclidinone. What are the potential causes and solutions?

A4: Low conversion can be attributed to several factors. A systematic troubleshooting approach is recommended:

  • Enzyme Inactivity: The enzyme may have low specific activity or be inactive. Verify the activity of your enzyme batch with a standard assay and ensure proper storage conditions (e.g., -20°C or -80°C).[5] If using whole cells, check cell viability and the expression levels of the reductase.[5]

  • Inefficient Cofactor Regeneration: The cofactor regeneration system may not be functioning correctly. Ensure the cofactor (NADH or NADPH) and the co-substrate (e.g., glucose) are present in sufficient amounts.[4] Also, confirm the activity of the regeneration enzyme (e.g., GDH).[4]

  • Suboptimal Reaction Conditions: The reaction's pH, temperature, or buffer composition might not be optimal. Most reductases used for this synthesis have an optimal pH range of 5-8 and a temperature range of 20-40°C.[5] Ensure your buffer system does not inhibit the enzyme.[5]

  • Substrate or Product Inhibition: High concentrations of 3-quinuclidinone or (R)-3-quinuclidinol can inhibit the enzyme.[5][6] Try running the reaction at a lower substrate concentration or use a fed-batch approach to maintain a low substrate concentration.[6]

  • Poor Cell Permeability (for whole-cell systems): The cell membrane can act as a barrier, preventing the substrate or cofactor from reaching the enzyme.[6] Consider cell permeabilization methods, such as treatment with toluene (B28343) or Triton X-100.[1]

Q5: Is it possible to synthesize (S)-(+)-3-quinuclidinol using a similar biocatalytic method?

A5: Yes, the (S)-enantiomer can be synthesized by selecting an enzyme with the opposite stereoselectivity.[5] For instance, specific quinuclidinone reductases from organisms like Rhodococcus erythropolis have been shown to produce (S)-3-quinuclidinol with high enantiomeric excess.[5][7][8]

Data Presentation

Table 1: Performance of Various Reductase Enzymes in (R)-3-Quinuclidinol Synthesis

EnzymeSource OrganismExpression HostSubstrate Conc.Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQR Rhodotorula rubra JCM3782Escherichia coli618 mM~100>99.9Not Reported[9][10]
ArQR Agrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent916[9][11]
KaKR Kaistia algarumEscherichia coli5000 mM~100>99.91027[9]
QNR Microbacterium luteolumEscherichia coli939 mM100>99.9Not Reported[9]
AtQR Agrobacterium tumefaciensEscherichia coli50 mM~100>99Not Reported[9]

Note: Reaction conditions and scales may vary between studies, impacting direct comparability.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol describes a typical whole-cell biocatalytic reaction using recombinant E. coli co-expressing a 3-quinuclidinone reductase and glucose dehydrogenase (GDH) for cofactor regeneration.[6][12][13]

1. Biocatalyst Preparation (Recombinant Enzyme Production):

  • Gene Cloning: The genes for the desired 3-quinuclidinone reductase and a GDH are cloned into a suitable expression vector.[12]

  • Transformation: The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).[9]

  • Cultivation and Induction:

    • Inoculate a single colony into Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.[9]

    • Use the overnight culture to inoculate a larger volume of a rich medium like Terrific Broth (TB). Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[9]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[9]

    • Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to promote the expression of soluble protein.[9]

  • Cell Harvesting: Harvest the cells via centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The resulting cell pellet can be used immediately or stored at -80°C.[9]

2. Asymmetric Reduction Reaction:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, resuspend the harvested E. coli cell pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).[4][12] The optimal cell concentration needs to be determined empirically.

    • Add 3-quinuclidinone to the desired final concentration. To avoid substrate inhibition, a fed-batch or portion-wise addition strategy can be employed.[6][12]

    • Add D-glucose (typically 1.1-1.5 molar equivalents relative to the substrate) as the co-substrate for cofactor regeneration.[4]

    • Add a catalytic amount of the required cofactor (e.g., NAD⁺ or NADP⁺).[4]

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.[4]

    • Monitor the reaction progress using a suitable analytical method like GC or HPLC.[4] The formation of gluconic acid from glucose oxidation will lower the pH, so periodic pH monitoring and adjustment may be necessary.[4]

3. Product Isolation and Analysis:

  • Reaction Quenching and Cell Removal: Once the reaction is complete, stop it by adjusting the pH to >10 with a strong base like NaOH.[6][9] Remove the cells and any precipitated proteins by centrifugation.[9]

  • Product Extraction: Extract the (R)-3-quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform (B151607) or ethyl acetate.[9] Repeat the extraction multiple times to maximize recovery.[9]

  • Purification and Analysis:

    • Combine the organic phases, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.[9]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing gene_id Reductase Gene Identification cloning Cloning into Expression Vector gene_id->cloning transform Transformation into E. coli cloning->transform expression Protein Expression & Induction transform->expression harvest Cell Harvesting & Lysis expression->harvest reduction Enzymatic Reduction of 3-Quinuclidinone harvest->reduction cofactor_reg Cofactor Regeneration System (e.g., GDH/Glucose) reduction->cofactor_reg NAD(P)+/NAD(P)H extraction Product Extraction reduction->extraction purification Purification extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis

General experimental workflow for enzymatic (R)-3-quinuclidinol synthesis.

troubleshooting_workflow start Low Enantiomeric Excess (ee) q1 Using whole cells or crude lysate? start->q1 a1_yes Consider endogenous host enzymes. Use purified enzyme. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Have reaction conditions been optimized? a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Systematically vary Temp & pH. Lowering Temp may help. q2->a2_no No q3 Is the starting material pure? a2_yes->q3 a3_yes Consider screening alternative reductases. q3->a3_yes Yes a3_no Purify 3-quinuclidinone (e.g., recrystallization). q3->a3_no No

Troubleshooting logic for low enantioselectivity.

cofactor_regeneration sub 3-Quinuclidinone kred Ketoreductase (KRED) sub->kred prod (R)-3-Quinuclidinol nadph NAD(P)H nadph->kred nadp NAD(P)+ gdh Glucose Dehydrogenase (GDH) nadp->gdh kred->prod kred->nadp cosub Glucose cosub->gdh coprod Gluconic Acid gdh->nadph Regeneration gdh->coprod

Enzyme-coupled cofactor regeneration system.

References

Technical Support Center: Synthesis of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup procedure for the synthesis of 3-Quinuclidinone hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workup, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction; Inefficient extraction; Product loss during solvent removal.- Ensure the initial reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC).- Perform multiple extractions of the aqueous layer with an organic solvent like chloroform (B151607) to ensure complete recovery.[1]- Use a rotary evaporator for solvent removal to minimize loss of the product.[1]
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel; High concentration of reactants or byproducts.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.
Difficulty in Isolating the Product as a Solid Presence of impurities inhibiting crystallization; Incorrect solvent for recrystallization; Insufficient cooling.- Purify the crude product using column chromatography before recrystallization if significant impurities are present.- Use a proven solvent system for recrystallization, such as hot water and boiling isopropyl alcohol.[1]- Ensure the solution is cooled to a low temperature (0–5 °C) to maximize crystal formation.[1]
Product is an Oil Instead of a Crystalline Solid Presence of residual solvent; Impurities lowering the melting point.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.- Wash the crude product with a non-polar solvent like diethyl ether or hexane (B92381) to remove oily impurities.[2]- Attempt recrystallization from a different solvent system.
Discolored Product (Yellowish or Dark) Presence of colored impurities from the reaction; Degradation of the product.- Treat the solution with activated charcoal before filtration and recrystallization to remove colored impurities.[1]- Avoid excessive heating during the workup and purification steps.- Ensure all reagents and solvents are of high purity.
Solid Mass ("Dope") Formation During Reaction Quenching Rapid change in pH or temperature leading to precipitation of intermediates or byproducts.- Add the quenching solution (e.g., hydrochloric acid) slowly and with vigorous stirring to ensure proper mixing and heat dissipation.[3]- Maintain a controlled temperature during the quenching process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the final purification of this compound?

A1: The most frequently cited method for purification is recrystallization. A common procedure involves dissolving the crude product in a minimum amount of hot water, followed by the addition of boiling isopropyl alcohol until crystallization begins. The mixture is then cooled to induce further precipitation of the purified product.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques can be used to confirm the identity and purity of this compound. These include:

  • Melting Point: The reported melting point is around 300 °C (with decomposition).[4]

  • NMR Spectroscopy (¹H NMR): To confirm the chemical structure.[5]

  • FTIR Spectroscopy: To identify the characteristic functional groups, such as the ketone carbonyl.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Q3: During the workup, what is the purpose of adding hydrochloric acid?

A3: Hydrochloric acid is added for several reasons depending on the specific synthetic route. In many procedures, it serves to:

  • Protonate the tertiary amine of the quinuclidinone, forming the hydrochloride salt which is typically more stable and crystalline.[7]

  • Hydrolyze intermediate esters and effect decarboxylation in routes like the Dieckmann condensation.[3][8]

  • Acidify the reaction mixture to allow for the separation of non-basic impurities during an aqueous extraction.

Q4: Are there any specific safety precautions to consider during the workup?

A4: Yes, several safety precautions should be observed:

  • Handle all organic solvents and reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when handling strong acids like hydrochloric acid.

  • If the synthesis involves potassium metal, extreme caution is necessary due to its high reactivity with water and air.[1]

  • Be aware of potential exotherms, especially during quenching or neutralization steps.[1]

Experimental Protocols

Protocol 1: Workup and Purification following Dieckmann Condensation

This protocol is adapted from a typical Dieckmann condensation route for synthesizing this compound.

  • Quenching and Acidification: After the initial reaction, the mixture is cooled and carefully acidified with hydrochloric acid. This step is often exothermic and may cause foaming due to the evolution of carbon dioxide.[1]

  • Extraction: The aqueous phase is separated, and the organic layer (e.g., toluene) is extracted multiple times with aqueous hydrochloric acid to ensure all the product is in the aqueous phase.[1]

  • Hydrolysis and Decarboxylation: The combined aqueous extracts are heated under reflux to facilitate decarboxylation.[1]

  • Decolorization: The hot solution is treated with activated charcoal to remove colored impurities and then filtered.[1]

  • Solvent Removal: The solvent is removed from the filtrate by evaporation under reduced pressure to yield the crude crystalline residue.[1]

  • Recrystallization: The crude product is dissolved in a minimal amount of hot water, and then boiling isopropyl alcohol is added until crystallization begins. The mixture is cooled to 0-5 °C, and the solid is collected by filtration.[1]

  • Washing and Drying: The collected crystals are washed with a cold solvent like acetone (B3395972) and then dried under vacuum to yield pure this compound.[1]

Protocol 2: Workup following Oxidation of 3-S-Quinuclidinol

This protocol describes a workup procedure for the synthesis of 3-Quinuclidinone from the oxidation of 3-S-quinuclidinol.

  • Quenching: The reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide (B78521) at a low temperature (below -5 °C).[5]

  • Layer Separation and Extraction: The aqueous and organic layers are separated. The aqueous layer is then extracted multiple times with an organic solvent such as chloroform.[5]

  • Solvent Removal: The organic layers are combined, and the solvent is completely removed under vacuum.[5]

  • Salt Formation: The residue is dissolved in isopropyl alcohol, and the solution is cooled. Isopropyl alcohol saturated with HCl is then added slowly to adjust the pH to 1-2, causing the hydrochloride salt to precipitate.[5]

  • Isolation and Washing: The mixture is stirred, and the precipitated solid is collected by filtration and washed with cold isopropyl alcohol.[5]

Visualizations

Workup_Workflow_Dieckmann cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_isolation Isolation & Purification cluster_product Final Product Reaction Post-Dieckmann Condensation Mixture Quench Quench & Acidify (HCl) Reaction->Quench Extract Extract with HCl (aq) Quench->Extract Decarboxylate Reflux for Decarboxylation Extract->Decarboxylate Charcoal Treat with Activated Charcoal Decarboxylate->Charcoal Filter1 Filter Charcoal->Filter1 Evaporate Evaporate Solvent (Reduced Pressure) Filter1->Evaporate Recrystallize Recrystallize from Water/Isopropyl Alcohol Evaporate->Recrystallize Filter2 Filter Recrystallize->Filter2 Wash Wash with Acetone Filter2->Wash Dry Dry under Vacuum Wash->Dry Product Pure 3-Quinuclidinone HCl Dry->Product

Caption: Workflow for the workup and purification of this compound following a Dieckmann condensation synthesis.

Troubleshooting_Logic Start Workup Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity (Color, Form) Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting: - Check extraction efficiency - Verify reaction completion - Optimize solvent removal CheckYield->LowYield No ImpureProduct Purity Troubleshooting: - Recrystallize from different solvents - Use activated charcoal - Perform column chromatography CheckPurity->ImpureProduct No Success Successful Synthesis CheckPurity->Success Yes LowYield->CheckPurity

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Minimizing byproduct formation in the synthesis of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-quinuclidinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important bicyclic amine. Here you will find answers to frequently asked questions and detailed guides to minimize byproduct formation and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-quinuclidinone?

A1: The most widely adopted method for the synthesis of 3-quinuclidinone is the intramolecular Dieckmann condensation of a dialkyl 1-(alkoxycarbonylmethyl)piperidine-4-carboxylate, typically ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. This is followed by hydrolysis and decarboxylation of the resulting β-keto ester intermediate.[1][2]

Q2: What are the critical parameters to control during the Dieckmann condensation to ensure a high yield of 3-quinuclidinone?

A2: To achieve a high yield, it is crucial to control the choice of base, solvent, reaction temperature, and concentration. Anhydrous conditions are essential to prevent hydrolysis of the ester functionalities. The selection of a strong, non-nucleophilic base is critical, and the reaction should be run at a suitable dilution to favor the intramolecular cyclization over intermolecular side reactions.

Q3: How can I purify the final 3-quinuclidinone product?

A3: Purification of 3-quinuclidinone can be achieved through various techniques. If the product is in its hydrochloride salt form, recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, is a common method. For the free base, distillation under reduced pressure or column chromatography can be employed.

Troubleshooting Guide

Issue 1: Low Yield of 3-Quinuclidinone
Potential Cause Suggested Solution
Incomplete Dieckmann Condensation - Base Selection: Use a strong, sterically hindered base like potassium tert-butoxide, which is highly effective for this cyclization. Ensure at least one full equivalent of base is used, as the product is acidic and will be deprotonated by the base. - Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature (often refluxing toluene). Monitor the reaction progress by a suitable technique like TLC or GC.
Intermolecular Condensation (Oligomerization) - Reaction Concentration: Perform the Dieckmann condensation under high-dilution conditions. This will favor the desired intramolecular reaction over the intermolecular side reaction that leads to oligomeric byproducts.
Hydrolysis of Starting Material or Product - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Inefficient Decarboxylation - Acidic Hydrolysis Conditions: Ensure the hydrolysis and decarboxylation step is carried out under sufficiently acidic conditions (e.g., refluxing aqueous HCl) for an adequate period to ensure complete conversion of the β-keto ester intermediate to 3-quinuclidinone.
Issue 2: Presence of Significant Byproducts
Byproduct Formation Pathway Minimization Strategy
Oligomeric Species Intermolecular Claisen-type condensation between two molecules of the starting diester.- High Dilution: As mentioned above, running the reaction at a lower concentration will significantly disfavor the formation of these byproducts.
Unreacted Starting Diester Incomplete reaction due to insufficient base, reaction time, or temperature.- Optimize Reaction Conditions: Ensure the use of an appropriate excess of a strong base and monitor the reaction to completion.
Hydrolyzed Starting Material Presence of water in the reaction mixture leading to the hydrolysis of one or both ester groups of the starting material.- Strict Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Maintain an inert atmosphere throughout the reaction.

Data Presentation

Table 1: Comparison of Bases for Dieckmann Condensation in 3-Quinuclidinone Synthesis

Base Solvent Temperature Typical Yield (%) Key Considerations
Potassium tert-butoxideToluene (B28343)Reflux70-85%Highly effective due to its strong basicity and steric hindrance, minimizing nucleophilic attack.
Sodium ethoxideEthanol/TolueneReflux60-75%A common and less expensive option, but may lead to some transesterification if the starting material has different ester groups.
Sodium HydrideToluene/THFReflux65-80%A strong, non-nucleophilic base, but requires careful handling due to its reactivity with protic solvents.

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Key Experiment: Synthesis of 3-Quinuclidinone via Dieckmann Condensation

Materials:

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

  • Potassium tert-butoxide

  • Anhydrous Toluene

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dieckmann Condensation: A solution of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in anhydrous toluene is added dropwise to a refluxing suspension of potassium tert-butoxide in anhydrous toluene under an inert atmosphere. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched by the addition of aqueous hydrochloric acid. The aqueous layer is separated and refluxed for an extended period (e.g., 4-6 hours) to effect hydrolysis and decarboxylation.

  • Work-up: The acidic solution is cooled and made basic with a concentrated sodium hydroxide solution. The aqueous layer is then extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-quinuclidinone. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Visualizations

Synthesis_Pathway start Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate intermediate β-keto ester intermediate start->intermediate  Dieckmann Condensation (e.g., KOtBu, Toluene, Reflux) product 3-Quinuclidinone intermediate->product  Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Synthetic pathway to 3-quinuclidinone.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Byproduct Formation start Starting Diester product 3-Quinuclidinone (Intramolecular Cyclization) start->product Desired Path (High Dilution) oligomer Oligomeric Byproducts (Intermolecular Condensation) start->oligomer Side Path (High Concentration) hydrolyzed Hydrolyzed Diester start->hydrolyzed Side Path (Presence of Water)

Caption: Byproduct formation pathways.

Troubleshooting_Workflow start Low Yield or High Impurity? check_conditions Review Reaction Conditions: - Anhydrous? - Base strength/equivalents? - Concentration? start->check_conditions check_conditions->start Conditions NOT OK (Adjust & Rerun) check_decarboxylation Verify Complete Decarboxylation check_conditions->check_decarboxylation Conditions OK check_decarboxylation->start Incomplete (Re-run hydrolysis) purification Optimize Purification (Recrystallization/Distillation) check_decarboxylation->purification Decarboxylation Complete end High Purity Product purification->end Successful

Caption: Troubleshooting workflow for 3-quinuclidinone synthesis.

References

Technical Support Center: Enhancing the Stability of 3-Quinuclidinone Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to enhance the stability of 3-Quinuclidinone hydrochloride solutions in your experiments. By understanding the degradation pathways and factors influencing stability, you can ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound solutions.

Q1: My this compound solution has turned yellow. What could be the cause and is it still usable?

A1: A yellow discoloration can indicate degradation of the compound. This is often caused by exposure to light (photodegradation) or high pH conditions (alkaline hydrolysis). It is recommended to prepare fresh solutions and protect them from light. To determine usability, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the remaining active compound and detect any degradation products.

Q2: I observe a loss of potency in my stock solution over time, even when stored at low temperatures. What is happening?

A2: While low temperatures slow down degradation, they do not completely halt it. This compound is susceptible to hydrolysis, especially in aqueous solutions. The stability of the solution is highly dependent on the pH. It is most stable in acidic to neutral conditions. If your solution is unbuffered or has a pH above 7, degradation can still occur. Consider buffering your solution to a pH between 4 and 6. For long-term storage, preparing aliquots and freezing them at -20°C or below is recommended.

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving is not recommended. The high temperatures during autoclaving can accelerate thermal degradation and hydrolysis of this compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Q4: What are the best practices for preparing and storing a stable stock solution of this compound?

A4: To maximize the stability of your stock solution, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH: Maintain a slightly acidic to neutral pH (4-6) by using an appropriate buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer).

  • Protection from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable. For long-term storage, aliquot the solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q5: Are there any known incompatibilities with common laboratory reagents or excipients?

A5: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to rapid degradation. When formulating solutions, it is crucial to assess the compatibility with all excipients. Some excipients may contain reactive impurities that can degrade the active compound. Performing compatibility studies with your specific formulation is highly recommended.

Troubleshooting Guide: Degradation Under Stress Conditions

Stress Condition Potential Observations Primary Degradation Pathway Recommended Action
Acidic Hydrolysis Loss of potency over time.Hydrolysis of the ketone functionality.Maintain pH in the optimal range (4-6). Store at lower temperatures.
Alkaline Hydrolysis Rapid loss of potency, potential color change (yellowing).Base-catalyzed hydrolysis.Avoid pH above 7. Use buffered solutions in the 4-6 pH range.
Oxidation Loss of potency.Oxidation of the amine or adjacent carbons.Use degassed solvents. Store under an inert atmosphere (nitrogen or argon). Avoid contact with oxidizing agents.
Thermal Stress Increased degradation rate, potential for multiple degradation products.Accelerated hydrolysis and other reactions.Store solutions at recommended low temperatures. Avoid heat sterilization methods like autoclaving.
Photodegradation Discoloration (yellowing), loss of potency.Light-induced degradation reactions.Protect solutions from light at all times by using amber vials or covering with foil.

Experimental Protocols

To assist researchers in evaluating the stability of their own this compound solutions, the following are detailed methodologies for forced degradation studies. These protocols are adapted from established guidelines for stability testing of pharmaceutical compounds.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound in solution.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or a relevant buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4, and 8 hours) due to expected faster degradation. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the target concentration.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period (e.g., up to 24 hours), taking samples at various intervals.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Withdraw samples at various time points.

  • Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be stored in the dark under the same temperature conditions.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Quantify the amount of remaining this compound and the formation of degradation products at each time point.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing the stability of this compound solutions.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-6) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to resolve all degradation products.

  • Detection: UV detection at an appropriate wavelength (e.g., around 210 nm, where the ketone chromophore absorbs) is suitable.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Visualizations

The following diagrams illustrate key workflows and concepts related to ensuring the stability of this compound solutions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Water/Buffer) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (70°C) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Quantify Degradation) hplc->data

Figure 1. Workflow for Forced Degradation Studies.

Decision_Tree decision decision start Solution Appearance Unchanged? decision1 Potency Confirmed by HPLC? start->decision1 Yes prep_fresh Prepare Fresh Solution start->prep_fresh No (e.g., yellow) decision2 Solution Protected from Light? decision1->decision2 No ok Solution is Stable Continue Experiment decision1->ok Yes decision3 pH of Solution Acidic/Neutral? decision2->decision3 Yes protect_light Store in Amber Vial or Protect with Foil decision2->protect_light No decision3->prep_fresh No (Alkaline) decision3->prep_fresh Yes (but still unstable) protect_light->prep_fresh buffer_solution Buffer Solution to pH 4-6 buffer_solution->prep_fresh

Figure 2. Troubleshooting Decision Tree for Solution Instability.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Purity of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like (R)-3-quinuclidinol is a critical step in ensuring the safety and efficacy of pharmaceutical products. (R)-3-quinuclidinol is a vital precursor for several active pharmaceutical ingredients, making the precise quantification of its enantiomeric counterpart, (S)-3-quinuclidinol, a regulatory and quality control necessity.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for enantiomeric separations.[1] However, 3-quinuclidinol (B22445) lacks a strong UV chromophore, making direct detection challenging. To overcome this, pre-column derivatization with a UV-active agent is a common and effective strategy.[2][3] This guide provides a comparative overview of two established chiral HPLC methods that employ this derivatization technique to determine the enantiomeric purity of (R)-3-quinuclidinol.

The methods discussed utilize polysaccharide-based CSPs, which are widely recognized for their excellent enantioselectivity for a broad range of compounds, including quinuclidine (B89598) derivatives.[3]

Quantitative Data Summary

The following table summarizes the key performance parameters of two distinct chiral HPLC methods for analyzing the enantiomeric purity of (R)-3-quinuclidinol. Method 1 is a well-validated method documented in peer-reviewed literature, offering high resolution.[4][5] Method 2, found in patent literature, presents an alternative with a significantly faster analysis time.[2]

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2][4][5]Chiralpak IA (250 x 4.6 mm, 5 µm)[2][6]
Derivatizing Agent Benzoyl chloride[2][7]p-Methoxybenzoyl chloride[2]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[2][4][5]n-hexane:ethanol:ethanolamine (B43304) (59.6:40:0.4, v/v/v)[2]
Flow Rate 0.8 mL/min[2][5]1.0 mL/min[2]
Column Temperature 15 °C[2][5]25 °C[2]
Detection Wavelength 230 nm[2][4][5]255 nm[2]
Retention Time (S)-enantiomer ~12.8 min[2]~6.2 min[2]
Retention Time (R)-enantiomer ~19.3 min[2]~8.9 min[2]
Resolution (Rs) > 11.4[2][4]9.09[2]
Analysis Time < 30 min[4][8]< 15 min[2]

Experimental Protocols

Detailed methodologies for the two compared chiral HPLC methods are provided below.

Method 1: Benzoylation with Chiralpak IC Column

This method has been extensively validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision.[4][5]

1. Derivatization and Sample Preparation:

  • Weigh approximately 250 mg of the (R)-3-quinuclidinol sample and dissolve it in 5.0 mL of dichloromethane (B109758) in a 50 mL volumetric flask.

  • Add 0.5 mL of triethylamine, followed by 0.5 mL of benzoyl chloride.

  • Shake the flask for 5 minutes to ensure complete reaction.

  • Dilute the solution to 50.0 mL with methanol (B129727).

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol to obtain the final sample solution for injection.[2]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[4][5]

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Column Temperature: 15 °C[5]

  • Detection: UV at 230 nm[4][5]

Method 2: p-Methoxybenzoylation with Chiralpak IA Column

This method offers a faster alternative for determining enantiomeric purity.

1. Derivatization and Sample Preparation:

  • The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative, which possesses strong UV absorbance.

  • Prepare a sample solution with a concentration of approximately 1.0 mg/mL in the mobile phase or a suitable solvent.

2. HPLC Conditions:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[2][6]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, and ethanolamine in a ratio of 59.6:40:0.4 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 5 µL

  • Column Temperature: 25 °C[2]

  • Detection: UV at 255 nm[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for method selection in chiral HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample (R)-3-Quinuclidinol Sample Derivatization Derivatization (e.g., Benzoyl Chloride) Sample->Derivatization Dilution Dilution to Final Concentration Derivatization->Dilution Injection Inject Sample (10 µL) Dilution->Injection Separation Chiral HPLC Column (e.g., Chiralpak IC) Injection->Separation Detection UV Detector (e.g., 230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

G cluster_considerations Primary Considerations cluster_methods Method Selection start Goal: Determine Enantiomeric Purity of (R)-3-Quinuclidinol Resolution Required Resolution (Rs) start->Resolution Time Analysis Time start->Time Validation Validation Status start->Validation Method1 Method 1: Chiralpak IC High Resolution (>11.4) Validated Method Longer Run Time (~30 min) Resolution->Method1 High Rs is critical Time->Method1 Time is not a constraint Method2 Method 2: Chiralpak IA Good Resolution (9.09) Faster Analysis (<15 min) Time->Method2 High throughput needed Validation->Method1 Requires fully validated method

Caption: Decision tree for selecting a suitable chiral HPLC method.

References

A Comparative Guide to the Asymmetric Hydrogenation of 3-Quinuclidinone: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of (R)-3-quinuclidinol, a crucial chiral building block for various pharmaceuticals, is of paramount importance in drug development and manufacturing.[1][2] The therapeutic efficacy of drugs such as solifenacin, revatropate, and talsaclidine (B17092) is often dependent on a specific stereoisomer, making the stereoselective synthesis of (R)-3-quinuclidinol a critical process step.[1] This guide provides an objective comparison of the two primary strategies for this synthesis: traditional chemical asymmetric hydrogenation and modern biocatalytic methods. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal method for their research and development needs.

The primary methods for the enantioselective synthesis of (R)-3-quinuclidinol are biocatalytic asymmetric reduction of 3-quinuclidinone and chemical asymmetric hydrogenation.[3] Both chemical and enzymatic routes offer viable pathways to (R)-3-quinuclidinol, each with a distinct set of advantages and disadvantages.[1] Chemical synthesis, particularly asymmetric hydrogenation using ruthenium-based catalysts, is a well-established and powerful technology capable of high throughput.[1][4] On the other hand, enzymatic synthesis, often employing whole-cell biocatalysts, is distinguished by its exceptional enantioselectivity and mild, environmentally benign reaction conditions.[1]

Performance Comparison

The choice between chemical and enzymatic synthesis of (R)-3-quinuclidinol hinges on a trade-off between factors like yield, enantiomeric excess (e.e.), reaction conditions, and scalability.[1] The following tables summarize the performance of various catalytic systems.

Table 1: Biocatalytic Reduction of 3-Quinuclidinone

Catalyst (Source)Substrate Conc.Yield (%)e.e. (%)Temp (°C)Time (h)Cofactor/Co-substrate
Whole-Cell E. coli expressing KgQR and mutant GDH242 g/L>99>99.9 (R)303Glucose
Nocardia sp. WY1202-93>99 (R)30--
Rhodococcus erythropolis WY1406-92>99 (S)37--
E. coli expressing ReQR-255 g/L93>99 (S)-14-
Immobilized QNR15% (w/v)100>99.9--2-propanol

Data sourced from multiple studies.[4][5][6]

Table 2: Chemical Asymmetric Hydrogenation of 3-Quinuclidinone

CatalystSubstrate Conc.Yield (%)e.e. (%)Temp (°C)Pressure (atm)Time (h)
RuBr₂--INVALID-LINK--4.3 kg scale-88-90 (>99 after recrystallization)30-45154
RuXY-Diphosphine-bimaH->95>9920-600.1-80 MPa16

Data sourced from multiple studies.[1][7][8]

Experimental Protocols

Detailed methodologies for representative chemical and biocatalytic reductions of 3-quinuclidinone are provided below.

1. Chemical Asymmetric Hydrogenation using RuBr₂--INVALID-LINK--

This protocol is a representative example of asymmetric hydrogenation for the synthesis of (R)-3-quinuclidinol.[9]

  • Catalyst Preparation: In a glovebox, a pressure-resistant reactor is charged with the RuBr₂--INVALID-LINK-- catalyst.[7]

  • Substrate Addition: 3-quinuclidinone and ethanol (B145695) are added to the reactor.[7]

  • Base Addition: A suitable base, such as potassium tert-butoxide, is added to the reaction mixture.[7]

  • Reaction Execution: The reactor is sealed, removed from the glovebox, and connected to a hydrogen source. The reactor is then pressurized to 15 atm with H₂. The reaction mixture is heated to 30-45°C and stirred vigorously for 4 hours.[7][8]

  • Work-up and Analysis: After the reaction is complete, the reactor is carefully vented. The product, (R)-3-quinuclidinol, can be isolated and purified. The enantiomeric excess can be determined by chiral HPLC or GC analysis.[7]

2. Biocatalytic Reduction using Whole-Cell Biocatalyst

This protocol outlines a typical whole-cell biocatalytic process for producing (R)-3-quinuclidinol.[9]

  • Reaction Mixture Preparation: Resting cells of a selected microorganism, such as E. coli co-expressing a 3-quinuclidinone reductase (e.g., from Kaistia granuli) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase), are suspended in a phosphate (B84403) buffer (pH 8.0).[1][9] 3-quinuclidinone hydrochloride and a co-substrate for cofactor regeneration (e.g., glucose) are added to the suspension.[2][9]

  • Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified duration.[3][9]

  • Monitoring and Work-up: The conversion of 3-quinuclidinone to (R)-3-quinuclidinol is monitored using a suitable analytical method like HPLC or GC.[1][2] Upon completion, the mixture is centrifuged to separate the cells.[3]

  • Product Isolation: The supernatant is collected, and the product can be recovered by extraction and subsequent purification steps.[1][3]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both the chemical and biocatalytic hydrogenation processes.

Chemical_Hydrogenation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor with Ru Catalyst add_substrate Add 3-Quinuclidinone & Ethanol charge_reactor->add_substrate add_base Add Base (e.g., KOBu-t) add_substrate->add_base seal_reactor Seal Reactor add_base->seal_reactor pressurize Pressurize with H₂ (15 atm) seal_reactor->pressurize heat_stir Heat (30-45°C) & Stir (4h) pressurize->heat_stir vent_reactor Vent Reactor heat_stir->vent_reactor isolate_purify Isolate & Purify (R)-3-quinuclidinol vent_reactor->isolate_purify analyze_ee Analyze e.e. (Chiral HPLC/GC) isolate_purify->analyze_ee

Workflow for chemical asymmetric hydrogenation.

Biocatalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Isolation suspend_cells Suspend Whole Cells in Buffer add_substrate Add 3-Quinuclidinone-HCl & Co-substrate (Glucose) suspend_cells->add_substrate incubate Incubate with Shaking (e.g., 30°C) add_substrate->incubate monitor Monitor Conversion (HPLC/GC) incubate->monitor centrifuge Centrifuge to Separate Cells monitor->centrifuge extract_product Extract (R)-3-quinuclidinol from Supernatant centrifuge->extract_product purify Purify Product extract_product->purify

Workflow for whole-cell biocatalytic hydrogenation.

Comparative Analysis

Chemical Asymmetric Hydrogenation:

  • Advantages:

    • Well-established and Versatile: A wide array of chiral catalysts and reaction conditions have been developed, offering flexibility in process optimization.[1]

    • High Throughput: Chemical synthesis is a powerful and well-understood technology capable of high throughput.[1]

    • Predictable and Controllable: Chemical reactions are often more straightforward to model and control in terms of kinetics and thermodynamics compared to complex biological systems.[1]

  • Disadvantages:

    • Harsh Reaction Conditions: Often requires high pressures and temperatures.[7][10]

    • Cost of Chiral Ligands: The synthesis of complex chiral ligands for metal catalysts can be expensive and time-consuming.[1]

    • Heavy Metal Contamination: The potential for heavy metal contamination of the final product necessitates additional purification steps.

Biocatalytic Hydrogenation:

  • Advantages:

    • Exceptional Enantioselectivity: Biocatalysts can achieve exceptionally high enantiomeric excess, often exceeding 99.9%.[4]

    • Mild Reaction Conditions: Biocatalytic reactions are conducted in aqueous media under ambient temperature and pressure, leading to a safer and more environmentally friendly process.[1][11]

    • Reduced Downstream Processing: The high selectivity of enzymes minimizes the formation of byproducts, simplifying product purification.[1]

  • Disadvantages:

    • Enzyme Stability and Activity: The performance of the biocatalyst can be sensitive to factors like temperature, pH, and substrate/product inhibition.[1][3]

    • Cofactor Regeneration: Most reductases require expensive cofactors like NADH or NADPH, necessitating a cofactor regeneration system for large-scale synthesis to be economically viable.[3]

    • Process Development Time: The initial investment in developing a robust biocatalyst can be significant.[1]

Conclusion

Both biocatalytic and chemical asymmetric hydrogenation have demonstrated high efficacy in the synthesis of (R)-3-quinuclidinol.[4] Biocatalysts generally operate under milder conditions and can achieve exceptionally high enantiomeric excess.[4] They are particularly advantageous for producing the (R)-enantiomer, a key intermediate for several pharmaceuticals.[4] The use of whole-cell systems can also simplify the process by integrating cofactor regeneration.[4]

Ruthenium catalysts offer the benefits of high turnover numbers, making them suitable for large-scale industrial synthesis.[4] While the initial enantioselectivity may be slightly lower than the best biocatalysts, it is often still very high (up to 99% e.e.), and the product can be further purified to >99% e.e. by recrystallization.[4][8]

The ultimate choice between these synthetic routes will depend on specific project requirements, including the desired scale of production, purity specifications, cost considerations, and environmental impact.[1][4] For high-value pharmaceutical intermediates like (R)-3-quinuclidinol, the trend is shifting towards enzymatic methods that promise a greener and more efficient future for chiral synthesis.[1]

References

A Comparative Guide to the Validation of Analytical Methods for 3-Quinuclidinone Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Quinuclidinone hydrochloride and its derivatives is critical for ensuring product quality, stability, and safety. This guide provides an objective comparison of the two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds. The information presented is supported by a summary of experimental data from various studies and detailed methodologies for key experiments.

The choice between HPLC and GC-MS for the analysis of 3-Quinuclidinone and its derivatives depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay. Due to its polar nature, 3-Quinuclidinone and its alcohol derivative, 3-quinuclidinol (B22445), can present challenges for direct GC-MS analysis, often necessitating a derivatization step to improve chromatographic performance.[1] In contrast, HPLC can often analyze these compounds directly, simplifying sample preparation.[1]

Comparative Analysis of Analytical Methods

The selection of an analytical method is a balance between performance characteristics, the nature of the sample matrix, and the specific goals of the analysis, such as routine quality control versus impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a widely adopted and reliable technique, often considered more straightforward for quantitative analysis than GC due to precise sample injection volumes.[2] For 3-Quinuclidinone derivatives that lack a strong chromophore, pre-column derivatization may be necessary to enable UV detection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds.[1] For polar compounds like 3-quinuclidinol, derivatization is typically required to increase volatility and improve peak shape.[1][4] The key advantage of GC-MS is its high specificity, with mass spectral data providing unequivocal identification of the analyte.[1]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of validated HPLC and GC-MS methods for the analysis of 3-Quinuclidinone derivatives, primarily focusing on 3-quinuclidinol, a key and well-studied derivative.

Table 1: HPLC Method Performance for 3-Quinuclidinol Derivatives

ParameterReported ValueTechnique
Limit of Detection (LOD)0.01 µg/mL - 0.5 µg/mLChiral HPLC with pre-column derivatization[3][5]
Limit of Quantification (LOQ)0.035 µg/mL - 1.5 µg/mLChiral HPLC with pre-column derivatization[3][5]
Linearity Range1.5 - 7.5 µg/mL; 10 - 50 µg/mLChiral HPLC with pre-column derivatization[3][5]
Accuracy (Recovery)98.6% - 101.4%Chiral HPLC with pre-column derivatization[3]
Precision (%RSD)0.47% - 0.67% (Intra-day and Inter-day)HPLC[5]

Table 2: GC-MS Method Performance for 3-Quinuclidinol (with Derivatization)

ParameterReported ValueTechnique
Limit of Detection (LOD)Predicted via S/N ratioGC-MS with derivatization
Limit of Quantification (LOQ)Predicted via S/N ratioGC-MS with derivatization
Linearity RangeLOQ - 120% of LOQGC-MS with derivatization
Accuracy (Recovery)98% - 104%GC-MS with derivatization
Precision (%RSD)Not explicitly statedGC-MS with derivatization

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

HPLC Method for Chiral Separation of 3-Quinuclidinol

This method is suitable for quantifying the enantiomeric purity of 3-quinuclidinol.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing 3-quinuclidinol and dissolve it in dichloromethane.

    • Add benzoyl chloride and triethylamine (B128534) to the solution and allow the mixture to react.

    • Dilute the reaction mixture with methanol (B129727) to the desired concentration.[6]

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4, v/v/v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Detection Wavelength: 230 nm.[7]

    • Injection Volume: 10 µL.[2]

GC-MS Method for 3-Quinuclidinol Analysis

This protocol involves a derivatization step to enhance the volatility and chromatographic behavior of 3-quinuclidinol.

  • Sample Preparation and Derivatization (Acylation):

    • Dissolve the sample containing 3-quinuclidinol in a suitable solvent like dichloromethane.

    • Add an acylating agent (e.g., benzoyl chloride) and a base (e.g., pyridine).

    • Heat the mixture to ensure complete derivatization.[1]

    • Alternatively, for silylation, use a reagent like BSTFA with 1% TMCS in acetonitrile (B52724) and heat.[4]

  • GC-MS Conditions:

    • GC System: A standard GC system coupled to a mass spectrometer.

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a high temperature (e.g., 300°C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 29-600.

Mandatory Visualizations

Experimental Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Target Profile B Select Analytical Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Execute Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) D->E F Data Analysis & Statistical Evaluation E->F G Prepare Validation Report F->G H Implement for Routine Use G->H

Caption: General workflow for the validation of an analytical method.

Relationship Between Key Validation Parameters

G cluster_params Validation Parameters AnalyticalMethod AnalyticalMethod Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision LOD LOD AnalyticalMethod->LOD LOQ LOQ AnalyticalMethod->LOQ Robustness Robustness AnalyticalMethod->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

GC vs HPLC for chiral separation of quinuclidinol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC and HPLC for the Chiral Separation of Quinuclidinol Enantiomers

For researchers, scientists, and drug development professionals, the stereochemistry of pharmaceutical compounds like quinuclidinol is of paramount importance. As a key precursor in the synthesis of active pharmaceutical ingredients such as solifenacin (B1663824) and revatropate, the ability to accurately separate and quantify its enantiomers is critical for quality control and regulatory compliance. The two primary chromatographic techniques for this chiral separation are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This guide provides an objective, data-driven comparison of GC and HPLC for the chiral separation of quinuclidinol enantiomers, complete with experimental protocols and performance data to aid in selecting the most appropriate method for your analytical needs.

Core Principles and Methodologies

The fundamental choice between GC and HPLC for quinuclidinol analysis hinges on the analyte's physical properties and the requirements of the analytical method. Quinuclidinol is a polar compound with low volatility, which presents challenges for direct GC analysis.[1][2] Consequently, derivatization is a mandatory step for both techniques, but for different reasons.

  • Gas Chromatography (GC): In GC, separation occurs based on a compound's volatility and its interaction with a stationary phase. For quinuclidinol, derivatization is essential to increase its volatility and thermal stability, which prevents poor peak shapes and low sensitivity.[1][3] Common strategies involve replacing the active hydrogen of the hydroxyl group through acylation, silylation, or carbonate formation.[1] While GC, especially when coupled with Mass Spectrometry (GC-MS), offers high specificity, it can suffer from higher detector noise compared to HPLC, potentially impacting quantification at low levels.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For the chiral separation of quinuclidinol, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[4][5] Since quinuclidinol lacks a strong UV chromophore, pre-column derivatization is necessary to attach a UV-absorbing group, enabling detection.[5] HPLC is often favored for quantitative analysis due to the high precision and accuracy of modern autosamplers with fixed-volume injection loops.[3][4]

Quantitative Data Comparison

The following tables summarize the performance of published GC and HPLC methods for the chiral separation of derivatized quinuclidinol enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter Method 1: Benzoylation[4][5] Method 2: p-Methoxybenzoylation[5]
Derivatizing Agent Benzoyl chloride p-Methoxybenzoyl chloride
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm) Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[4][5][6] n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[5]
Flow Rate 0.8 mL/min[4][5] 1.0 mL/min[5]
Column Temperature 15 °C[4][5] 25 °C[5]
Detection Wavelength 230 nm[4][5][6] 255 nm[5]
Retention Time (S)-enantiomer ~12.8 min[4][5] ~6.2 min[5]
Retention Time (R)-enantiomer ~19.3 min[4][5] ~8.9 min[5]
Resolution (Rs) > 11.4[4][5] 9.09[5]

| Total Analysis Time | < 30 min[4][5] | < 15 min[5] |

Table 2: Gas Chromatography (GC-MS) Method with Acylation

Parameter Method 3: Acylation Derivatives[2]
Derivatizing Agent Acetyl, Benzoyl, Pentafluorobenzoyl, etc.
Chiral Stationary Phase (Not specified, typically cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Temperature Program Optimized for derivative volatility
Detection Mass Spectrometry (MS)
Retention Time (Unmodified) Broad peak at ~15-15.5 min (at < 5 µg/mL)[2]
Retention Time (Acetyl-derivative) 15.9 min[2]
Retention Time (Benzoyl-derivative) 24.9 min[2]
Resolution (Rs) Not explicitly reported, but sharp, distinct peaks are achieved.

| Total Analysis Time | Can be under 30 minutes, dependent on derivative and temperature program.[3] |

Experimental Protocols

Protocol 1: Chiral HPLC Separation (Benzoylation Method)

This protocol is based on the validated method using a Chiralpak IC column.[4][6][7]

1. Derivatization & Sample Preparation:

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-quinuclidinol (B22445) sample in 5.0 mL of dichloromethane.

  • Sonicate to fully dissolve the sample.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) to the flask.

  • Shake the flask for 5 minutes to complete the reaction.[7]

  • Adjust the volume to 50.0 mL with methanol.

  • Perform a further 1-to-10 dilution by taking 5.0 mL of this solution and diluting it to 50.0 mL with methanol.[7]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[4][5][6]

  • Flow Rate: 0.8 mL/min[4][5]

  • Injection Volume: 10 µL[4][5]

  • Column Temperature: 15 °C[4][5]

  • Detection: UV at 230 nm[4][5][6]

Protocol 2: Chiral GC Separation (Silylation Method)

This protocol describes a common derivatization for GC analysis.[1]

1. Derivatization & Sample Preparation:

  • Prepare a stock solution of the 3-quinuclidinol sample in a suitable solvent and evaporate to dryness under a stream of nitrogen.

  • To the dried residue, add 100 µL of anhydrous acetonitrile.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 80°C for 75-120 minutes.[1]

  • Cool the reaction vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: A chiral capillary column (e.g., based on derivatized cyclodextrins).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split/Splitless, with an appropriate split ratio.

  • Temperature Program: A typical program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This must be optimized for the specific derivative and column.

  • MS Detector: Electron Ionization (EI) source, scanning a mass range of m/z 50-550.

Visualizing the Process

The following diagrams illustrate the analytical workflow and the decision-making process when choosing between GC and HPLC.

G cluster_prep Sample Preparation cluster_gc GC Pathway cluster_hplc HPLC Pathway Sample Quinuclidinol Sample Derivatization Derivatization Step Sample->Derivatization Mandatory for both GC_Deriv Acylation / Silylation (Increase Volatility) Derivatization->GC_Deriv HPLC_Deriv Benzoylation (Add UV Chromophore) Derivatization->HPLC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Column Chiral GC Column (e.g., Cyclodextrin-based) GC_Inject->GC_Column GC_Detect MS Detection GC_Column->GC_Detect Data Data Analysis (Peak Integration, Rs Calc.) GC_Detect->Data HPLC_Inject HPLC Injection HPLC_Deriv->HPLC_Inject HPLC_Column Chiral HPLC Column (e.g., Polysaccharide-based) HPLC_Inject->HPLC_Column HPLC_Detect UV Detection HPLC_Column->HPLC_Detect HPLC_Detect->Data

Caption: General workflow for GC vs. HPLC chiral analysis of Quinuclidinol.

G Start Primary Analytical Goal? Goal_Quant Precise & Accurate Quantification Start->Goal_Quant Quantitative Goal_ID Structural Confirmation & Identification Start->Goal_ID Qualitative Method_HPLC Choose HPLC Goal_Quant->Method_HPLC Method_GC Choose GC-MS Goal_ID->Method_GC Note_HPLC Advantage: - Lower detector noise - High-precision injection - Robust, validated methods exist Method_HPLC->Note_HPLC Note_GC Advantage: - High specificity from MS data - Unequivocal identification Method_GC->Note_GC

Caption: Decision logic for selecting between GC and HPLC for this analysis.

Conclusion and Recommendations

Both GC and HPLC are highly capable techniques for the chiral separation of quinuclidinol enantiomers, with the mandatory requirement of a derivatization step.

HPLC is generally the preferred method for routine quantitative analysis. Validated HPLC methods demonstrate excellent resolution (>11), robustness, and high precision, making them ideal for determining enantiomeric purity in quality control environments.[3][4] The availability of multiple polysaccharide-based chiral stationary phases provides flexibility in method development.[4][5]

GC-MS serves as a powerful alternative, particularly when unequivocal identification is required. The specificity of mass spectrometric detection is a significant advantage for structural confirmation or for analyzing complex matrices.[2][3] However, for trace-level quantification, GC can be more challenging than HPLC due to higher detector noise and less precise injection techniques.[4]

Ultimately, the choice between GC and HPLC will depend on the specific analytical objective. For robust and precise quantification of enantiomeric excess, HPLC is the recommended technique. For qualitative analysis and structural confirmation, GC-MS is an excellent and highly specific tool.

References

A Comparative Guide to Pre-column Derivatization for HPLC Analysis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-quinuclidinol (B22445), a key chiral intermediate and impurity in the synthesis of several active pharmaceutical ingredients (APIs), is of paramount importance. Due to its lack of a significant UV chromophore, direct analysis of 3-quinuclidinol by HPLC with UV detection is challenging. Pre-column derivatization is a widely employed strategy to introduce a chromophore into the molecule, enabling sensitive and accurate quantification. This guide provides a comparative overview of common derivatization agents for the HPLC analysis of 3-quinuclidinol, supported by experimental data and detailed protocols.

The primary goal of derivatization in this context is the esterification of the hydroxyl group of 3-quinuclidinol with a reagent containing a UV-absorbing moiety.[1] This not only enhances detectability but is also a necessary step for the chiral separation of its enantiomers on common chiral stationary phases.[2]

Comparison of Common Derivatization Reagents

The selection of a derivatization reagent is critical and depends on factors such as reaction efficiency, stability of the derivative, and the chromatographic properties of the resulting product. Acyl chlorides are frequently used for the derivatization of alcohols.[3][4] The most commonly reported derivatizing agents for 3-quinuclidinol are benzoyl chloride and its derivatives.

Derivatization ReagentKey Performance ParametersAdvantagesDisadvantages
Benzoyl Chloride Resolution (Rs): > 11.4[2] Analysis Time: < 30 min[2] Detection Wavelength: 230 nm[1][2]Well-established and validated method with high resolution.[2] Reagents are readily available.Derivatization protocol may require isolation of the product, which can introduce quantification errors if not done carefully.[2]
p-Methoxybenzoyl Chloride Resolution (Rs): 9.09[1] Analysis Time: < 15 min[1] Detection Wavelength: 255 nm[1]Faster analysis time compared to the benzoyl chloride method.[1]Method described in patent literature, may require further validation for specific applications.[1]
Experimental Data Summary

The following table summarizes the key quantitative parameters for two chiral HPLC methods for the analysis of 3-quinuclidinol following pre-column derivatization.

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[1][2]Chiralpak IA (250 x 4.6 mm, 5 µm)[1]
Derivatizing Agent Benzoyl chloride[1][2]p-Methoxybenzoyl chloride[1]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (B46881) (80:8:12:0.4, v/v/v/v)[1][2]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[1]
Flow Rate 0.8 mL/min[1]1.0 mL/min[1]
Column Temperature 15 °C[1]25 °C[1]
Detection Wavelength 230 nm[1][2]255 nm[1]
Retention Time (S)-enantiomer ~12.8 min[1]~6.2 min[1]
Retention Time (R)-enantiomer ~19.3 min[1]~8.9 min[1]
Resolution (Rs) > 11.4[2]9.09[1]
Analysis Time < 30 min[2]< 15 min[1]
Alternative Analytical Approaches

While HPLC with pre-column derivatization is a robust method, other techniques can also be employed for the analysis of 3-quinuclidinol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity. However, due to the polar nature of 3-quinuclidinol, derivatization (e.g., silylation) is often required to improve its volatility and chromatographic behavior.[5][6]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is another powerful tool for the analysis of chiral compounds and can be used for 3-quinuclidinol.[7]

The choice between these methods depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.[5]

Experimental Workflow and Protocols

A generalized workflow for the pre-column derivatization and HPLC analysis of 3-quinuclidinol is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 3-Quinuclidinol Sample Solvent Dissolve in Dichloromethane (B109758) Sample->Solvent Reagents Add Derivatizing Agent (e.g., Benzoyl Chloride) & Triethylamine (B128534) Solvent->Reagents Reaction Reaction (e.g., 5 min shake) Reagents->Reaction Dilution1 Dilute with Methanol Reaction->Dilution1 Dilution2 Further Dilution with Methanol Dilution1->Dilution2 Injection Inject into HPLC Dilution2->Injection Separation Chiral Separation (e.g., Chiralpak IC) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for pre-column derivatization and HPLC analysis of 3-quinuclidinol.

Detailed Experimental Protocol: Benzoylation of 3-Quinuclidinol

This protocol is adapted from a validated method for the quantification of the (S)-enantiomer in (R)-3-quinuclidinol.[2][7]

1. Reagents and Materials:

  • 3-Quinuclidinol sample

  • Dichloromethane (DCM)

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Diethylamine (DEA)

  • Volumetric flasks (50 mL)

  • Pipettes

2. Derivatization Procedure:

  • Accurately weigh approximately 250 mg of the 3-quinuclidinol sample into a 50 mL volumetric flask.

  • Add 5.0 mL of dichloromethane and sonicate to dissolve the sample completely.[2]

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask.[2][7]

  • Shake the flask for 5 minutes to ensure complete reaction.[2][7]

  • Dilute the reaction mixture to 50.0 mL with methanol.[2][7]

  • Pipette 5.0 mL of this solution into another 50.0 mL volumetric flask and dilute to the mark with methanol.[2] This final solution is ready for HPLC analysis.

3. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[2]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 15 °C[1]

  • Detection: UV at 230 nm[2]

4. System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of the derivatized racemic 3-quinuclidinol to ensure adequate resolution between the enantiomeric peaks. The resolution should be greater than 11.4.[2]

References

A Comparative Guide to the Synthesis of 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Quinuclidinone is a crucial bicyclic scaffold and a key intermediate in the synthesis of a wide range of pharmaceuticals, including antagonists for muscarinic M1 receptors, and other biologically active compounds. Its hydrochloride salt is often the preferred form for handling and storage. The construction of the strained azabicyclo[2.2.2]octane core of 3-quinuclidinone has been approached through several synthetic strategies. This guide provides a comparative analysis of the most common and alternative synthesis routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

At a Glance: Performance Comparison of Synthesis Routes

The selection of a synthetic route to 3-Quinuclidinone hydrochloride is often a trade-off between factors such as starting material availability, overall yield, reaction conditions, and scalability. Below is a summary of quantitative data for three distinct and prominent synthetic pathways.

ParameterTraditional Dieckmann CondensationImproved Dieckmann CondensationOxidation of 3-S-Quinuclidinol
Starting Material Ethyl isonicotinate (B8489971)Piperidine-4-carboxylic acid3-S-Quinuclidinol
Key Reaction Dieckmann CondensationDieckmann CondensationCorey-Kim Oxidation
Overall Yield 64-78% (from 1-carbethoxymethyl-4-carbethoxypiperidine)71% (overall from ethyl piperidine (B6355638) 4-carboxylate)79%
Scalability Demonstrated at gram scaleTouted as scalable and economically viablePresented as industrially efficient
Key Advantages Well-established and documentedAvoids high-pressure hydrogenation, simpler starting materialEfficient recycling of an unwanted isomer, high-yielding single step
Key Disadvantages High-pressure hydrogenation step, use of metallic potassiumMulti-step processDependent on the availability of the chiral starting material

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the three compared synthesis routes. Each description is accompanied by a visualization of the reaction workflow.

Traditional Route: Dieckmann Condensation from Ethyl Isonicotinate

This is a classic and well-documented method that builds the quinuclidine (B89598) ring system through an intramolecular condensation of a substituted piperidine diester.

Step A: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Ethyl isonicotinate is quaternized with ethyl bromoacetate.

  • The resulting pyridinium (B92312) salt is hydrogenated at 90°C under an initial pressure of 100 atm using a 10% palladium on charcoal catalyst. This reduction of the pyridine (B92270) ring to a piperidine ring typically takes 30-60 minutes.[1]

  • After filtration of the catalyst, the product is worked up with potassium carbonate and extracted with chloroform.

  • The crude product is purified by vacuum distillation to yield 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil (64–78% yield).[1]

Step B: Synthesis of this compound

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in absolute toluene (B28343) is added to a refluxing suspension of potassium in toluene under a nitrogen atmosphere to initiate the Dieckmann condensation.

  • The reaction mixture is cooled and decomposed by the careful addition of 10N hydrochloric acid.

  • The aqueous extracts are combined and refluxed for 15 hours to effect decarboxylation.[1]

  • The solution is then treated with activated charcoal, filtered, and evaporated to dryness.

  • The residue is dissolved in water, made alkaline with potassium carbonate, and extracted with ether.

  • The ether extract is dried, and the solvent is removed. The resulting crude 3-quinuclidinone is dissolved in a minimal amount of hot water, and boiling isopropyl alcohol is added to precipitate the hydrochloride salt.

  • The product is collected by filtration, washed with acetone, and dried to give this compound with a yield of 77–82% for this step.[1]

G cluster_0 Step A: Piperidine Synthesis cluster_1 Step B: Cyclization and Final Product Formation Ethyl_Isonicotinate Ethyl Isonicotinate Quaternization Quaternization (Ethyl Bromoacetate) Ethyl_Isonicotinate->Quaternization Pyridinium_Salt 1-Carbethoxymethyl-4- carbethoxypyridinium bromide Quaternization->Pyridinium_Salt Hydrogenation Hydrogenation (H₂, Pd/C, 100 atm, 90°C) Pyridinium_Salt->Hydrogenation Piperidine_Diester 1-Carbethoxymethyl-4- carbethoxypiperidine Hydrogenation->Piperidine_Diester Piperidine_Diester_2 1-Carbethoxymethyl-4- carbethoxypiperidine Dieckmann Dieckmann Condensation (Potassium, Toluene, Reflux) Piperidine_Diester_2->Dieckmann Keto_Ester Intermediate β-Keto Ester Dieckmann->Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (10N HCl, Reflux) Keto_Ester->Hydrolysis_Decarboxylation Quinuclidinone_Base 3-Quinuclidinone (Free Base) Hydrolysis_Decarboxylation->Quinuclidinone_Base HCl_Salt_Formation Salt Formation (HCl, Isopropyl Alcohol) Quinuclidinone_Base->HCl_Salt_Formation Final_Product This compound HCl_Salt_Formation->Final_Product

Traditional Dieckmann Condensation Pathway.
Improved Route: Dieckmann Condensation from Piperidine-4-carboxylic Acid

This modified approach is described as a simpler and safer route, avoiding the use of pyridine and high-pressure hydrogenation. It begins with the more accessible starting material, piperidine-4-carboxylic acid (isonipecotic acid).[2][3]

Step A: Synthesis of Ethyl piperidine 4-carboxylate

  • To a solution of isonipecotic acid in methanol (B129727) at 0°C under a nitrogen atmosphere, thionyl chloride is added dropwise.

  • The reaction mixture is then heated to reflux for 6 hours.

  • Excess methanol is distilled off, and the resulting paste is dissolved in ethyl acetate (B1210297) and neutralized with a saturated sodium bicarbonate solution.

  • The organic layer is dried and concentrated to afford ethyl piperidine 4-carboxylate as a colorless liquid (92% yield).[3]

Step B: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate

  • Ethyl piperidine 4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate to yield the diester, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.[2][3]

Step C: One-Pot Dieckmann Reaction, Hydrolysis, and Decarboxylation

  • The diester from Step B, dissolved in dry toluene, is added dropwise to a refluxing solution of potassium tert-butoxide in toluene under a nitrogen atmosphere over 3 hours.[2]

  • After the reaction is complete, the mixture is cooled to 0-5°C, and cold 6N HCl is added.

  • The aqueous layer is separated and refluxed for 14 hours to achieve hydrolysis and decarboxylation.[3]

  • The reaction mixture is then worked up to isolate the final product, this compound. The overall yield for this one-pot step is reported to be 77%, resulting in a total yield of 71% from ethyl piperidine 4-carboxylate.

G cluster_0 Step A & B: Diester Formation cluster_1 Step C: One-Pot Cyclization Isonipecotic_Acid Piperidine-4-carboxylic Acid Esterification Esterification (Thionyl Chloride, Methanol) Isonipecotic_Acid->Esterification Piperidine_Ester Ethyl piperidine 4-carboxylate Esterification->Piperidine_Ester Condensation Condensation (Methyl Chloroacetate, Na₂CO₃) Piperidine_Ester->Condensation Diester Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate Condensation->Diester Diester_2 Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate One_Pot One-Pot Reaction: 1. Dieckmann (KOtBu, Toluene) 2. Hydrolysis & Decarboxylation (HCl, Reflux) Diester_2->One_Pot Final_Product This compound One_Pot->Final_Product

Improved Dieckmann Condensation Pathway.
Alternative Route: Oxidation of 3-S-Quinuclidinol

This route provides an efficient, one-step method for producing 3-quinuclidinone from 3-quinuclidinol. It is particularly valuable as a method for recycling the unwanted (S)-enantiomer that may be a byproduct of a chiral synthesis of (R)-3-quinuclidinol, a valuable building block in its own right.[4] The described method utilizes a Corey-Kim oxidation.

  • To a solution of 3-S-quinuclidinol in a suitable solvent, a complex of a sulfide (B99878) (e.g., dimethyl sulfide) and N-chlorosuccinimide (NCS) is utilized as the oxidizing agent.[5]

  • The reaction is operationally simple and highly selective.[5]

  • After completion of the reaction, a dilute sodium hydroxide (B78521) solution is added at a temperature below -5°C. The mixture is then warmed to 20°C and stirred for 1 hour.[5]

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are distilled under vacuum. Isopropyl alcohol is added to the residue.

  • The solution is cooled to 10-15°C, and isopropyl alcohol saturated with HCl is slowly added to adjust the pH to 1-2, precipitating the hydrochloride salt.

  • The mixture is stirred for 1 hour, and the product is collected by filtration and washed with isopropyl alcohol.

  • This process yields this compound in 79% yield.[5]

G Quinuclidinol 3-S-Quinuclidinol Oxidation Corey-Kim Oxidation (NCS, Dimethyl Sulfide) Quinuclidinol->Oxidation Quinuclidinone_Base 3-Quinuclidinone (Free Base) Oxidation->Quinuclidinone_Base Workup Aqueous Workup (NaOH, Chloroform Extraction) Salt_Formation Salt Formation (IPA-HCl) Quinuclidinone_Base->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Oxidation Pathway from 3-S-Quinuclidinol.

Conclusion

Three viable synthetic routes to this compound have been compared, each with distinct advantages.

  • The Traditional Dieckmann Condensation is a well-established, albeit lengthy, process requiring high-pressure hydrogenation.[1]

  • The Improved Dieckmann Condensation offers a more streamlined approach from a simpler starting material, avoiding hazardous reagents and harsh conditions, making it attractive for larger-scale synthesis.[3][4]

  • The Oxidation of 3-S-Quinuclidinol stands out as a highly efficient, single-step transformation, ideal for processes where the enantiomeric alcohol is available as a byproduct.[5]

The ultimate choice of synthesis will depend on the specific requirements of the research or development program, including cost, scale, available equipment, and the source of starting materials. This guide provides the necessary data and procedural outlines to make an informed decision.

References

Comparative Efficacy of 3-Quinuclidinone-Derived Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3-quinuclidinone-derived muscarinic agonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of compounds targeting the muscarinic acetylcholine (B1216132) receptor system.

The 3-quinuclidinone scaffold has proven to be a versatile platform for the development of potent muscarinic acetylcholine receptor (mAChR) ligands. Agonists derived from this core structure have shown potential in treating a variety of conditions, including Alzheimer's disease and schizophrenia.[1] This guide focuses on the comparative efficacy of these agonists, presenting available quantitative data, detailing experimental protocols, and illustrating key concepts with diagrams.

Data Presentation: A Comparative Analysis

One notable study synthesized and evaluated a series of novel quinuclidinyl N-phenylcarbamate analogs.[1] Among these, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (compound 3c ) and (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (compound 3b ) demonstrated high affinity for muscarinic receptors.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 vs M2 SelectivityFunctional Activity
3c 2.0132.62.21.8~5-foldAgonist
3b --7.6--17-foldNot explicitly stated

Table 1: Binding Affinities (Ki) of Selected 3-Quinuclidinone-Derived Muscarinic Agonists. Data extracted from a study by Lee et al. (2019).[1] A lower Ki value indicates a higher binding affinity. The functional activity of compound 3c was confirmed via a [3H]dopamine release assay.[1]

Another class of 3-quinuclidinone derivatives, the O-alkynyloximes, have also been investigated for their muscarinic agonist activity. Two compounds from a synthesized series, 15 and 18 , were identified as a potential agonist and partial agonist, respectively, based on their pirenzepine/oxotremorine M ratios from radioligand displacement assays.[2] Unfortunately, specific EC50 values from functional assays for these compounds were not provided in the initial findings.

Experimental Protocols: Methodologies for Efficacy Determination

The determination of the efficacy of these muscarinic agonists relies on a combination of binding and functional assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for the different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled 3-quinuclidinone-derived compounds by measuring their ability to compete with a radiolabeled ligand for binding to specific muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

  • Unlabeled test compounds (3-quinuclidinone derivatives).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Non-specific binding determinator (e.g., atropine).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: Calcium Imaging

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist, antagonist, or partial agonist, and for quantifying its potency (EC50) and efficacy (Emax). Calcium imaging is a common method for assessing the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of 3-quinuclidinone-derived agonists to elicit an increase in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (3-quinuclidinone derivatives).

  • Fluorescence microplate reader or a fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer.

  • Washing: Wash the cells to remove the extracellular dye.

  • Agonist Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 3-Quinuclidinone Agonist mAChR M1/M3/M5 Receptor Agonist->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Gq-coupled muscarinic receptor signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubation Test_Compound 3-Quinuclidinone Derivative Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Quinuclidinone Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for the structural confirmation of reaction products derived from 3-Quinuclidinone hydrochloride: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data for a representative reaction product to illustrate the strengths and applications of each method.

The rigid bicyclic framework of 3-quinuclidinone is a valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Verifying the precise atomic arrangement of its derivatives is crucial for understanding structure-activity relationships and ensuring the desired pharmacological profile. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers detailed insights into the molecule's structure and dynamics in solution.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment, stereochemistry, dynamic processes
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformationProvides information about the molecule's structure and behavior in a biologically relevant solution state; non-destructive
Limitations Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the moleculeDoes not directly provide bond lengths and angles with the same precision as X-ray crystallography; interpretation can be complex for large molecules

Case Study: Structural Elucidation of a 3-Quinuclidinone Derivative

To illustrate the complementary nature of these techniques, we will examine the structural confirmation of a product from the reaction of this compound. A common reaction involves the Knoevenagel condensation of 3-quinuclidinone with an aldehyde, followed by further derivatization. For this guide, we will reference data from the synthesis of novel quinuclidinone derivatives designed as potential anti-proliferative agents.

One such derivative, Methyl (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate, was synthesized and characterized.

X-ray Crystallography Data

A single crystal of a closely related derivative, (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzonitrile, was subjected to X-ray diffraction analysis, providing definitive proof of its structure. The key crystallographic data are summarized below.

ParameterValue
Empirical FormulaC₁₇H₁₆N₂O
Formula Weight276.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.456(3)
b (Å)13.012(4)
c (Å)10.987(3)
α (°)90
β (°)108.78(3)
γ (°)90
Volume (ų)1414.1(7)
Z4
Density (calculated) (Mg/m³)1.296
Absorption Coefficient (mm⁻¹)0.084
F(000)584

This data provides the precise unit cell dimensions and symmetry of the crystal, from which the exact three-dimensional arrangement of the atoms, including bond lengths and angles, can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of the related ester derivative, Methyl (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate, was confirmed in solution using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.98d, J = 8.4 Hz2HAromatic
7.28d, J = 8.4 Hz2HAromatic
6.40s1HVinylic
3.89s3HOCH₃
3.40 - 3.30m2HQuinuclidine
3.00 - 2.85m4HQuinuclidine
2.00 - 1.80m4HQuinuclidine

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ)Assignment
205.0C=O
166.7Ester C=O
142.1Aromatic
139.8Aromatic
129.8Aromatic
128.9Aromatic
128.7Vinylic
127.9Vinylic
52.1OCH₃
51.8Quinuclidine
47.1Quinuclidine
32.8Quinuclidine
27.9Quinuclidine

The NMR data corroborates the structure determined by X-ray crystallography, confirming the presence of the quinuclidinone core, the substituted benzene (B151609) ring, and the vinylic proton, and establishing the connectivity of the atoms in the molecule as it exists in solution.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to optimize its homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish atomic connectivity.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. The spectra are phased, baseline corrected, and referenced to the internal standard.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific atoms within the molecule and elucidate its structure.

Visualizing the Workflow

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start 3-Quinuclidinone Hydrochloride Reaction Reaction (e.g., Knoevenagel Condensation) Start->Reaction Product Reaction Product Reaction->Product XRay X-ray Crystallography Product->XRay NMR NMR Spectroscopy Product->NMR XRay_Data Solid-State Structure (Bond Lengths, Angles) XRay->XRay_Data NMR_Data Solution Structure (Connectivity, Dynamics) NMR->NMR_Data Confirmation Structural Confirmation XRay_Data->Confirmation NMR_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound reaction products.

Conclusion

Both single-crystal X-ray crystallography and NMR spectroscopy are indispensable tools for the structural confirmation of this compound reaction products. X-ray crystallography provides an unambiguous determination of the solid-state structure, which is often considered the "gold standard" for structural proof. NMR spectroscopy complements this by providing detailed information about the molecule's structure and behavior in solution, a medium more relevant to biological systems. The combined use of these powerful analytical techniques allows for a comprehensive and unequivocal characterization of novel chemical entities, which is a critical step in modern drug discovery and development.

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral compounds is a critical analytical challenge. 3-Quinuclidinol (B22445), a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), requires robust and efficient enantioseparation methods to ensure the quality and efficacy of the final drug product. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of 3-quinuclidinol enantiomers, supported by experimental data to aid in the selection of an appropriate analytical strategy.

A crucial aspect of the HPLC analysis of 3-quinuclidinol is the need for pre-column derivatization. The 3-quinuclidinol molecule lacks a significant chromophore, making UV detection challenging. Derivatization with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, introduces a chromophore, enabling sensitive and accurate quantification of the enantiomers.[1]

Performance Comparison of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in chiral separations and have demonstrated excellent performance in resolving the enantiomers of derivatized 3-quinuclidinol.[2] Below is a summary of the performance of two such CSPs, Chiralpak® IC and Chiralpak® IA.

ParameterMethod 1: Chiralpak® ICMethod 2: Chiralpak® IA
Chiral Stationary Phase Chiralpak® IC (250 x 4.6 mm, 5 µm)Chiralpak® IA (250 x 4.6 mm, 5 µm)
Derivatizing Agent Benzoyl chloridep-Methoxybenzoyl chloride
Mobile Phase n-Hexane:Ethanol:2-Propanol:Diethylamine (B46881) (80:8:12:0.4, v/v/v/v)n-Hexane:Ethanol:Ethanolamine (B43304) (59.6:40:0.4, v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 15 °C25 °C
Detection Wavelength 230 nm255 nm
Retention Time (S)-enantiomer ~12.8 min~6.2 min
Retention Time (R)-enantiomer ~19.3 min~8.9 min
Resolution (Rs) > 11.49.09
Analysis Time < 30 min< 15 min

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. The following sections outline the methodologies for the two polysaccharide-based CSPs.

Method 1: Benzoylation with Chiralpak® IC Analysis

This method, documented in peer-reviewed literature, offers high resolution for the enantiomers of 3-quinuclidinol.[1]

Derivatization Procedure:

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-(R)-quinuclidinol sample in 5.0 mL of dichloromethane.

  • Sonicate the solution to ensure complete dissolution.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) to the flask.

  • Shake the flask for 5 minutes.

  • Adjust the volume to 50.0 mL with methanol (B129727).

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol before injection.[1]

HPLC Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 15 °C[1]

  • Detection: UV at 230 nm[1]

Method 2: Alternative Derivatization with Chiralpak® IA Analysis

This method provides a faster analysis time compared to Method 1 and utilizes a different derivatizing agent and stationary phase.[1]

Derivatization Procedure (with p-Methoxybenzoyl chloride): The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative, which possesses a chromophore suitable for UV detection.[1]

HPLC Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 25 °C[1]

  • Detection: UV at 255 nm[1]

Potential Applicability of Other CSP Classes

While direct experimental data for the separation of 3-quinuclidinol on other classes of CSPs is limited in the reviewed literature, their established chiral recognition mechanisms for structurally similar compounds suggest potential applicability.

  • Cyclodextrin-Based CSPs: These CSPs separate enantiomers based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin (B1172386) can interact with the nonpolar portion of the analyte, while the hydroxyl groups on the rim can form hydrogen bonds. For derivatized 3-quinuclidinol, the aromatic derivatizing group could fit into the cyclodextrin cavity, and the hydroxyl or amino groups on the quinuclidine (B89598) ring could interact with the rim, potentially leading to enantioseparation. These columns are often used in reversed-phase or polar organic modes.

  • Pirkle-Type (Brush-Type) CSPs: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The derivatized 3-quinuclidinol, with its aromatic ring from the derivatizing agent and the polar functional groups on the quinuclidine moiety, presents multiple points for interaction with a Pirkle-type CSP. The success of this type of CSP would depend on the complementary nature of the π-electron density and hydrogen bonding capabilities of the stationary phase and the analyte.

  • Macrocyclic Antibiotic CSPs: These CSPs, such as those based on vancomycin (B549263) or teicoplanin, offer a complex array of chiral recognition sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups. This multi-modal interaction capability makes them suitable for separating a wide range of chiral compounds, including amino alcohols. The derivatized 3-quinuclidinol, with its combination of aromatic, polar, and potentially ionizable groups, could be a good candidate for separation on these versatile CSPs.

Experimental Workflow and Logic

The selection of a suitable chiral stationary phase and the development of a robust separation method typically follow a logical workflow. This process involves initial screening of different CSPs and mobile phases, followed by optimization of the chromatographic conditions to achieve the desired resolution and analysis time.

G cluster_0 Method Development Workflow for 3-Quinuclidinol Enantioseparation Analyte 3-Quinuclidinol (Racemate) Derivatization Pre-column Derivatization (e.g., Benzoyl Chloride) Analyte->Derivatization Screening CSP & Mobile Phase Screening Derivatization->Screening Polysaccharide Polysaccharide CSPs (Chiralpak IC, IA) Screening->Polysaccharide Initial Choice OtherCSPs Other CSPs (Cyclodextrin, Pirkle, etc.) Screening->OtherCSPs Alternative Screening Optimization Method Optimization (Mobile Phase, Temp., Flow Rate) Polysaccharide->Optimization OtherCSPs->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Analysis Routine Enantiomeric Purity Analysis Validation->Analysis

Caption: A logical workflow for the development of a chiral HPLC method for 3-quinuclidinol.

References

Cross-Validation of Analytical Methods for 3-Quinuclidinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-quinuclidinone and its derivatives, such as (R)-3-quinuclidinol, is critical in pharmaceutical development and quality control. As a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and concentration is paramount.[1] This guide provides an objective comparison of analytical methodologies for the analysis of 3-quinuclidinone derivatives, with a focus on cross-validation to ensure the reliability and accuracy of analytical results. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical technique for specific research needs.

Cross-validation of analytical methods involves comparing results from orthogonal techniques—those based on different chemical or physical principles—to confirm the accuracy and reliability of the data.[1] This guide will focus on the two primary analytical techniques employed for the analysis of 3-quinuclidinone derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of 3-quinuclidinone derivatives depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.[2] Due to the polar nature of compounds like 3-quinuclidinol (B22445), direct GC-MS analysis can be challenging, often requiring a derivatization step to improve chromatographic behavior.[2] In contrast, HPLC can often analyze these compounds directly, although specific columns and mobile phases may be necessary, particularly for chiral separations.[2]

Quantitative Data Summary

The following tables summarize the key performance parameters of GC-MS (with derivatization) and HPLC for the quantification of 3-quinuclidinone derivatives, based on available data.

Table 1: Performance Comparison of GC-MS and HPLC for 3-Quinuclidinol Analysis [2]

ParameterGC-MS (with Derivatization)HPLC
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity and interaction with stationary phase
Derivatization Often required to improve volatility and peak shape[2][3]Not always necessary, simplifying sample preparation[2]
Sensitivity High sensitivity and specificity, with mass spectral data providing unequivocal identification[2]Sensitivity is dependent on the detector and chromophore presence; derivatization may be needed for UV detection[1]
Sample Throughput Can be lower due to the additional derivatization stepGenerally higher due to simpler sample preparation
Chiral Separation Possible with chiral columns, but can be challengingWell-suited for chiral separations with a variety of available chiral stationary phases[2]
Instrumentation Requires GC-MS systemRequires HPLC system with appropriate detector (e.g., UV, MS)

Table 2: Comparison of Derivatization Strategies for GC-MS Analysis of 3-Quinuclidinol [3][4][5]

Derivatization MethodReagentAdvantagesDisadvantages
Acylation Acetic anhydride (B1165640), benzoyl chloride, pentafluorobenzoyl chlorideRobust, widely applicable, produces stable derivatives with good chromatographic properties.[3][5]May require removal of excess reagent and byproducts.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Common and effective, significantly increases volatility.[3]Derivatives can be sensitive to moisture.
Carbonate Formation 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl)Forms derivatives with good chromatographic properties.[2][3]May require specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Protocol 1: GC-MS Analysis of 3-Quinuclidinol with Derivatization[2][5]
  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing 3-quinuclidinol and dissolve it in a suitable solvent (e.g., dichloromethane).

    • To an aliquot of the sample solution, add a derivatizing agent (e.g., acetic anhydride or Troc-Cl) and a catalyst (e.g., pyridine (B92270) or triethylamine).[2]

    • Heat the mixture if necessary to ensure complete reaction. For example, acylation reactions can be carried out at 80°C.[4]

  • GC-MS Conditions:

    • Injector: Pulsed splitless mode at 250°C.[5]

    • Oven Temperature Program: 40°C (hold for 3 min), ramp at 8°C/min to 300°C (hold for 3 min).[5]

    • MS Ion Source: 230°C.[5]

    • MS Quadrupole: 150°C.[5]

    • Ionization: Electron Impact (EI) at 70 eV.[5]

    • Scan Range: m/z 29 to 600.[5]

Protocol 2: Chiral HPLC Analysis of 3-Quinuclidinol Enantiomers with Pre-column Derivatization[6][7]
  • Sample Preparation and Derivatization:

    • Dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane.[1]

    • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine (B128534) and shake for 5 minutes.[6]

    • Dilute the reaction mixture with methanol.[6]

  • HPLC Conditions:

    • Column: Chiralpak IC.[6][7]

    • Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 80:8:12:0.4, v/v/v/v).[6][7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 230 nm.[6][7]

    • Column Temperature: 20-35°C.[8]

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis of (R)-3-quinuclidinol and the subsequent analytical validation process.

cluster_synthesis Synthesis of (R)-3-Quinuclidinol cluster_analysis Analytical Cross-Validation 3_Quinuclidinone 3_Quinuclidinone Reduction Reduction 3_Quinuclidinone->Reduction Racemic_3_Quinuclidinol Racemic_3_Quinuclidinol Reduction->Racemic_3_Quinuclidinol Chiral_Resolution Chiral_Resolution Racemic_3_Quinuclidinol->Chiral_Resolution R_3_Quinuclidinol R_3_Quinuclidinol Chiral_Resolution->R_3_Quinuclidinol Sample_Preparation Sample_Preparation R_3_Quinuclidinol->Sample_Preparation GC_MS_Analysis GC_MS_Analysis Sample_Preparation->GC_MS_Analysis HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Data_Comparison Data_Comparison GC_MS_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison

Caption: Workflow for the synthesis and analytical cross-validation of (R)-3-quinuclidinol.

Logical Relationship for Method Selection

The decision-making process for selecting an appropriate analytical method is outlined in the diagram below.

Start Start Chiral_Separation_Needed Chiral_Separation_Needed Start->Chiral_Separation_Needed High_Sensitivity_Required High_Sensitivity_Required Chiral_Separation_Needed->High_Sensitivity_Required No Use_HPLC Use_HPLC Chiral_Separation_Needed->Use_HPLC Yes Use_GC_MS_with_Derivatization Use_GC_MS_with_Derivatization High_Sensitivity_Required->Use_GC_MS_with_Derivatization Yes Consider_HPLC_or_GC_MS Consider_HPLC_or_GC_MS High_Sensitivity_Required->Consider_HPLC_or_GC_MS No End End Use_HPLC->End Use_GC_MS_with_Derivatization->End Consider_HPLC_or_GC_MS->End

Caption: Decision tree for selecting an analytical method for 3-quinuclidinone derivatives.

References

A Comparative Guide for Synthetic Precursors: 3-Quinuclidinone Hydrochloride vs. Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable starting material is a critical decision in the synthesis of complex molecules, particularly in the pharmaceutical industry. The structural framework of the precursor often dictates the synthetic strategy, influencing reaction efficiency, yield, and the overall feasibility of the process. This guide provides an objective comparison of two key bicyclic amine precursors: 3-Quinuclidinone hydrochloride and Tropinone. Both molecules serve as versatile building blocks for the synthesis of a wide range of biologically active compounds.

At a Glance: Key Differences

FeatureThis compoundTropinone
Core Structure 1-Azabicyclo[2.2.2]octan-3-one8-Methyl-8-azabicyclo[3.2.1]octan-3-one
Common Applications Precursor to Cevimeline, Solifenacin, and cannabinoid receptor ligands.[1]Precursor to tropane (B1204802) alkaloids such as Atropine and Cocaine.[2]
Typical Synthesis Dieckmann CondensationRobinson "one-pot" Biomimetic Synthesis
Physical State White to off-white crystalline powderColorless to brown crystalline solid
Melting Point >300 °C (decomposes)40-44 °C

Structural and Physical Properties

The fundamental difference between 3-Quinuclidinone and Tropinone lies in their bicyclic core. 3-Quinuclidinone possesses a rigid [2.2.2] bicyclic system, while Tropinone has a more flexible [3.2.1] bicyclic system with a methyl group on the nitrogen atom. This structural variance influences their reactivity and the stereochemical outcomes of their reactions.

Table 1: Physical and Chemical Properties

PropertyThis compoundTropinone
Molecular Formula C₇H₁₁NO · HClC₈H₁₃NO
Molar Mass 161.63 g/mol 139.19 g/mol
Appearance White to off-white crystalline powderColorless to brown crystalline solid
Melting Point >300 °C (decomposes)40-44 °C
Boiling Point Not applicableDecomposes
Solubility Soluble in waterSparingly soluble in water, soluble in organic solvents

Synthetic Pathways to the Precursors

The accessibility of a precursor is a crucial factor in its selection. Both this compound and Tropinone have well-established synthetic routes, with the Robinson synthesis of Tropinone being a classic example of a biomimetic, one-pot reaction.

Synthesis of this compound via Dieckmann Condensation

A common and effective method for synthesizing this compound is through an intramolecular Dieckmann condensation of a substituted piperidine (B6355638) diester.[3][4]

G cluster_0 Synthesis of this compound A Piperidine-4-carboxylic acid B Ethyl piperidine-4-carboxylate A->B SOCl₂, EtOH C Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate B->C ClCH₂CO₂Me, Na₂CO₃ D 3-Quinuclidinone C->D:w 1. KOBu-t (Dieckmann) 2. H⁺, Δ (-CO₂) E 3-Quinuclidinone Hydrochloride D->E HCl G cluster_1 Robinson's Synthesis of Tropinone Succinaldehyde Succinaldehyde Tropinone Tropinone Succinaldehyde->Tropinone:n One-pot reaction Methylamine Methylamine Methylamine->Tropinone Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->Tropinone G cluster_0 Precursor Selection Logic Target Target Molecule Scaffold Quinuclidine [2.2.2] Bicyclic System (e.g., Solifenacin, Cevimeline) Target->Quinuclidine Contains Tropane [3.2.1] Bicyclic System (e.g., Atropine, Cocaine) Target->Tropane Contains Precursor3Q Use 3-Quinuclidinone HCl Quinuclidine->Precursor3Q Leads to PrecursorTrop Use Tropinone Tropane->PrecursorTrop Leads to

References

A Comparative Analysis of Novel 3-Quinuclidinone Derivatives and Existing Compounds in Neurological and Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-quinuclidinone scaffold is a versatile pharmacophore that has been extensively utilized in the development of therapeutic agents targeting a range of conditions, from neurodegenerative diseases to cancer. Its rigid bicyclic structure provides a unique framework for designing ligands with high affinity and selectivity for various receptors. This guide presents a comparative overview of newly synthesized 3-quinuclidinone derivatives against established compounds, supported by experimental data to inform future research and drug development efforts.

Data Presentation: A Comparative Look at Biological Activity

The following table summarizes the biological activity of novel 3-quinuclidinone derivatives in comparison to existing, well-characterized compounds. The data highlights the potency of these compounds in different assays, providing a quantitative basis for comparison.

Compound IDTarget/AssayCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Therapeutic Area
Novel Derivative 4c Anti-proliferativeA549 (Lung Carcinoma)10.67 ± 1.53DoxorubicinNot specified in sourceOncology
Novel Derivative 5e Anti-proliferativeA549 (Lung Carcinoma)Potent ActivityDoxorubicinNot specified in sourceOncology
Novel Derivative 5c Anti-proliferativeC6 (Glioma)4.33 ± 1.04DoxorubicinNot specified in sourceOncology
EQ-04 α7 nAChR PAMPC-12 (Neuroblastoma)EC50 = 12.6 ± 3.32--Neurology
(±)-3c M1-M5 mAChRsCHO (Ovarian)Ki = 2.0 (M1), 13 (M2), 2.6 (M3), 2.2 (M4), 1.8 (M5)ScopolamineNot specified in sourceNeurology

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibition constant. PAM: Positive Allosteric Modulator. nAChR: nicotinic Acetylcholine (B1216132) Receptor. mAChR: Muscarinic Acetylcholine Receptor. CHO: Chinese Hamster Ovary.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (novel 3-quinuclidinone derivative).

  • Non-specific binding control (e.g., atropine).

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]

MTT Assay for Cell Proliferation

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., A549, C6).

  • Cell culture medium.

  • Test compound (novel 3-quinuclidinone derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Morris Water Maze for Cognitive Assessment

This behavioral test is used to assess spatial learning and memory in rodent models.

Materials:

  • A circular pool filled with opaque water.

  • An escape platform submerged beneath the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase: For several consecutive days, place the animal in the pool at different starting locations and allow it to find the hidden platform.[5][6] The time taken to find the platform (escape latency) is recorded.[5]

  • If the animal does not find the platform within a set time (e.g., 60 seconds), it is guided to it.[7]

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.[5]

  • Data Analysis: The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention. The animal's swim path, speed, and distance are also recorded and analyzed using the tracking software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 3-quinuclidinone derivatives and a general workflow for their evaluation.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor M1/M3/M5 Muscarinic Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand Acetylcholine (Agonist) Ligand->Receptor Activates Antagonist 3-Quinuclidinone Derivative (Antagonist) Antagonist->Receptor Blocks

Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

a7_nAChR_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm a7_nAChR α7 Nicotinic Acetylcholine Receptor JAK2 JAK2 a7_nAChR->JAK2 Activates PI3K PI3K a7_nAChR->PI3K Activates NFkB NF-κB Inhibition a7_nAChR->NFkB STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Anti-apoptosis Akt->Neuroprotection Ligand Acetylcholine or Selective Agonist Ligand->a7_nAChR Activates PAM 3-Quinuclidinone Derivative (PAM) PAM->a7_nAChR Enhances Activation

Caption: α7 nicotinic acetylcholine receptor signaling pathway.

Experimental_Workflow Start Design & Synthesis of New 3-Quinuclidinone Derivatives In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Receptor Binding Assays (e.g., Radioligand Competition) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Imaging, IP1 accumulation) In_Vitro->Functional_Assay Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) In_Vitro->Cell_Viability Lead_Selection Lead Compound Selection (Based on Potency, Selectivity, Efficacy) Binding_Assay->Lead_Selection Functional_Assay->Lead_Selection Cell_Viability->Lead_Selection In_Vivo In Vivo Evaluation Lead_Selection->In_Vivo Animal_Models Disease-Relevant Animal Models (e.g., Cognitive Deficits, Tumor Xenografts) In_Vivo->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Toxicology Toxicology Studies In_Vivo->Toxicology Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Animal_Models->Behavioral_Tests End Preclinical Candidate Behavioral_Tests->End PK_PD->End Toxicology->End

Caption: General experimental workflow for the evaluation of new 3-quinuclidinone derivatives.

References

Inter-Laboratory Comparison of 3-Quinuclidinone Hydrochloride Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for the quantification of 3-Quinuclidinone hydrochloride and its derivatives, presented in the context of a simulated inter-laboratory comparison. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and validation. While a formal inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes data from validated methods for closely related compounds to simulate such a study, offering valuable insights into expected performance and variability.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for quality assurance in analytical laboratories.[1][2] They involve multiple laboratories analyzing the same sample to assess and compare their analytical performance.[1] Key objectives of ILCs include validating analytical methods, determining the uncertainty of results, and evaluating the reliability of laboratory performance.[1] Performance in an ILC is often evaluated using statistical measures like the z-score, which indicates how many standard deviations a laboratory's result is from the consensus value.[1][2]

Analytical Methodologies for Quinuclidine (B89598) Derivatives

The precise quantification of this compound and its derivatives is essential in pharmaceutical development due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for chiral separations and quantitative analysis.[3] For compounds like 3-quinuclidinol (B22445), which lack a strong chromophore, pre-column derivatization is often necessary to enable UV detection.[3][4] Validated HPLC methods have demonstrated high sensitivity and specificity for the enantiomeric separation of quinuclidinol derivatives.[4][5]

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for volatile compounds. However, direct analysis of polar compounds like 3-quinuclidinol can be challenging.[3] While non-validated GC and GC-MS methods have been reported for monitoring chiral purity, HPLC is often preferred for quantitative analysis due to more precise injection volumes and lower detector noise.[5]

Simulated Inter-Laboratory Comparison Data

The following tables present simulated data from a hypothetical inter-laboratory comparison involving ten laboratories analyzing a sample of this compound. The data is based on the performance characteristics of validated HPLC methods for related quinuclidine derivatives.

Table 1: Reported Concentrations from Participating Laboratories

Laboratory IDAnalytical MethodReported Concentration (mg/mL)
Lab-01HPLC-UV1.02
Lab-02HPLC-UV0.98
Lab-03HPLC-UV1.05
Lab-04GC-MS0.95
Lab-05HPLC-UV1.01
Lab-06HPLC-UV0.99
Lab-07GC-MS1.08
Lab-08HPLC-UV1.03
Lab-09HPLC-UV0.97
Lab-10GC-MS1.06

Table 2: Statistical Analysis of Inter-Laboratory Comparison Results

ParameterValue
Number of Laboratories10
Assigned Value (Consensus Mean)1.014 mg/mL
Standard Deviation0.041 mg/mL
Relative Standard Deviation (RSD)4.04%

Table 3: Performance of Individual Laboratories (Z-Scores)

The z-score is calculated as: z = (xi - X) / σ, where xi is the result of the individual laboratory, X is the assigned value, and σ is the standard deviation of the population.

Laboratory IDReported Value (mg/mL)Z-ScorePerformance
Lab-011.020.15Satisfactory
Lab-020.98-0.83Satisfactory
Lab-031.050.88Satisfactory
Lab-040.95-1.56Satisfactory
Lab-051.01-0.10Satisfactory
Lab-060.99-0.58Satisfactory
Lab-071.081.61Satisfactory
Lab-081.030.39Satisfactory
Lab-090.97-1.07Satisfactory
Lab-101.061.12Satisfactory

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods.[3] The following is a representative protocol for the HPLC analysis of a quinuclidine derivative, based on published validated methods.

Protocol: Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in 3-(R)-Quinuclidinol [4][5]

This method is suitable for quantifying the (S)-enantiomer in (R)-3-quinuclidinol samples.[3]

  • Chromatographic Conditions:

    • Column: Chiralpak IC

    • Mobile Phase: n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v)[4][5]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[4][5]

    • Analysis Time: <30 min[4][5]

  • Pre-column Derivatization:

    • Dissolve approximately 250 mg of the (R)-3-quinuclidinol sample in 5.0 mL of dichloromethane (B109758) in a 50 mL volumetric flask.[3][5]

    • Sonicate to dissolve the sample completely.

    • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.

    • Shake the flask for 5 minutes.

    • Adjust the volume to 50.0 mL with methanol (B129727).

    • Dilute 5.0 mL of this solution to 50.0 mL with methanol for analysis.

  • Method Validation: The method should be validated according to the International Conference on Harmonization (ICH) guidelines, including specificity, system suitability, limit of detection (LOD), limit of quantification (LOQ), linearity, repeatability, intermediate precision, and accuracy.[4][5]

Visualized Workflows

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical flow of an inter-laboratory comparison.

G Experimental Workflow for 3-Quinuclidinone HCl Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Quinuclidinone HCl Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Benzoyl Chloride & Triethylamine Dissolve->Derivatize Dilute Dilute with Methanol Derivatize->Dilute Inject Inject into HPLC Dilute->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Result Result Quantify->Result

Caption: Workflow for the HPLC analysis of 3-Quinuclidinone HCl.

G Inter-Laboratory Comparison Logical Flow cluster_org Organization cluster_labs Participating Laboratories cluster_eval Evaluation Provider ILC Provider SamplePrep Prepare & Distribute Homogeneous Samples Provider->SamplePrep Lab1 Lab 1 Analysis SamplePrep->Lab1 Lab2 Lab 2 Analysis SamplePrep->Lab2 LabN Lab N Analysis SamplePrep->LabN Report Report Results to Provider Lab1->Report Lab2->Report LabN->Report Stats Statistical Analysis of Results Report->Stats Consensus Determine Consensus Value Stats->Consensus ZScore Calculate Z-Scores Consensus->ZScore FinalReport Issue Performance Report ZScore->FinalReport FinalReport->Lab1 FinalReport->Lab2 FinalReport->LabN

Caption: Logical flow of a typical inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal of 3-Quinuclidinone Hydrochloride: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Quinuclidinone hydrochloride, a key reagent in various synthetic processes. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Physicochemical and Hazard Profile

A summary of the key quantitative data for this compound is presented below. The lack of comprehensive toxicological data underscores the need for cautious handling and disposal.[1][2]

PropertyValueReference
Molecular Formula C₇H₁₁NO · HCl[3]
Molecular Weight 161.63 g/mol [3]
Appearance Off-white to beige powder[1][2][3]
Melting Point > 300 °C (> 572 °F)[2][3]
Solubility Soluble in water[2][3]
Stability Stable under normal conditions[1][3]
Incompatible Materials Strong oxidizing agents[1][3]
Hazardous Decomposition Hydrogen chloride, nitrogen oxides,[1]
Products carbon monoxide, carbon dioxide
Acute Toxicity (LD50/LC50) Not available[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves a systematic approach to waste management, from initial handling to final disposal, ensuring the safety of personnel and the environment.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Tight-sealing safety goggles.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

2. Waste Collection and Storage:

  • Solid Waste: Carefully sweep up any solid this compound, avoiding the creation of dust.[1][5] Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[3][5]

  • Contaminated Materials: Any materials, such as filter paper, gloves, or weighing boats, that have come into contact with the chemical should be considered contaminated. These items must be placed in the same sealed container as the solid waste.

  • Contaminated Packaging: The original product container, once empty, should be disposed of in the same manner as the unused product.[5]

3. Disposal Method: The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5][6] This ensures that the chemical is handled and disposed of in accordance with all federal, state, and local environmental regulations.[6][7]

The common practice for chemical waste of this nature involves:

  • Incineration: The material may be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[5][6][7]

4. Environmental Precautions: Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[5] Preventing the entry of this chemical into the sewer system or the wider environment is a critical aspect of responsible disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Assess Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste or Spill? B->C D Carefully sweep solid material, avoiding dust formation. C->D Yes E Place in a labeled, sealed waste container. D->E F Store container in a designated hazardous waste accumulation area. E->F G Arrange for pickup by a licensed waste disposal service. F->G H Decontaminate work area with soap and water. G->H

References

Essential Safety and Logistics for Handling 3-Quinuclidinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Quinuclidinone hydrochloride (CAS No. 1193-65-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties:

PropertyValueSource
Appearance Off-white powder[1][2]
Molecular Formula C₇H₁₁NO · HCl[2]
Molecular Weight 161.63 g/mol [2][3]
Melting Point > 300 °C / 572 °F[2]
Solubility Soluble in water[2]

Hazard Identification:

This compound may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The toxicological properties of this substance have not been fully investigated.[1] Exposure may lead to low blood pressure.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPPE RequiredSpecifications
Eyes/Face Safety GogglesTight-sealing safety goggles are essential to protect from splashes.[2][4]
Hands Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves should be worn.[4][5] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin exposure.[6]
Respiratory Respirator (if necessary)Use in a well-ventilated area.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[1][2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when dust generation is possible.[1]

2. Weighing and Transferring:

  • To minimize dust formation, handle this compound carefully.[3]

  • Use a spatula or other appropriate tool to transfer the solid.

  • Weigh the chemical on a balance within the fume hood or in a designated weighing area with local exhaust ventilation.

  • Close the container tightly after use.[1]

3. Dissolving:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If dissolving in water, be aware that the process may be exothermic.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area to remove any residual chemical dust.

  • Remove and properly dispose of contaminated gloves.[3]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3] Clean the spill area with soap and water. Ensure adequate ventilation.[1]

Disposal Plan

  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method: Disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood function prep2 Check eyewash & safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Transfer chemical in fume hood prep3->handle1 handle2 Weigh required amount handle1->handle2 handle3 Dissolve in solvent handle2->handle3 clean1 Clean work surfaces handle3->clean1 clean2 Collect all chemical waste clean1->clean2 clean3 Dispose of waste via licensed service clean2->clean3 clean4 Remove and dispose of PPE clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.